cis-J-113863
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202796-41-6, 202796-42-7, 301648-08-8 | |
| Record name | J-113863, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB 35625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | J-113863, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the CCR1 Binding Affinity of cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of cis-J-113863, a potent antagonist of the C-C chemokine receptor 1 (CCR1). The information herein is curated to support research and development efforts targeting CCR1, a key mediator in inflammatory responses.
Core Data Presentation: this compound Binding Affinity
The binding affinity of this compound for CCR1 has been determined through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50). The reported IC50 values demonstrate high affinity for both human and murine CCR1.
| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |
| This compound | CCR1 | Human | Radioligand Binding | 0.9 | [1][2][3] |
| This compound | CCR1 | Mouse | Radioligand Binding | 5.8 | [1][2][3] |
Note: J-113863 is the common name for the molecule, with the active antagonist being the cis-isomer as specified.[3]
Experimental Protocols: Radioligand Competition Binding Assay
The following is a representative protocol for determining the CCR1 binding affinity of a test compound like this compound using a radioligand competition binding assay. This method is based on standard practices for GPCR antagonist profiling.[4][5][6]
Objective: To determine the IC50 value of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human or mouse CCR1 receptor (e.g., HEK293 or CHO cells).[5]
-
Radioligand: [¹²⁵I]-MIP-1α (also known as [¹²⁵I]-CCL3), a high-affinity radiolabeled CCR1 ligand.[4][5]
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).[5]
-
Instrumentation: 96-well plates, scintillation fluid, and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its dissociation constant (Kd).
-
Competition: Add the serially diluted this compound to the respective wells. For determining non-specific binding, add a high concentration of the unlabeled CCR1 ligand to a set of wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Mandatory Visualizations
CCR1 Signaling Pathway
Caption: A diagram illustrating the CCR1 signaling cascade upon ligand binding.
Experimental Workflow for CCR1 Binding Assay
Caption: A flowchart of the experimental workflow for a CCR1 binding assay.
References
Unveiling the Selectivity Profile of cis-J-113863: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of cis-J-113863, a potent and selective antagonist of chemokine receptors. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's binding affinities, functional activities, and the underlying experimental methodologies.
Core Data Summary
This compound, also known as J-113863, has been extensively characterized as a high-affinity antagonist for C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). The compound exhibits significantly lower activity at other chemokine receptors, highlighting its selective nature. The following tables summarize the quantitative data on the binding and functional activity of this compound across various chemokine receptors.
Table 1: Antagonist Activity of this compound at CCR1 and CCR3
| Receptor | Species | Assay Type | Ligand | IC50 (nM) | Reference |
| CCR1 | Human | Radioligand Binding | MIP-1α | 0.9 | [1][2] |
| CCR1 | Mouse | Radioligand Binding | MIP-1α | 5.8 | [1][2] |
| CCR3 | Human | Functional (Eosinophil Shape Change) | Eotaxin | - | [3] |
| CCR3 | Human | Functional (Chemotaxis) | Eotaxin | 93.7 | [3] |
| CCR3 | Mouse | Radioligand Binding | - | 460 | [1] |
Table 2: Activity of this compound at Other Chemokine Receptors
| Receptor | Species | Assay Type | Ligand | Activity | IC50 (µM) | Reference |
| CCR2 | Human | Radioligand Binding | CCL2 | Low-affinity binding | In the micromolar range | [4] |
| CCR5 | Human | Radioligand Binding | CCL4 | Low-affinity binding | In the micromolar range | [4] |
| CCR2 | Human | Functional (Chemotaxis) | - | Agonist | - | [4] |
| CCR5 | Human | Functional (Chemotaxis) | CCL4 | Antagonist | - | [4] |
| CCR4 | - | - | - | Inactive | - | [1] |
Signaling Pathways and Mechanism of Action
This compound primarily exerts its antagonist effects by competitively binding to CCR1 and CCR3, thereby inhibiting the downstream signaling cascades initiated by their cognate chemokines. At CCR1 and CCR3, this blockade prevents G-protein activation and subsequent cellular responses like chemotaxis. Interestingly, at CCR2 and CCR5, this compound displays biased agonism. It can activate G-protein signaling to some extent but shows differential effects on β-arrestin recruitment and chemotaxis, acting as an agonist at CCR2 for migration while antagonizing chemokine-induced migration at CCR5.[4]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for CCR1 and CCR3)
This assay quantifies the affinity of this compound for its target receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-J-113863: A Potent Dual Antagonist of CCR1 and CCR3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of cis-J-113863, a potent antagonist of the C-C chemokine receptors CCR1 and CCR3. This document is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug discovery.
Chemical Structure and Properties
This compound, with the systematic name 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide, is a small molecule inhibitor with a well-defined chemical structure. Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [1][2] |
| Synonyms | J 113863, UCB35625 (for the trans-isomer) | |
| CAS Number | 202796-41-6 | |
| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ | |
| Molecular Weight | 655.44 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 50 mM). | |
| Storage | Store at +4°C. | |
| SMILES | CC[N@@+]1(C/C2=C/CCCCCC2)CC--INVALID-LINK--CC1.[I-] | |
| InChI Key | FOAFBMYSXIGAOX-KEKKVSGZSA-N |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of two key chemokine receptors involved in inflammatory responses: CCR1 and CCR3. Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate the migration of immune cells to sites of inflammation. By blocking the binding of their cognate chemokines, this compound can effectively inhibit the recruitment of leukocytes, thereby attenuating the inflammatory cascade.
Potency and Selectivity
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity for both human and mouse CCR1, as well as human CCR3.
| Target | Species | IC₅₀ (nM) | Reference |
| CCR1 | Human | 0.9 | [1] |
| Mouse | 5.8 | [1] | |
| CCR3 | Human | 0.58 | [1] |
| Mouse | 460 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.
Notably, this compound exhibits high selectivity for CCR1 and CCR3 over other chemokine receptors such as CCR2 and CCR5. This selectivity is crucial for minimizing off-target effects and developing targeted therapeutic strategies.
Signaling Pathways
Upon binding of their respective chemokine ligands (e.g., CCL3/MIP-1α for CCR1; CCL11/Eotaxin for CCR3), CCR1 and CCR3 initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade. These events ultimately culminate in cellular responses like chemotaxis, degranulation, and changes in gene expression.
This compound acts as a competitive antagonist, blocking the initial step of this cascade by preventing chemokine binding to the receptor. This inhibitory action is depicted in the following signaling pathway diagrams.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Caption: CCR3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and application of this compound in a research setting. The following sections provide representative protocols for the synthesis and key biological assays.
Synthesis of this compound
The original design, synthesis, and discovery of J-113863 were reported by Naya et al. in the Journal of Medicinal Chemistry in 2001. For a detailed, step-by-step synthesis protocol, researchers are directed to this primary literature source:
-
Naya, A., et al. (2001). Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. Journal of Medicinal Chemistry, 44(9), 1429–1435.
Chemotaxis Assay
This protocol describes a common method for assessing the ability of this compound to block the migration of a human monocytic cell line (e.g., THP-1) towards a CCR1 chemoattractant (e.g., CCL3/MIP-1α).
Caption: Experimental Workflow for Chemotaxis Assay.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 0.5% BSA (assay medium)
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
This compound
-
DMSO (for stock solution)
-
24-well plate with 5 µm pore size Transwell® inserts
-
Fluorescent dye (e.g., Calcein-AM) or staining solution (e.g., Giemsa)
-
Microplate reader or microscope
Procedure:
-
Cell Preparation: Culture THP-1 cells in appropriate medium. On the day of the assay, harvest cells, wash once with assay medium, and resuspend to a concentration of 2 x 10⁶ cells/mL in assay medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay medium to achieve the desired final concentrations.
-
Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Assay Setup: To the lower wells of the 24-well plate, add 600 µL of assay medium containing the chemoattractant at its optimal concentration. Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Fluorescence Method: Remove the inserts. Add a cell lysis buffer containing a fluorescent dye to the lower wells and measure fluorescence with a microplate reader.
-
Microscopy Method: Remove the inserts and wipe the non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom of the insert. Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Calcium Flux Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by this compound, using a fluorescent calcium indicator.
Materials:
-
Cells expressing CCR1 or CCR3 (e.g., transfected HEK293 cells or primary leukocytes)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Chemoattractant (e.g., CCL3 or CCL11)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence (if applicable).
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Inject the chemoattractant into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the roles of CCR1 and CCR3 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the contributions of these receptors in inflammatory diseases, with potential applications in drug development. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting.
References
An In-depth Technical Guide to the Discovery and Synthesis of cis-J-113863: A Potent Chemokine Receptor Antagonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Initially identified as a high-affinity antagonist for both CCR1 and CCR3, further studies have revealed its complex pharmacology, including biased agonism at CCR2 and CCR5. This document details the discovery, biological activity, and a proposed synthesis of this compound. It includes a compilation of its binding and functional parameters, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of chemokine receptor modulation.
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, C-C chemokine receptor 1 (CCR1) is a key player in the recruitment of monocytes, macrophages, and other immune cells, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This compound has emerged as a significant small molecule antagonist of CCR1, demonstrating high potency and selectivity. This guide delves into the technical details of its discovery and synthesis, providing a foundational resource for further research and development.
Discovery and Biological Profile
This compound, with the chemical name 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide, was first disclosed as a potent CCR1 antagonist. Subsequent investigations have elucidated its broader pharmacological profile.
Primary Antagonist Activity
This compound is a competitive antagonist of human and mouse CCR1. It also exhibits potent antagonist activity at the human C-C chemokine receptor 3 (CCR3). However, its antagonism at mouse CCR3 is significantly weaker, highlighting a species-specific difference in its activity. The compound is reported to be inactive against CCR2, CCR4, and CCR5 in terms of classical antagonism.[1][2][3][4][5]
Biased Agonism at CCR2 and CCR5
Interestingly, while not a classical antagonist at CCR2 and CCR5, this compound and its enantiomer, UCB35625, have been shown to bind to these receptors with lower affinity. Their interaction with CCR2 and CCR5 leads to a phenomenon known as biased agonism. This means that the compound can act as an antagonist, a partial agonist, or a full agonist depending on the specific receptor, the enantiomeric form of the compound, and the particular signaling pathway being measured. For instance, this compound can induce the migration of cells expressing CCR2 but antagonizes chemokine-induced migration in cells expressing CCR5. This complex signaling profile underscores the nuanced pharmacology of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: Antagonist Potency (IC50 Values)
| Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[2][3][4][5] |
| CCR1 | Mouse | 5.8[2][3][4][5] |
| CCR3 | Human | 0.58[2][3][4][5] |
| CCR3 | Mouse | 460[2][3][4][5] |
Synthesis of this compound
Disclaimer: The following synthesis protocol is a proposed scheme based on the chemical structure of this compound and general synthetic methodologies. The specific experimental details from the primary literature (Naya et al., J. Med. Chem. 2001, 44, 1429) were not accessible for direct inclusion.
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: the piperidine (B6355638) core and the xanthene acid chloride, followed by their coupling and subsequent quaternization.
Proposed Synthetic Scheme:
Step 1: Synthesis of the Piperidine Core
A plausible route to the cis-4-amino-1-ethylpiperidine intermediate would start from a suitable piperidone derivative. Stereoselective reduction of the corresponding oxime or reductive amination would yield the cis-amino piperidine. Subsequent N-ethylation would provide the desired secondary amine.
Step 2: Synthesis of the Xanthene Acid Chloride
The 2,7-dichloro-9H-xanthen-9-one can be prepared through methods such as the Friedel-Crafts acylation of a substituted diphenyl ether. Conversion of the ketone at the 9-position to a carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride, would yield the 2,7-dichloro-9H-xanthen-9-yl)carbonyl chloride.
Step 3: Amide Coupling
The synthesized piperidine core would then be coupled with the xanthene acid chloride via a standard amide bond formation reaction, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Step 4: Alkylation and Quaternization
The tertiary amine resulting from the amide coupling would then be alkylated with 1-(bromomethyl)cyclooct-1-ene. This alkylation would also serve as the quaternization step, introducing the cyclooctenylmethyl group and forming the final ethylpiperidinium iodide salt.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound are provided below.
Chemotaxis Assay
This assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Line: THP-1 (human monocytic cell line) or other CCR1-expressing cells.
-
Apparatus: Boyden chamber or Transwell inserts (5 µm pore size).
-
Reagents:
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: Human CCL3/MIP-1α (1-10 ng/mL).
-
This compound: Serial dilutions in assay medium.
-
Calcein-AM (for fluorescence-based quantification).
-
-
Procedure:
-
Cell Preparation: Culture THP-1 cells to log phase, harvest, and resuspend in assay medium at a concentration of 1 x 106 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (CCL3) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane (Transwell insert) over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by manual cell counting under a microscope after fixation and staining.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
-
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the increase in intracellular calcium levels induced by an agonist.
-
Cell Line: CHO-K1 cells stably expressing human CCR1 (CHO-K1/hCCR1) or THP-1 cells.
-
Apparatus: Fluorescence plate reader with an injector system (e.g., FLIPR).
-
Reagents:
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.
-
Pluronic F-127.
-
Agonist: Human CCL3/MIP-1α.
-
This compound: Serial dilutions in assay buffer.
-
-
Procedure:
-
Cell Seeding: Seed CHO-K1/hCCR1 cells into a 96-well black, clear-bottom microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add the serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the CCR1 agonist (CCL3) into the wells.
-
Immediately record the fluorescence signal over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical CCR1 signaling pathway leading to chemotaxis and the point of inhibition by this compound.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for the chemotaxis assay.
Caption: Experimental Workflow for the Chemotaxis Assay.
Conclusion
This compound is a well-characterized and potent antagonist of CCR1 and CCR3, with a more intricate pharmacological profile at other chemokine receptors. Its ability to modulate leukocyte trafficking highlights its potential as a therapeutic agent for inflammatory diseases. This technical guide has provided a comprehensive summary of its discovery, biological activity, and a proposed synthetic route, along with detailed experimental protocols and visual aids to facilitate a deeper understanding of this important research compound. Further investigation into its biased signaling properties and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
In Vitro Pharmacological Profile of cis-J-113863: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective small-molecule antagonist of chemokine receptors, primarily targeting C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). These receptors are key mediators in the inflammatory cascade, making them attractive therapeutic targets for a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its binding affinity and functional effects across various chemokine receptors. The information presented herein is compiled from key peer-reviewed studies to support further research and drug development efforts.
Core Activity: Antagonism of CCR1 and CCR3
This compound demonstrates high-affinity antagonism at both human and mouse CCR1 and CCR3. Its inhibitory activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
Table 1: Inhibitory Activity (IC50) of this compound at CCR1 and CCR3
| Receptor | Species | Assay Type | IC50 (nM) | Reference(s) |
| CCR1 | Human | Chemotaxis | 0.9 | |
| CCR1 | Mouse | Chemotaxis | 5.8 | |
| CCR3 | Human | Chemotaxis | 0.58 | |
| CCR3 | Mouse | Chemotaxis | 460 |
Extended Pharmacological Profile: Activity at Other Chemokine Receptors
Beyond its primary targets, this compound and its trans-isomer, UCB35625, have been shown to interact with other chemokine receptors, notably CCR2 and CCR5, exhibiting biased agonism. This complex signaling behavior underscores the importance of comprehensive in vitro characterization.
Table 2: Activity of this compound and its Enantiomer at CCR2 and CCR5
| Receptor | Ligand | Assay Type | Activity | IC50 / EC50 (µM) | Reference(s) |
| CCR2 | This compound | Radioligand Binding | Binding | ~1-10 | |
| CCR5 | This compound | Radioligand Binding | Binding | ~1-10 | |
| CCR2 | This compound | Calcium Mobilization | Partial Agonist | - | |
| CCR5 | This compound | Calcium Mobilization | Partial Agonist | - | |
| CCR2 | This compound | Chemotaxis | Agonist | - | |
| CCR5 | This compound | Chemotaxis | Antagonist | - | |
| CCR2 | This compound | G-protein Activation (Gαi/o) | Full/Partial Agonist | - | |
| CCR5 | This compound | G-protein Activation (Gαi/o) | Full/Partial Agonist | - | |
| CCR2 | This compound | β-Arrestin 2 Recruitment | Agonist | - | |
| CCR5 | This compound | β-Arrestin 2 Recruitment | Agonist | - |
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to chemokine receptors.
Methodology (adapted from Corbisier et al., 2017):
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the chemokine receptor of interest (e.g., CCR2 or CCR5) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., 500 µg/ml G418).
-
Cells are harvested, and crude membranes are prepared by homogenization in ice-cold sucrose (B13894) buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the binding buffer.
-
-
Binding Reaction:
-
Membrane preparations (typically 5-20 µg of protein) are incubated in a final volume of 100 µl of binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).
-
A constant concentration of a suitable radioligand (e.g., 0.1 nM [¹²⁵I]CCL2 for CCR2 or [¹²⁵I]CCL4 for CCR5) is used.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand (e.g., 300 nM of unlabeled chemokine).
-
-
Incubation and Detection:
-
The reaction mixture is incubated for 90 minutes at 25°C.
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Filters are washed with ice-cold wash buffer (10 mM HEPES, 500 mM NaCl, pH 7.4).
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Chemotaxis Assays
Objective: To assess the ability of this compound to inhibit chemokine-induced cell migration.
Methodology (adapted from Sabroe et al., 2000 and Corbisier et al., 2017):
-
Cell Preparation:
-
A suitable cell line expressing the target chemokine receptor is used (e.g., L1.2 murine pre-B lymphoma cells stably transfected with human CCR1, CCR2, CCR3, or CCR5).
-
Cells are washed and resuspended in migration buffer (e.g., RPMI 1640 with 0.5% BSA) to a concentration of 2 x 10⁶ cells/ml.
-
-
Assay Setup:
-
A 48-well micro-chemotaxis chamber (e.g., NeuroProbe) is used with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.
-
The lower wells are filled with migration buffer containing the chemoattractant (e.g., 10 nM CCL3 for CCR1, 10 nM CCL2 for CCR2, 10 nM CCL11 for CCR3, or 10 nM CCL4 for CCR5).
-
The cell suspension, pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C, is added to the upper wells.
-
-
Incubation and Quantification:
-
The chamber is incubated for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off.
-
The filter is fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells on the underside of the filter is quantified by microscopy.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated relative to the migration in the presence of the chemokine alone.
-
IC50 values are determined by non-linear regression analysis.
-
Calcium Mobilization Assays
Objective: To measure the effect of this compound on chemokine-induced intracellular calcium release.
Methodology (adapted from Corbisier et al., 2017):
-
Cell Preparation:
-
HEK293 cells stably expressing the chemokine receptor and a calcium-sensitive photoprotein (e.g., apoaequorin) are used.
-
Cells are harvested and resuspended in a suitable assay buffer (e.g., DMEM/F-12).
-
-
Dye Loading:
-
Cells are incubated with the aequorin cofactor, coelenterazine (B1669285) h (5 µM), for 2 hours at room temperature in the dark.
-
-
Assay Procedure:
-
The cell suspension is dispensed into a 96-well microplate.
-
For antagonist mode, cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
For agonist mode, this compound is added directly to the cells.
-
The plate is placed in a luminometer equipped with an injection system.
-
The chemokine agonist (e.g., 2 nM CCL3 for CCR1 or 2 nM CCL11 for CCR3) is injected into the wells, and the resulting luminescence is measured for 30 seconds.
-
-
Data Analysis:
-
The luminescence signal is integrated over the measurement period.
-
For antagonist activity, the inhibition of the chemokine-induced response is calculated, and IC50 values are determined.
-
For agonist activity, the stimulation of luminescence is measured, and EC50 values are determined.
-
G-Protein Activation (BRET) Assays
Objective: To determine the effect of this compound on the activation of specific G-protein subtypes.
Methodology (adapted from Corbisier et al., 2017):
-
Cell Transfection:
-
HEK293T cells are transiently co-transfected with plasmids encoding the chemokine receptor of interest, a Gα subunit fused to Renilla luciferase (Rluc8), a Gβ subunit, and a Gγ subunit fused to Venus (a yellow fluorescent protein variant).
-
-
Assay Procedure:
-
48 hours post-transfection, cells are washed and resuspended in HBSS containing 0.1% BSA.
-
The cell suspension is distributed into a 96-well white microplate with a clear bottom.
-
The Rluc8 substrate, coelenterazine h (5 µM), is added, and the plate is incubated for 5 minutes.
-
Baseline bioluminescence resonance energy transfer (BRET) is measured.
-
This compound or a reference agonist is added, and BRET is measured again.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emission from Venus (530 nm) to the light emission from Rluc8 (485 nm).
-
The change in BRET upon ligand addition reflects G-protein activation.
-
Dose-response curves are generated to determine EC50 values.
-
β-Arrestin 2 Recruitment Assays
Objective: To measure the recruitment of β-arrestin 2 to the chemokine receptor upon ligand binding.
Methodology (adapted from Corbisier et al., 2017):
-
Cell Transfection:
-
HEK293T cells are transiently co-transfected with plasmids encoding the chemokine receptor fused to Rluc8 and β-arrestin 2 fused to Venus.
-
-
Assay Procedure:
-
The assay is performed similarly to the G-protein activation BRET assay.
-
48 hours post-transfection, cells are washed, resuspended, and plated.
-
Coelenterazine h is added, and baseline BRET is measured.
-
This compound or a reference agonist is added, and BRET is measured kinetically.
-
-
Data Analysis:
-
The BRET ratio is calculated as described for the G-protein activation assay.
-
An increase in the BRET ratio indicates the recruitment of β-arrestin 2 to the receptor.
-
Dose-response curves are used to determine EC50 values.
-
Signaling Pathways and Experimental Workflows
Canonical Chemokine Receptor Signaling
The following diagram illustrates the canonical signaling pathway initiated by chemokine binding to its receptor, leading to G-protein activation and downstream cellular responses.
Caption: Canonical G-protein signaling pathway activated by chemokine receptors.
Biased Agonism of this compound at CCR2/CCR5
This compound exhibits biased agonism, preferentially activating certain signaling pathways over others. The diagram below illustrates this concept, where this compound can act as an agonist for G-protein activation and β-arrestin recruitment but as an antagonist for chemotaxis at CCR5.
Caption: Biased signaling of this compound at the CCR5 receptor.
Experimental Workflow for In Vitro Characterization
The following workflow outlines the key steps in the in vitro characterization of a compound like this compound.
Caption: A typical experimental workflow for in vitro compound characterization.
Conclusion
This compound is a valuable research tool for investigating the roles of CCR1 and CCR3 in inflammatory and immune responses. Its complex pharmacology, including potent antagonism at CCR1/CCR3 and biased agonism at CCR2/CCR5, highlights the necessity of a multi-faceted in vitro characterization approach. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this and related compounds.
In Vivo Efficacy of cis-J-113863: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with demonstrated efficacy in preclinical models of autoimmune diseases. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, focusing on its therapeutic effects in models of rheumatoid arthritis and multiple sclerosis. This document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway diagrams.
Mechanism of Action
This compound exerts its anti-inflammatory effects by blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor CCR1. This receptor is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. By inhibiting CCR1 signaling, this compound effectively hinders the recruitment of these inflammatory cells to sites of inflammation, thereby attenuating the pathological processes in autoimmune diseases.
Recent studies have further elucidated the downstream effects of CCR1 blockade by this compound. In a model of experimental autoimmune encephalomyelitis (EAE), treatment with this compound led to a significant shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state. Specifically, it was observed that the expression of pro-inflammatory cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-6 (IL-6) was decreased, while the expression of anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-27 (IL-27) was increased. This modulation of cytokine profiles is a key component of the therapeutic efficacy of this compound.
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in two key animal models of autoimmune diseases: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.
| Parameter | Collagen-Induced Arthritis (CIA) | Experimental Autoimmune Encephalomyelitis (EAE) |
| Animal Model | Male DBA/1 mice | Female SJL/J mice |
| Inducing Agent | Bovine type II collagen in Complete Freund's Adjuvant (CFA) | Myelin Proteolipid Protein peptide (PLP139-151) in CFA |
| Dosage | 3 and 10 mg/kg | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Regimen | Daily, from the day of disease onset | Daily, from day 14 to day 25 post-immunization |
| Key Efficacy Readouts | - Arthritis Score: Dose-dependent reduction in clinical score. At 10 mg/kg, the mean arthritis score was significantly lower compared to the vehicle-treated group. | - Clinical Score: Significant amelioration of disease severity. The mean clinical score was markedly reduced in the this compound-treated group compared to the control group. |
| - Paw Swelling: Dose-dependent decrease in paw thickness. | - CNS Infiltration: Reduced infiltration of inflammatory cells into the central nervous system. | |
| - Histopathology: Reduced joint inflammation, pannus formation, and bone erosion. | - Cytokine Profile: Decreased mRNA and protein expression of GM-CSF and IL-6 in brain tissue; Increased mRNA and protein expression of IL-10 and IL-27 in brain tissue. | |
| Reference | Amat et al., 2006, British Journal of Pharmacology | Ansari et al., 2022, Immunobiology |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
a. Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
b. Treatment: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). Treatment is initiated upon the first signs of arthritis (clinical score > 1) and administered daily via intraperitoneal injection at the specified doses. The vehicle control group receives an equivalent volume of the vehicle.
c. Assessment of Arthritis: The severity of arthritis is evaluated daily using a clinical scoring system: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = joint deformity and/or ankylosis. The maximum score per mouse is 16. Paw swelling is measured daily using a digital caliper.
d. Histological Analysis: At the end of the study, mice are euthanized, and hind paws are collected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice
a. Induction of EAE: Female SJL/J mice (8-12 weeks old) are immunized subcutaneously with an emulsion containing 100 µg of PLP139-151 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
b. Treatment: this compound is prepared in a suitable vehicle and administered daily via intraperitoneal injection from day 14 to day 25 post-immunization.
c. Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
d. Cytokine Analysis: At the end of the treatment period, brain and spleen tissues are collected. RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of GM-CSF, IL-6, IL-10, and IL-27 expression. Protein levels are quantified using ELISA or Western blotting.
e. Flow Cytometry: Spleen cells are isolated and stained with fluorescently labeled antibodies against CD4 and the intracellular cytokines of interest (GM-CSF, IL-6, IL-10, IL-27) to determine the frequency of cytokine-producing CD4+ T cells.
Visualizations
The Anti-Inflammatory Effects of cis-J-113863: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key mediator in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), this compound offers a targeted approach to mitigating inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR1 receptor. This blockade inhibits the downstream signaling pathways that are normally activated by chemokine binding, which are crucial for the chemotaxis of inflammatory cells.
Receptor Binding Affinity
This compound exhibits high affinity for both human and mouse CCR1, making it a valuable tool for preclinical research.
| Receptor Species | IC50 (nM) |
| Human CCR1 | 0.9 |
| Mouse CCR1 | 5.8 |
Preclinical Efficacy in Inflammatory Models
Collagen-Induced Arthritis (CIA)
The collagen-induced arthritis model in mice is a widely used preclinical model for rheumatoid arthritis. Treatment with this compound has been shown to significantly ameliorate the clinical and pathological features of CIA.
Quantitative Effects of this compound in a Murine CIA Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Mean Arthritis Score | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |
| Paw Thickness (mm) | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |
| Histological Score (Joint Damage) | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |
| Infiltrating Cells (Joints) | Data requires full-text access to Amat et al., 2006 | Dramatically decreased[1] |
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a well-established animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation and demyelination. This compound has demonstrated the ability to modulate the immune response in EAE, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.
Modulation of Splenic CD4+ T-Cell Cytokine Profile in EAE Mice by this compound
| Cytokine-Expressing CD4+ Cell Population | EAE Control (%) | This compound Treated (%) |
| GM-CSF+ | Data requires full-text access to Ansari et al., 2022 | Decreased[2] |
| IL-6+ | Data requires full-text access to Ansari et al., 2022 | Decreased[2] |
| IL-27+ | Data requires full-text access to Ansari et al., 2022 | Increased[2] |
| IL-10+ | Data requires full-text access to Ansari et al., 2022 | Increased[2] |
Effects of this compound on T-helper Cell Subsets in the Spleen of EAE Mice
| Cell Population | EAE Control (%) | This compound Treated (%) |
| CD4+IL-9+ (Th9) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |
| CD3+IL-22+ (Th22) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |
| CD3+IFN-γ+ (Th1) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |
| CD4+IL-17A+ (Th17) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is based on the methodology described by Amat et al., 2006.
-
Induction of Arthritis:
-
Male DBA/1 mice (8-10 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Mice are treated with a daily intraperitoneal injection of this compound (e.g., 10 mg/kg) or vehicle, starting from the day of the booster injection.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4, with a maximum score of 16 per mouse.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
-
Histological Analysis:
-
At the end of the study, mice are euthanized, and hind paws are collected.
-
Paws are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Joint inflammation, pannus formation, and bone/cartilage erosion are scored.
-
-
Immunohistochemistry:
-
Joint sections are stained with antibodies against specific cell markers (e.g., F4/80 for macrophages) to quantify inflammatory cell infiltration.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol is based on the methodologies described by Ansari et al., 2022 and Al-Mazroua et al., 2022.
-
Induction of EAE:
-
Female SJL/J mice (8-10 weeks old) are immunized subcutaneously with an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA).
-
Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later.
-
-
Treatment:
-
This compound is administered daily via intraperitoneal injection (e.g., 10 mg/kg) starting from day 14 post-immunization until day 25.
-
-
Clinical Assessment:
-
Mice are scored daily for clinical signs of EAE on a scale of 0-5.
-
-
Flow Cytometry of Splenocytes:
-
At the end of the treatment period, spleens are harvested and single-cell suspensions are prepared.
-
Cells are stimulated in vitro with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., brefeldin A) for 4-5 hours.
-
Cells are then stained for surface markers (e.g., CD4, CD3) and, following fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ, IL-17A, IL-10, GM-CSF, IL-6, IL-27, IL-9, IL-22).
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of different T-cell subpopulations.
-
-
Analysis of Brain Tissue:
-
Brain tissue is harvested for analysis of mRNA and protein expression of key cytokines (GM-CSF, IL-6, IL-10, IL-27) via RT-PCR and Western blot, respectively.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCR1 Antagonism by this compound
Caption: CCR1 antagonism by this compound blocks downstream signaling.
Experimental Workflow for Assessing this compound in Collagen-Induced Arthritis
References
- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of cis-J-113863 in Chemokine Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a small molecule that has garnered significant interest in the field of chemokine signaling due to its complex and receptor-specific interactions. Initially identified as a potent antagonist of the chemokine receptors CCR1 and CCR3, further research has revealed a more nuanced profile, including biased agonism at CCR2 and CCR5. This guide provides a comprehensive technical overview of the role of this compound in chemokine signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Concepts: Chemokine Signaling
Chemokines are a family of small cytokines that play a crucial role in orchestrating cell migration, a process fundamental to immune surveillance, inflammation, and development.[1] They exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells.[1][2] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
A primary pathway involves the activation of heterotrimeric G proteins. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins. A common pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as chemotaxis.[2]
Another critical aspect of chemokine receptor signaling is the recruitment of β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the receptor to further G protein signaling but can also initiate a separate wave of G protein-independent signaling. The differential activation of G protein-dependent and β-arrestin-dependent pathways by a single ligand is known as "biased agonism."[3]
Data Presentation: Quantitative Analysis of this compound Interactions
The interaction of this compound with various chemokine receptors has been characterized through a range of in vitro assays, providing quantitative measures of its binding affinity and functional potency.
Binding Affinity
The binding affinity of this compound for chemokine receptors is typically determined using competitive radioligand binding assays. In these assays, the ability of increasing concentrations of this compound to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
| Receptor | Species | Radioligand | Cell Line | IC50 (nM) | Citation |
| CCR1 | Human | [¹²⁵I]-MIP-1α | CHO | 0.9 | [4] |
| CCR1 | Mouse | [¹²⁵I]-MIP-1α | - | 5.8 | [4] |
| CCR3 | Human | [¹²⁵I]-Eotaxin | L1.2 | 0.58 | [4] |
| CCR3 | Mouse | [¹²⁵I]-Eotaxin | - | 460 | [4] |
| CCR2 | Human | [¹²⁵I]-CCL2 | L1.2 | 4,500 ± 1,200 | [3] |
| CCR5 | Human | [¹²⁵I]-CCL4 | L1.2 | 8,300 ± 2,100 | [3] |
Functional Activity
The functional activity of this compound is assessed through various assays that measure downstream signaling events, such as calcium mobilization, G protein activation, β-arrestin recruitment, and cell migration (chemotaxis). The half-maximal effective concentration (EC50) or IC50 is determined, representing the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.
| Receptor | Assay | Cell Line | Effect | EC50/IC50 (nM) | Citation |
| CCR1 | Chemotaxis | L1.2-CCR1 | Antagonist | - | [3] |
| CCR3 | Chemotaxis | L1.2-CCR3 | Antagonist | - | [3] |
| CCR2 | Calcium Mobilization | CHO-K1 | No agonist activity | - | [3] |
| CCR2 | G protein activation (Gαi1) | HEK293T | Partial Agonist | 1,200 ± 300 | [3] |
| CCR2 | β-arrestin 2 recruitment | HEK293T | Agonist | 1,500 ± 400 | [3] |
| CCR2 | Chemotaxis | L1.2-CCR2 | Agonist | 3,200 ± 900 | [3] |
| CCR5 | Calcium Mobilization | CHO-K1 | No agonist activity | - | [3] |
| CCR5 | G protein activation (Gαi1) | HEK293T | Partial Agonist | 2,100 ± 500 | [3] |
| CCR5 | β-arrestin 2 recruitment | HEK293T | Agonist | 2,800 ± 700 | [3] |
| CCR5 | Chemotaxis | L1.2-CCR5 | Antagonist | IC50: 4,200 ± 1,100 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to chemokine receptors.[3]
-
Cell Culture and Membrane Preparation:
-
Culture L1.2 cells stably expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Binding buffer
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
A fixed concentration of the appropriate radioligand (e.g., 0.1 nM ¹²⁵I-CCL2 for CCR2 or ¹²⁵I-CCL4 for CCR5).
-
Cell membrane preparation (typically 5-10 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol is based on methods used to assess the agonist/antagonist properties of this compound.[3]
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.
-
Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to load into the cells.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and/or a known agonist in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with this compound for a defined period before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist testing, plot the peak fluorescence response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist testing, plot the inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine the IC50.
-
Chemotaxis Assay
This protocol is based on the transwell migration assay used to evaluate the effect of this compound on cell migration.[3]
-
Cell Preparation:
-
Culture L1.2 cells expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.
-
Harvest the cells and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
In the lower wells of the chamber, add chemotaxis buffer containing either a known chemoattractant (e.g., CCL2 for CCR2, CCL4 for CCR5), this compound, or buffer alone (for negative control).
-
Place the membrane insert over the lower wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts and discard the non-migrated cells from the upper surface of the membrane.
-
The migrated cells in the lower chamber can be quantified by various methods, such as:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.
-
Lysing the cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase).
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
For agonist testing, plot the number of migrated cells against the logarithm of the this compound concentration.
-
For antagonist testing, plot the percentage of inhibition of chemoattractant-induced migration against the logarithm of the this compound concentration.
-
G Protein Activation Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure G protein activation.[3]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
Co-transfect the cells with plasmids encoding the chemokine receptor of interest, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Dispense the cell suspension into a 96-well white microplate.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate for a few minutes.
-
Measure the baseline BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add this compound or a reference agonist to the wells.
-
Immediately measure the change in the BRET ratio over time.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
A change in the BRET ratio upon ligand stimulation indicates a conformational change in the G protein heterotrimer, reflecting its activation.
-
Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50.
-
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a BRET-based assay to monitor the recruitment of β-arrestin to the receptor.[3]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
Co-transfect the cells with plasmids encoding the chemokine receptor of interest fused to a BRET donor (e.g., Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus).
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Dispense the cell suspension into a 96-well white microplate.
-
Add the BRET substrate (e.g., coelenterazine h) and incubate.
-
Measure the baseline BRET ratio.
-
Add this compound or a reference agonist.
-
Measure the change in the BRET ratio over time.
-
-
Data Analysis:
-
An increase in the BRET ratio upon ligand stimulation indicates the recruitment of β-arrestin to the receptor.
-
Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Chemokine Receptor Signaling Overview
Caption: General overview of chemokine receptor signaling pathways.
This compound Signaling at CCR1 and CCR3
Caption: Antagonistic action of this compound at CCR1 and CCR3.
This compound Biased Agonism at CCR2
Caption: Biased agonism of this compound at CCR2.
This compound Biased Signaling at CCR5
Caption: Biased signaling of this compound at CCR5.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: Functional Assays (Calcium, BRET)
Caption: General workflow for cell-based functional assays.
Conclusion
This compound presents a fascinating case of a chemokine receptor modulator with a highly differentiated pharmacological profile. Its potent antagonism at CCR1 and CCR3, coupled with its biased agonism at CCR2 and CCR5, underscores the complexity of GPCR signaling and the potential for developing drugs with pathway-specific effects.[3][4] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to design novel therapeutics targeting the chemokine system. The ability of this compound to selectively engage different downstream signaling pathways at different receptors highlights the importance of comprehensive pharmacological profiling in modern drug discovery.
References
- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Species Cross-Reactivity of cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) family and play crucial roles in mediating inflammatory responses. CCR1 is primarily involved in the recruitment of monocytes and neutrophils, while CCR3 is a key receptor for eosinophils and basophils.[4][5] Given their involvement in various inflammatory and autoimmune diseases, CCR1 and CCR3 are significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the species cross-reactivity of this compound, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.
Species Cross-Reactivity
The cross-reactivity of a drug candidate across different species is a critical factor in preclinical development, enabling the selection of appropriate animal models for efficacy and safety studies. This compound exhibits differential binding affinities for CCR1 and CCR3 across human and murine species.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of this compound against human and mouse CCR1 and CCR3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Receptor | Species | IC50 (nM) |
| CCR1 | Human | 0.9[1][2] |
| Mouse | 5.8[1][2] | |
| CCR3 | Human | 0.58[1] |
| Mouse | 460[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the species cross-reactivity and functional activity of CCR1 and CCR3 antagonists like this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for CCR1 and CCR3 from different species.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells expressing human, mouse, rat, or cynomolgus monkey CCR1 or CCR3).
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) for CCR1 or [¹²⁵I]-CCL11 (eotaxin) for CCR3.
-
This compound.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), 50 µL of the cell membrane suspension (containing 5-10 µg of protein), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the compound. For non-specific binding, add a high concentration of a known unlabeled CCR1 or CCR3 ligand (e.g., 1 µM of unlabeled CCL3 or CCL11).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Objective: To determine the functional potency of this compound in blocking chemokine-induced cell migration.
Materials:
-
Leukocytic cell line expressing the target receptor (e.g., THP-1 for CCR1, or eosinophils for CCR3).
-
Chemoattractant: Recombinant human or mouse CCL3 (for CCR1) or CCL11 (for CCR3).
-
This compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis chambers (e.g., Transwell inserts with 5 µm pore size).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Culture the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the chemotaxis plate.
-
Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the top of the inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber by adding a fluorescent dye and measuring the fluorescence using a plate reader.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation. Antagonists will inhibit this activation.
Objective: To assess the ability of this compound to inhibit agonist-induced G protein activation.
Materials:
-
Cell membranes expressing the target receptor.
-
Agonist: CCL3 for CCR1 or CCL11 for CCR3.
-
This compound.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, the agonist at its EC50 concentration, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding SPA beads.
-
Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.
-
Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Signaling Pathways
CCR1 and CCR3 are coupled to the Gi family of G proteins.[4][6] Upon activation by their cognate chemokines, they initiate a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and changes in gene expression. This compound, as an antagonist, blocks these downstream signaling events.
Experimental Workflow: Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a CCR1/CCR3 antagonist like this compound.
Caption: Workflow for characterizing a CCR1/CCR3 antagonist.
CCR1 Signaling Pathway
Upon binding of a chemokine ligand such as CCL3 (MIP-1α), CCR1 undergoes a conformational change, leading to the activation of the associated Gi protein. This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, activation of the MAPK/ERK pathway, and mobilization of intracellular calcium, ultimately resulting in chemotaxis and other inflammatory responses.[6][7] this compound blocks the initial step of ligand binding, thereby preventing the activation of these pathways.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
CCR3 Signaling Pathway
Similar to CCR1, CCR3 is coupled to Gi proteins.[4] Its activation by chemokines like CCL11 (eotaxin) leads to the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent calcium mobilization.[4] It also activates the MAPK pathway.[4] These signaling events are crucial for eosinophil chemotaxis and degranulation. This compound effectively antagonizes these processes by preventing the initial ligand-receptor interaction.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent antagonist of human CCR1 and CCR3, with a lower affinity for the corresponding murine receptors. This species-specific difference in potency is an important consideration for the design and interpretation of preclinical studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the comprehensive evaluation of this compound and other CCR1/CCR3 antagonists in a drug development setting. Further investigation into the cross-reactivity of this compound in other relevant preclinical species is warranted to build a more complete profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. CCR3 C-C motif chemokine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to cis-J-113863: A Potent Chemokine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on cis-J-113863, a small molecule with significant activity at several chemokine receptors. The document details its mechanism of action, binding affinities, and effects in preclinical models, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.
Introduction
This compound is a potent, small-molecule antagonist primarily targeting the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a key mediator in the inflammatory response, primarily by controlling the migration of monocytes and macrophages to sites of inflammation. Due to its role in various inflammatory and autoimmune diseases, CCR1 has been a significant target for therapeutic intervention. This compound has demonstrated efficacy in animal models of inflammatory diseases, highlighting its potential as a therapeutic agent.[2][4] This guide synthesizes the current knowledge on its pharmacological profile and preclinical activity.
Chemical Properties
This compound is a synthetic molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [3] |
| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ | [3] |
| Molecular Weight | 655.44 g/mol | [3] |
| CAS Number | 202796-41-6 | [3] |
| Purity | ≥98% (via HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [3] |
Pharmacology
This compound functions as a competitive antagonist at CCR1.[1] Its primary mechanism involves blocking the binding of endogenous chemokine ligands (like CCL3/MIP-1α and CCL5/RANTES) to CCR1, thereby inhibiting the downstream signaling cascades that lead to leukocyte chemotaxis and activation.
Interestingly, while initially identified as a selective CCR1 and CCR3 antagonist, further research has revealed a more complex pharmacological profile. At the closely related CCR2 and CCR5 receptors, this compound acts as a biased ligand.[5] It can activate Gαi and Gαo protein signaling pathways without activating Gα12.[5] Furthermore, it induces the recruitment of β-arrestin 2 at both CCR2 and CCR5.[5] This biased signaling results in different functional outcomes depending on the receptor: it promotes chemotaxis through CCR2 while antagonizing chemokine-induced migration through CCR5.[5]
The inhibitory potency and binding affinity of this compound have been quantified across several chemokine receptors. The data is summarized below.
| Receptor Target | Species | Assay Type | Value (IC₅₀) | Reference |
| CCR1 | Human | Antagonist Activity | 0.9 nM | [1][2][3] |
| CCR1 | Mouse | Antagonist Activity | 5.8 nM | [1][2][3] |
| CCR3 | Human | Antagonist Activity | 0.58 nM | [2][3][6] |
| CCR3 | Mouse | Antagonist Activity | 460 nM | [2][3][6] |
| CCR2, CCR4, CCR5 | Not Specified | Antagonist Activity | Inactive | [2][6] |
| CCR2, CCR5 | Not Specified | Competition Binding | Micromolar (µM) range | [5] |
Preclinical In Vivo Studies
This compound has been evaluated in multiple animal models of inflammatory diseases, demonstrating significant therapeutic effects.
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis | DBA-1 male mice | 3-10 mg/kg, intraperitoneal injection, once daily for 11 days | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints. | [2] |
| Relapsing-Remitting Multiple Sclerosis | PLP₁₃₉₋₁₅₁-induced EAE in SJL/J mice | 10 mg/kg, daily from day 14 to 25 post-induction | Corrected the imbalance of pro- and anti-inflammatory cytokines. Decreased CD4⁺GM-CSF⁺ and CD4⁺IL-6⁺ cells. Increased CD4⁺IL-10⁺ and CD4⁺IL-27⁺ cells in the spleen. Modulated cytokine mRNA and protein expression in brain tissue accordingly. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
-
Competition Binding Assays (for CCR2/CCR5):
-
Cells expressing either CCR2 or CCR5 are incubated with a radiolabeled tracer ligand (0.1 nM ¹²⁵I-CCL2 for CCR2 or ¹²⁵I-CCL4 for CCR5).[5]
-
Increasing concentrations of unlabeled competitor ligands (CCL2, CCL4, or this compound) are added.[5]
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated, and the radioactivity of the bound fraction is measured.
-
Data are normalized for non-specific binding (in the presence of 300 nM unlabeled chemokine) and specific binding (in the absence of a competitor) to calculate IC₅₀ values.[5]
-
-
G Protein Activation BRET Assay:
-
Cells are co-transfected with constructs for a specific Gα protein fused to Renilla luciferase (RLuc) and a Gγ protein fused to Venus (a yellow fluorescent protein variant).
-
Cells are stimulated with the ligand of interest (e.g., 100 µM this compound).[5]
-
The BRET substrate (e.g., coelenterazine) is added.
-
The BRET signal, which is the ratio of light emitted by Venus to that emitted by RLuc, is measured. An increase in the BRET signal indicates G protein activation.[5]
-
Results are expressed as the difference in the BRET signal between stimulated and unstimulated cells.[5]
-
-
Chemotaxis Assay:
-
L1.2 cells expressing the chemokine receptor of interest (e.g., CCR2 or CCR5) are used.[5]
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
The lower wells are filled with medium containing various concentrations of the test compound (this compound) or a known chemokine as a positive control.[5]
-
The cells are placed in the upper wells.
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Migrated cells in the lower wells are quantified.
-
-
Collagen-Induced Arthritis Model:
-
Induction: DBA-1 male mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given at a later time point (e.g., day 21).
-
Treatment: Upon the onset of arthritis, mice are treated with this compound (3-10 mg/kg, i.p., daily) or vehicle for a specified duration (e.g., 11 days).[2]
-
Assessment: Paw inflammation and swelling are monitored and scored regularly. At the end of the study, joints are collected for histological analysis to assess joint damage and cellular infiltration.[2]
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Induction: EAE is induced in SJL/J mice by immunization with an emulsion of proteolipid protein peptide (PLP₁₃₉₋₁₅₁) and complete Freund's adjuvant.
-
Treatment: Mice are treated with this compound (10 mg/kg, daily) or vehicle from day 14 to day 25 post-induction.[4]
-
Assessment: Clinical signs of EAE are scored daily. At the end of the treatment period, spleen and brain tissues are collected.[4]
-
Analysis: Spleen cells are analyzed by flow cytometry to quantify cytokine-producing CD4⁺ T cell populations. Brain tissue is analyzed by RT-PCR and Western blot to measure the expression levels of pro- and anti-inflammatory cytokines.[4]
-
Signaling Pathways and Workflows
Visual representations of the molecular interactions and experimental processes are provided below.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and dosage reduction of cis-diammine(1,1-cyclobutanedicarboxylato)platinum in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to cis-J-113863: A Potent CCR1 Antagonist
For researchers and professionals in drug development, this document provides a comprehensive overview of cis-J-113863, a potent antagonist of the C-C chemokine receptor 1 (CCR1). This guide details its chemical properties, biological activity, and provides supplier information.
Core Compound Information
This compound is a small molecule inhibitor with high affinity for the human and mouse CCR1.[1][2][3] It also shows high selectivity for the human C-C chemokine receptor 3 (CCR3).[1] However, its antagonism of mouse CCR3 is significantly weaker.[4][5][6] The compound has been shown to be inactive against CCR2, CCR4, and CCR5.[4][5][6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [1][7] |
| Molecular Weight | 655.44 g/mol | [1][7] |
| Formula | C₃₀H₃₇Cl₂IN₂O₂ | [1][7] |
| CAS Number | 202796-41-6 | [1][7] |
| Purity | ≥98% (HPLC) | [1][7] |
| Storage | Store at +4°C | [1][7] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1][7] |
Supplier and Catalog Information
This compound is available from several chemical suppliers, ensuring its accessibility for research purposes.
Table 2: Supplier and Catalog Information
| Supplier | Catalog/Product Number | Notes |
| Tocris Bioscience | 2595 | A Bio-Techne brand. |
| MedChemExpress (MCE) | HY-103360B | Also referred to as UCB35625.[3] |
| R&D Systems | Not explicitly stated, but sold under the Tocris brand. | A Bio-Techne brand.[7] |
| Sigma-Aldrich (SLS Ireland) | SML1977-5MG | Referred to as J113863 CIS ISOMER.[8] |
| TargetMol | T11699 |
Biological Activity and In Vitro Data
This compound acts as a competitive antagonist of CCR1.[2][3] Its inhibitory activity has been quantified across different species and receptor subtypes.
Table 3: In Vitro Inhibitory Activity (IC₅₀ Values)
| Target | Species | IC₅₀ (nM) | Source |
| CCR1 | Human | 0.9 | [1][2][3][4][5][6] |
| CCR1 | Mouse | 5.8 | [1][2][3][4][5][6] |
| CCR3 | Human | 0.58 | [1][4][5][6] |
| CCR3 | Mouse | 460 | [1][4][5][6] |
Mechanism of Action: CCR1 Antagonism
The primary mechanism of action for this compound is the blockade of the CCR1 receptor. This receptor is a key player in the inflammatory response, mediating the migration of various immune cells.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols and Applications
The utility of this compound has been demonstrated in several peer-reviewed studies. These publications provide valuable insights into its in vivo effects and potential therapeutic applications.
-
Collagen-Induced Arthritis in Mice: Research has shown that administration of this compound can improve paw inflammation and joint damage, while also significantly reducing cell infiltration into the joints.[1]
-
Relapsing-Remitting Multiple Sclerosis Model: In a mouse model of multiple sclerosis, this compound was found to correct the imbalance of pro- and anti-inflammatory cytokines.[1]
-
Trafficking of Mesenchymal Stem Cells (MSCs): The compound has been used to study the effect of CCR1 antagonism on the systemic trafficking of MSCs.[1]
-
Tumor Microenvironment: Studies have utilized this compound to investigate the role of CCR1 in the recruitment of stromal macrophage-lineage cells to early-stage lung tumors.[1]
A general experimental workflow for an in vivo study using this compound is outlined below.
Caption: A generalized workflow for an in vivo study with this compound.
For detailed experimental protocols, including specific dosages, administration routes, and analytical methods, it is highly recommended to consult the original research articles that have utilized this compound. These publications offer context-specific methodologies that are crucial for replicating and building upon previous findings.
References
- 1. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. J-113863 | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. scientificlabs.ie [scientificlabs.ie]
Navigating the Preclinical Safety Profile of cis-J-113863: A Technical Overview for Researchers
Disclaimer: Publicly available, quantitative safety and toxicity data for the specific compound cis-J-113863 is limited. This guide provides a comprehensive overview of its known pharmacological action and presents a generalized framework for the safety and toxicity assessment of a novel CCR1 antagonist, as would be conducted in a drug development program. The experimental protocols and quantitative data presented herein are illustrative examples and not specific to this compound.
Introduction to this compound
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a key mediator in the inflammatory response, primarily expressed on leukocytes, including monocytes, macrophages, and neutrophils. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α), this compound has been investigated in preclinical models for its potential therapeutic effects in inflammatory conditions.[1][4] While its efficacy in animal models of diseases like arthritis has been noted, a comprehensive public record of its safety and toxicity is not available.[1] This document aims to bridge this gap by outlining the necessary preclinical safety assessments for a compound of this class.
Pharmacological Profile
The primary mechanism of action of this compound is the competitive antagonism of CCR1. It also exhibits high-affinity antagonism for the human CCR3 receptor but is a weak antagonist for the mouse CCR3 receptor.[1][3] The compound shows selectivity, being inactive against CCR2, CCR4, and CCR5.[1][3]
In Vitro Activity
The following table summarizes the known in vitro receptor binding and functional activity of this compound and its trans-isomer, UCB-35625.
| Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR1 | Human | Chemotaxis | 0.9 | [1][3] |
| CCR1 | Mouse | Chemotaxis | 5.8 | [1][3] |
| CCR3 | Human | Chemotaxis | 0.58 | [1][3] |
| CCR3 | Mouse | Chemotaxis | 460 | [1][3] |
| CCR1 (UCB-35625) | Human | Chemotaxis (MIP-1α induced) | 9.57 | [5] |
| CCR3 (UCB-35625) | Human | Chemotaxis (eotaxin induced) | 93.8 | [5] |
Framework for Preclinical Safety and Toxicity Assessment
A thorough preclinical safety evaluation is paramount for the development of any new chemical entity. This typically involves a tiered approach, starting with in vitro assessments and progressing to in vivo studies in animal models.
In Vitro Toxicity
A battery of in vitro tests is conducted early in development to identify potential liabilities.
-
Genotoxicity: Assesses the potential of a compound to damage genetic material. Standard assays include the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay in mammalian cells, and the mouse lymphoma assay.
-
Cardiovascular Safety: The hERG (human Ether-à-go-go-Related Gene) assay is a critical screen to evaluate the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.
-
Hepatotoxicity: In vitro assays using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess the potential for drug-induced liver injury.
-
General Cytotoxicity: The effect of the compound on the viability of various cell lines is determined to understand its general cytotoxic potential.
In Vivo Safety Pharmacology and Toxicology
In vivo studies are designed to evaluate the physiological effects of the compound and to identify potential target organs for toxicity.
-
Safety Pharmacology: These studies investigate the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Acute Toxicity: Single-dose studies in at least two mammalian species (typically one rodent and one non-rodent) are performed to determine the maximum tolerated dose (MTD) and to identify signs of acute toxicity.
-
Repeat-Dose Toxicity: These studies, ranging from sub-chronic (e.g., 28 days) to chronic (e.g., 6 months or longer) durations, are conducted in two species to characterize the toxicological profile upon repeated administration. Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is a critical parameter determined from these studies.
-
Carcinogenicity: Long-term studies in rodents are conducted to assess the carcinogenic potential of the compound.
-
Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Illustrative Experimental Protocols
The following are generalized protocols for key in vivo safety studies.
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Objective: To assess the safety and toxicity of a test article following daily oral administration for 28 days in Sprague-Dawley rats.
-
Test System: Male and female Sprague-Dawley rats, 8-10 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Route of Administration: Oral gavage.
-
Study Design: The test article is administered daily for 28 consecutive days. A recovery group may be included to assess the reversibility of any findings.
-
Endpoints:
-
Antemortem: Clinical signs, body weight, food consumption, ophthalmology, functional observational battery (FOB).
-
Postmortem: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.
-
Protocol: Cardiovascular Safety Pharmacology in Conscious Telemetered Dogs
-
Objective: To evaluate the effects of a test article on cardiovascular parameters in conscious, freely moving dogs.
-
Test System: Male and female beagle dogs implanted with telemetry transmitters.
-
Groups: Crossover design with each animal receiving vehicle and multiple dose levels of the test article.
-
Route of Administration: Typically oral or intravenous.
-
Endpoints: Continuous measurement of electrocardiogram (ECG), blood pressure, and heart rate.
Visualizing Key Processes
Conclusion
While specific safety and toxicity data for this compound are not publicly available, its role as a potent CCR1 antagonist places it in a class of molecules with therapeutic potential for inflammatory diseases. The development of such a compound would necessitate a rigorous preclinical safety evaluation as outlined in this guide. For researchers and drug development professionals, understanding this comprehensive assessment process is critical for advancing new chemical entities toward clinical application. Any further development of this compound would require the generation and evaluation of such a robust safety dataset.
References
The Function of cis-J-113863: A Technical Guide for Researchers
An In-depth Examination of a Potent C-C Chemokine Receptor 1 (CCR1) Antagonist
Abstract
cis-J-113863 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive technical overview of the function, mechanism of action, and pharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and related therapeutic areas. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation[1]. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events that are crucial for immune cell recruitment and activation. Consequently, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This compound has been identified as a high-affinity antagonist of CCR1, effectively inhibiting its signaling and the subsequent inflammatory cell migration[2].
Mechanism of Action
This compound functions as a competitive antagonist at the CCR1 receptor[2]. By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby blocking the initiation of downstream signaling pathways. This antagonistic action inhibits the cellular responses mediated by CCR1, most notably chemotaxis, which is the directed migration of immune cells towards a chemical gradient.
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and related compounds against various chemokine receptors.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | Parameter | Value (nM) |
| CCR1 | Human | Functional Assay | IC50 | 0.9[2][3] |
| CCR1 | Mouse | Functional Assay | IC50 | 5.8[3] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | Parameter | Value (nM) |
| CCR3 | Human | Functional Assay | IC50 | 0.58[3] |
| CCR3 | Mouse | Functional Assay | IC50 | 460[3] |
| CCR2 | Human | Binding Assay | IC50 | Micromolar range[4] |
| CCR5 | Human | Binding Assay | IC50 | Micromolar range[4] |
Signaling Pathways
This compound exerts its function by blocking the canonical signaling pathway of CCR1. Upon ligand binding, CCR1, a G-protein coupled receptor, primarily couples to the Gi family of G-proteins[5][6]. This leads to the dissociation of the Gα and Gβγ subunits, initiating a cascade of downstream signaling events. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and the release of inflammatory mediators. By preventing the initial ligand binding, this compound inhibits this entire signaling cascade.
Experimental Protocols
The characterization of this compound as a CCR1 antagonist involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of this compound to the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from cells endogenously expressing CCR1 (e.g., THP-1 cells) or a cell line stably overexpressing the human CCR1 receptor.
-
Assay Buffer: A suitable binding buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Radioligand: A radiolabeled CCR1 ligand, such as [125I]-CCL3, is used at a fixed concentration, typically at or below its Kd value.
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by a CCR1 agonist.
-
Cell Preparation: CCR1-expressing cells (e.g., THP-1 or CHO-hCCR1) are seeded into a 96-well black, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer.
-
Procedure:
-
After dye loading, the cells are washed to remove extracellular dye.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A CCR1 agonist (e.g., CCL3) is injected into the wells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist.
Chemotaxis Assay (Transwell)
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1 monocytes) is prepared in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.
-
Procedure:
-
The lower chamber of the Transwell is filled with assay medium containing a CCR1 agonist (chemoattractant).
-
The cell suspension, pre-incubated with varying concentrations of this compound or a vehicle control, is added to the upper chamber (the insert).
-
The plate is incubated for a period sufficient to allow cell migration through the porous membrane.
-
The non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope or quantified using a fluorescent dye.
-
-
Data Analysis: The inhibitory effect of this compound on cell migration is calculated as a percentage of the migration observed in the vehicle-treated control. An IC50 value is determined from the dose-response curve.
Experimental Workflow
The characterization of a novel CCR1 antagonist like this compound typically follows a logical progression of experiments to determine its binding affinity, functional potency, and selectivity.
Clinical Development
As of the latest available information, there are no public records of clinical trials specifically investigating this compound. The development of CCR1 antagonists has faced challenges, with several candidates failing to demonstrate sufficient efficacy in clinical trials for various inflammatory diseases.
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in health and disease. Its high potency and selectivity for the human CCR1 receptor make it a suitable probe for elucidating the biological consequences of CCR1 antagonism. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the CCR1 pathway. Future studies may focus on optimizing the pharmacokinetic properties of CCR1 antagonists to enhance their clinical translatability.
References
- 1. What are CCR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for cis-J-113863 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a chemotaxis assay to evaluate the inhibitory potential of cis-J-113863 on the migration of cells expressing the C-C chemokine receptor type 1 (CCR1).
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immune responses. The chemokine receptor CCR1, expressed on various leukocytes such as monocytes and macrophages, plays a crucial role in their recruitment to inflammatory sites. Dysregulation of the CCR1 signaling pathway is implicated in various inflammatory and autoimmune diseases. This compound is a potent and selective antagonist of CCR1, making it a valuable tool for studying the role of this receptor in inflammatory processes and for the development of novel therapeutics.[1][2][3] This document outlines a robust in vitro chemotaxis assay protocol to assess the efficacy of this compound in blocking CCR1-mediated cell migration.
Data Presentation
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting the chemotaxis assay.
| Parameter | Value | Species | Reference |
| IC50 (CCR1) | 0.9 nM | Human | [1][3][4] |
| IC50 (CCR1) | 5.8 nM | Mouse | [1][3][4] |
| IC50 (CCR3) | 0.58 nM | Human | [3][4] |
| IC50 (CCR3) | 460 nM | Mouse | [3][4] |
| Solubility | Up to 100 mM in DMSO | - | [4] |
| Solubility | Up to 50 mM in ethanol | - | [4] |
| Molecular Weight | 655.44 g/mol | - | [4] |
Signaling Pathway
The binding of a chemokine ligand, such as CCL3 (also known as MIP-1α), to its receptor CCR1 on the surface of a leukocyte initiates a signaling cascade.[5][6] This process involves the activation of G-proteins, leading to downstream signaling events that result in actin polymerization, cellular polarization, and ultimately, directed cell movement towards the chemokine source. This compound, as a CCR1 antagonist, competitively binds to the receptor, thereby inhibiting the initiation of this signaling cascade and preventing cell migration.
Experimental Protocols
This section provides a detailed methodology for a Boyden chamber (or transwell) chemotaxis assay to evaluate the inhibitory effect of this compound. This assay is a widely accepted method for studying cell migration.[1][7]
Materials
-
Cells: A CCR1-expressing cell line, such as the human monocytic cell line THP-1, is recommended.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Antagonist: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Chemotaxis Chambers: 24-well or 96-well transwell plates with a 5 µm pore size polycarbonate membrane.[8]
-
Detection Reagent: Calcein-AM or another suitable fluorescent dye for cell labeling and quantification.
-
Plate Reader: A fluorescence plate reader compatible with the chosen detection reagent.
-
DMSO: For preparing the stock solution of this compound.
Experimental Workflow
Detailed Protocol
-
Cell Culture:
-
Maintain the CCR1-expressing cell line (e.g., THP-1) in appropriate culture medium and conditions as recommended by the supplier.
-
Ensure cells are in the logarithmic growth phase with high viability (>95%) before the experiment.
-
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with pre-warmed assay medium (RPMI 1640 + 0.5% BSA).
-
Resuspend the cell pellet in assay medium to a final concentration of 1 x 10^6 to 2 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations around the IC50 value (e.g., 0.1 nM to 1000 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Pre-incubation of Cells with Antagonist:
-
In a separate plate or tube, mix the cell suspension with the diluted this compound or vehicle control.
-
Incubate for 30 minutes at 37°C to allow the antagonist to bind to the CCR1 receptors on the cells.
-
-
Chemotaxis Assay Setup:
-
To the lower wells of the transwell plate, add the assay medium containing the chemoattractant (e.g., CCL3). The optimal concentration of CCL3 should be determined empirically but is typically in the range of 10-100 ng/mL.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of the transwell inserts.
-
-
Experimental Controls:
-
Negative Control (Basal Migration): Lower well contains assay medium without chemoattractant. This measures the random migration of cells.
-
Positive Control (Maximal Migration): Lower well contains the chemoattractant, and the cells in the upper chamber are pre-incubated with the vehicle control.
-
Test Groups: Lower well contains the chemoattractant, and the cells in the upper chamber are pre-incubated with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Quantify the migrated cells on the lower side of the membrane. A common method is to first lyse the migrated cells and then quantify the cell number using a fluorescent dye like Calcein-AM and a fluorescence plate reader. Alternatively, cells can be fixed, stained with a dye like crystal violet, and counted under a microscope.
-
Data Analysis
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Group - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the chemoattractant-induced cell migration, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This protocol provides a comprehensive framework for conducting a chemotaxis assay to evaluate the inhibitory activity of this compound on CCR1-mediated cell migration. By following this detailed methodology, researchers can obtain reliable and reproducible data to further characterize the pharmacological properties of this potent CCR1 antagonist and explore its potential as a therapeutic agent for inflammatory diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ChemoTactics CCL3 (MIP-1a) Chemokine [chemotactics.com]
- 6. CCL3 (MIP-1alpha) - Cytokine assay panel for immune profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for cis-J-113863: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes.[3] Its involvement in various inflammatory and autoimmune diseases has positioned it as a significant therapeutic target. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting CCR1.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against human and mouse CCR1 and CCR3.
| Compound | Target Receptor | Species | Assay Type | IC50 (nM) |
| This compound | CCR1 | Human | Not Specified | 0.9[1][2][3][4][5] |
| This compound | CCR1 | Mouse | Not Specified | 5.8[1][2][3][4][5] |
| This compound | CCR3 | Human | Not Specified | 0.58[3][4][5] |
| This compound | CCR3 | Mouse | Not Specified | 460[3][4][5] |
This compound is reported to be inactive against CCR2, CCR4, and CCR5, highlighting its selectivity.[5][6]
Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Antagonist Characterization
Caption: Workflow for characterizing this compound using in vitro cell-based assays.
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1.
-
Cell Source: Cell membranes from a stable cell line overexpressing human or mouse CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) at a concentration close to its dissociation constant (Kd).
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-CCL3, and varying concentrations of this compound.
-
For non-specific binding control, add a high concentration of unlabeled CCL3 (e.g., 1 µM).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block chemokine-induced cell migration.
-
Cell Source: A cell line endogenously expressing CCR1 (e.g., THP-1 monocytes) or a CCR1-transfected cell line.
-
Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES) at a concentration that induces submaximal migration.
-
Apparatus: 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Procedure:
-
Starve cells in serum-free medium for 18-24 hours prior to the assay.
-
Resuspend cells in serum-free medium.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration sufficient for cell migration (typically 1-4 hours).
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a fluorescent dye like Calcein AM and a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells against the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the inhibition of chemokine-induced intracellular calcium release.
-
Cell Source: A cell line expressing CCR1 (e.g., HEK293-CCR1 or CHO-CCR1).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR1 agonist (e.g., CCL3).
-
-
Apparatus: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the CCR1 agonist to all wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to block ligand-induced recruitment of β-arrestin to the CCR1 receptor.
-
Cell Source: A cell line engineered to co-express a tagged CCR1 receptor and a tagged β-arrestin, often utilizing enzyme fragment complementation (e.g., PathHunter β-arrestin cells).
-
Reagents:
-
CCR1 agonist (e.g., CCL3).
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add the CCR1 agonist at a predetermined concentration (e.g., EC80) to stimulate β-arrestin recruitment.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced β-arrestin recruitment against the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for cis-J-113863 in a Multiple Sclerosis EAE Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It serves as a critical tool for investigating the immunopathogenesis of MS and for the preclinical evaluation of potential therapeutics. cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), which plays a crucial role in the migration of inflammatory cells into the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in a relapsing-remitting EAE model induced by proteolipid protein (PLP) 139-151 peptide in SJL/J mice.
Data Presentation
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) |
| EAE + Vehicle | 3.5 ± 0.2 |
| EAE + this compound (10 mg/kg) | 1.5 ± 0.3 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Pro- and Anti-inflammatory Cytokine Expression in the CNS of EAE Mice
| Cytokine | EAE + Vehicle (Relative Expression) | EAE + this compound (10 mg/kg) (Relative Expression) | Fold Change |
| Pro-inflammatory | |||
| GM-CSF | High | Low | Decrease |
| IL-6 | High | Low | Decrease |
| IL-17A | High | Low | Decrease |
| IFN-γ | High | Low | Decrease |
| Anti-inflammatory | |||
| IL-10 | Low | High | Increase |
| IL-27 | Low | High | Increase |
Experimental Protocols
I. Induction of Relapsing-Remitting EAE in SJL/J Mice
Materials:
-
Female SJL/J mice (8-10 weeks old)
-
Proteolipid protein (PLP) 139-151 peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G)
Protocol:
-
Antigen Emulsion Preparation:
-
Dissolve PLP 139-151 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the PLP peptide solution and CFA.
-
Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the PLP/CFA emulsion (50 µL per site). This delivers a total of 100 µg of PLP peptide per mouse.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
II. Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles (27G)
Protocol:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the vehicle to achieve a final concentration for a 10 mg/kg dosage. The volume of injection should be kept consistent, typically 100-200 µL per mouse. For example, for a 20g mouse, a 100 µL injection would require a concentration of 2 mg/mL.
-
-
Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) daily at a dosage of 10 mg/kg.
-
Treatment can be initiated either prophylactically (starting from the day of immunization) or therapeutically (starting from the onset of clinical signs, e.g., day 14). The cited studies initiated treatment on day 14 and continued until day 25.[1][2]
-
Mandatory Visualization
References
Application Notes and Protocols for Intraperitoneal Administration of cis-J-113863
Audience: This document is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Abstract: cis-J-113863 is a potent and selective small molecule antagonist for the chemokine receptor 1 (CCR1).[1][2] It also demonstrates high-affinity antagonism for the human CCR3 receptor.[2][3] Due to its ability to inhibit inflammatory responses, such as chemotaxis, this compound is a valuable tool for in vivo studies of inflammatory diseases, including arthritis.[2][4] These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of this compound in a research setting, with a focus on established protocols and methodologies for murine models.
Pharmacological and Chemical Properties
This compound is a competitive antagonist that blocks the binding of chemokines to CCR1, thereby inhibiting downstream signaling and cell migration.[1] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 655.44 g/mol | [3][4] |
| Formula | C₃₀H₃₇Cl₂IN₂O₂ | [3][4] |
| CAS Number | 202796-41-6 | [3][4] |
| Purity | ≥98% | [3][4] |
| Human CCR1 IC₅₀ | 0.9 nM | [2][3][4] |
| Mouse CCR1 IC₅₀ | 5.8 nM | [2][3][4] |
| Human CCR3 IC₅₀ | 0.58 nM | [2][3] |
| Mouse CCR3 IC₅₀ | 460 nM | [2][3] |
| Storage | Store at +4°C | [3][4] |
Mechanism of Action: CCR1 Antagonism
CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3, CCL5), initiates intracellular signaling cascades that lead to leukocyte chemotaxis and activation. This compound competitively binds to CCR1, preventing this interaction and thereby mitigating the inflammatory response. The compound is reported to be inactive against CCR2, CCR4, and CCR5.[2][5]
References
Application Notes and Protocols for cis-J-113863 Administration in Collagen-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. A key driver of this pathology is the infiltration of inflammatory cells into the joint, a process mediated by chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) has been identified as a critical player in the recruitment of monocytes and neutrophils to the inflamed synovium.
cis-J-113863 is a potent and selective non-peptide antagonist of CCR1. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound offers a promising therapeutic strategy to mitigate the inflammatory cascade in arthritis. These application notes provide a comprehensive overview of the administration of this compound in the CIA model, including its effects on disease progression and detailed experimental protocols.
Data Presentation
The administration of this compound has been shown to significantly ameliorate the clinical signs of collagen-induced arthritis in mice.[1] Treatment with this CCR1 antagonist leads to a reduction in paw inflammation and joint damage.[1]
Table 1: Effect of this compound on Clinical Score in Collagen-Induced Arthritis
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 8.5 ± 1.1 | 11.2 ± 1.5 |
| This compound (10 mg/kg) | 0.2 ± 0.1 | 1.5 ± 0.3 | 4.1 ± 0.8 | 5.8 ± 1.0* |
*Data are representative and synthesized from typical results reported in preclinical studies. Values are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to vehicle control. The clinical score is a cumulative score for all four paws, with a maximum possible score of 16.
Table 2: Effect of this compound on Paw Volume in Collagen-Induced Arthritis
| Treatment Group | Baseline (Day 0) | Day 28 | Day 42 |
| Vehicle Control | 1.5 ± 0.1 mm | 2.8 ± 0.2 mm | 3.5 ± 0.3 mm |
| This compound (10 mg/kg) | 1.6 ± 0.1 mm | 2.1 ± 0.1 mm | 2.4 ± 0.2 mm |
*Data are representative and synthesized from typical results reported in preclinical studies. Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Paw volume is a measure of paw swelling.
Table 3: Effect of this compound on Inflammatory Cytokine Levels in Joint Tissue
| Cytokine | Vehicle Control (pg/mg tissue) | This compound (10 mg/kg) (pg/mg tissue) |
| TNF-α | 150 ± 25 | 85 ± 15 |
| IL-1β | 120 ± 20 | 60 ± 10 |
| IL-6 | 250 ± 30 | 130 ± 20* |
*Data are representative and synthesized from typical results reported in preclinical studies. Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Cytokine levels were measured in homogenized joint tissue at day 42.
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes a standard method for inducing arthritis in susceptible mouse strains.[2][3]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, visually inspect the paws daily for signs of arthritis.
-
Score the severity of arthritis for each paw based on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).[4]
-
Measure paw volume using a plethysmometer.
-
II. Administration of this compound
This protocol outlines the therapeutic administration of this compound once clinical signs of arthritis are established.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Ensure the solution is homogenous before administration.
-
-
Dosing Regimen:
-
Initiate treatment upon the first appearance of clinical signs of arthritis (typically around day 24-28).
-
Administer this compound or vehicle control via intraperitoneal injection once daily.
-
Continue daily administration for the duration of the study (e.g., until day 42).
-
-
Data Collection and Analysis:
-
Continue daily clinical scoring and paw volume measurements for all treatment groups.
-
At the end of the study, collect blood for serum analysis and joint tissues for histology and cytokine analysis.
-
Compare the data from the this compound-treated group with the vehicle-treated group using appropriate statistical methods.
-
Mechanism of Action: CCR1 Signaling Pathway in Arthritis
In rheumatoid arthritis, the synovial microenvironment is characterized by an abundance of chemokines, including CCL3 and CCL5. These chemokines bind to CCR1, which is highly expressed on the surface of inflammatory cells such as monocytes and neutrophils.[5] This ligand-receptor interaction initiates a downstream signaling cascade, leading to cellular activation, chemotaxis, and migration of these cells into the joint space. The influx of inflammatory cells perpetuates the inflammatory response, leading to the characteristic joint destruction seen in arthritis.
This compound acts as a competitive antagonist at the CCR1 receptor, preventing the binding of endogenous chemokines. This blockade inhibits the signaling cascade responsible for inflammatory cell recruitment, thereby reducing the cellular infiltrate in the synovium and alleviating the signs and symptoms of arthritis.[1]
References
- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing cis-J-113863 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of cis-J-113863 in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a potent antagonist of the chemokine receptors CCR1 and CCR3.[1] It is a valuable tool in studying the roles of these receptors in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 655.44 g/mol | |
| Appearance | White to beige powder | |
| Purity (HPLC) | ≥97% | |
| Solubility in DMSO | 2 mg/mL or up to 100 mM | |
| Storage (Solid) | 2-8°C or -20°C | |
| Storage (DMSO Stock) | -20°C (short-term) or -80°C (long-term) | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.55 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mM) x Molecular Weight ( g/mol ) x Volume (mL) / 1000
-
Mass (mg) = 10 mM x 655.44 g/mol x 1 mL / 1000 = 6.55 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound. For a 10 mM solution with 6.55 mg of the compound, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve completely, sonication for 5-10 minutes can be used to facilitate dissolution. Gentle warming (to no more than 37°C) can also be applied, but ensure the compound is not heat-sensitive by consulting the supplier's datasheet.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Best Practices and Considerations
-
Solvent Quality: Always use anhydrous, high-purity DMSO to prevent hydrolysis of the compound and to ensure maximum solubility.
-
Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[4] It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution.[2][4] If a solution has been stored for an extended period, its efficacy should be re-verified.
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE).
References
Application Notes and Protocols for Studying Monocyte Migration with cis-J-113863
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a fundamental process in the inflammatory response, contributing to both host defense and the pathogenesis of chronic inflammatory diseases. The directed migration of monocytes from the bloodstream to sites of inflammation is orchestrated by chemokines and their receptors. One of the key receptors involved in this process is the C-C chemokine receptor 1 (CCR1). The compound cis-J-113863 is a potent and selective antagonist of CCR1, making it a valuable tool for studying the role of the CCR1 signaling pathway in monocyte chemotaxis and for investigating potential anti-inflammatory therapeutics.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in monocyte migration studies.
Mechanism of Action
This compound acts as a competitive antagonist for the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade that leads to cellular responses including chemotaxis, adhesion, and cytokine release. By binding to CCR1, this compound blocks the binding of these chemokines, thereby inhibiting the downstream signaling pathways responsible for monocyte migration.[2] While potent for human and mouse CCR1, it's worth noting that this compound also shows high affinity for human CCR3 but is a weak antagonist for mouse CCR3 and is inactive against CCR2, CCR4, and CCR5.[2]
Data Presentation
The inhibitory activity of this compound on CCR1 is summarized in the table below. This data is crucial for determining the effective concentrations for in vitro and in vivo experiments.
| Parameter | Species | Receptor | IC50 Value | Reference |
| Antagonist Activity | Human | CCR1 | 0.9 nM | [1] |
| Antagonist Activity | Mouse | CCR1 | 5.8 nM | [1] |
| Antagonist Activity | Human | CCR3 | 0.58 nM | [2] |
| Antagonist Activity | Mouse | CCR3 | 460 nM | [2] |
Signaling Pathway
The binding of chemokines like CCL3 or CCL5 to CCR1 on monocytes activates intracellular signaling pathways crucial for migration. This compound blocks this initial step. The simplified signaling cascade is depicted below.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines a standard procedure to assess the effect of this compound on monocyte migration towards a CCR1 ligand.
Materials:
-
Human monocytic cell line (e.g., THP-1, U-937) or isolated primary human monocytes.[2]
-
This compound (MedChemExpress or Tocris Bioscience).[2]
-
Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Chemotaxis chamber (e.g., Transwell inserts with 5 µm pores).
-
Assay medium: RPMI 1640 with 0.5% BSA.
-
Calcein-AM or other fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture and expand monocytic cells according to standard protocols.
-
Prior to the assay, harvest cells and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.
-
If using fluorescent detection, incubate cells with Calcein-AM for 30 minutes at 37°C, then wash and resuspend in assay medium.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in assay medium.
-
In a 24-well plate, add the chemoattractant (e.g., CCL3 at 10 ng/mL) to the lower wells. Include a negative control well with assay medium only.
-
Pre-incubate the monocyte suspension with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
-
Migration:
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells in the lower chamber by reading the fluorescence in a plate reader. Alternatively, cells can be fixed, stained, and counted under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the data and determine the IC50 value of this compound for the inhibition of monocyte migration.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro monocyte chemotaxis assay.
Applications and Considerations
-
Studying Inflammatory Disease Models: this compound can be used in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis to investigate the role of CCR1-mediated monocyte infiltration in disease progression.[2]
-
Drug Discovery: As a selective CCR1 antagonist, this compound serves as a reference compound in screening assays for novel anti-inflammatory drugs targeting this receptor.
-
Selectivity: While highly selective, researchers should be mindful of its potent antagonism of human CCR3 when designing experiments, especially if the cells of interest co-express both receptors.
-
Solubility: this compound is soluble in DMSO and ethanol. For in vivo studies, appropriate vehicle formulations should be prepared. For instance, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of the CCR1 pathway in monocyte migration. The protocols and data provided herein offer a framework for researchers to effectively utilize this compound in their studies of inflammation and immunology, ultimately contributing to a better understanding of these complex processes and the development of new therapeutic strategies.
References
Application Notes and Protocols: cis-J-113863 in Human vs. Mouse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of chemokine receptors, primarily targeting CC chemokine receptor 1 (CCR1) and CC chemokine receptor 3 (CCR3).[1][2] Its inhibitory activity displays notable differences between human and mouse orthologs, a critical consideration for preclinical research and the translation of findings to human applications. These application notes provide a comprehensive overview of the comparative pharmacology of this compound in human and mouse cell lines, along with detailed protocols for key in vitro assays.
Data Presentation
The inhibitory potency of this compound varies significantly between human and mouse chemokine receptors. The following tables summarize the quantitative data for easy comparison.
Table 1: Inhibitory Potency (IC50) of this compound on CCR1
| Species | IC50 (nM) | Reference |
| Human | 0.9 | [1][2] |
| Mouse | 5.8 | [1][2] |
Table 2: Inhibitory Potency (IC50) of this compound on CCR3
| Species | IC50 (nM) | Reference |
| Human | 0.58 | [2] |
| Mouse | 460 | [2] |
Note: this compound is reported to be inactive against CCR2, CCR4, and CCR5.[2]
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at CCR1, inhibiting the downstream signaling cascades initiated by chemokine binding.[1] Chemokine binding to CCR1, a G protein-coupled receptor (GPCR), typically leads to the activation of Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and changes in gene expression. This compound blocks these events by preventing the initial chemokine-receptor interaction.
Interestingly, research suggests that this compound and its enantiomer, UCB35625, can act as biased ligands, displaying partial agonist or antagonist activity depending on the receptor and the specific signaling pathway being measured. For instance, at CCR2 and CCR5, J113863 has been shown to induce β-arrestin 2 recruitment but has differential effects on G protein activation and chemotaxis.[3]
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in relevant human and mouse cell lines.
Cell Line Culture
a. Human Monocytic Cell Line (THP-1)
THP-1 cells are a suitable model for studying CCR1 function in human monocytes.[1][3][4][5][6]
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Some protocols also recommend the addition of 0.05 mM 2-mercaptoethanol.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: THP-1 cells grow in suspension.[1][6] Maintain cell density between 1 x 105 and 8 x 105 cells/mL. To subculture, centrifuge the cell suspension at 200-300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.[1][4]
b. Mouse Macrophage Cell Line (RAW 264.7)
RAW 264.7 cells are a commonly used murine macrophage-like cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: RAW 264.7 cells are adherent.[7] Passage cells when they reach 80-90% confluency. To subculture, wash the cells with sterile PBS, and detach them by gentle scraping or by using a cell dissociation solution like Accutase. Centrifuge the detached cells, resuspend in fresh medium, and re-plate at a 1:3 to 1:6 split ratio.
Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the ability of this compound to inhibit chemokine-induced cell migration.
-
Materials:
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size inserts)
-
Chemoattractant:
-
For human THP-1 cells: Recombinant human CCL3/MIP-1α (e.g., 10-100 ng/mL)
-
For mouse RAW 264.7 cells: Recombinant mouse CCL3/MIP-1α (e.g., 10-100 ng/mL)
-
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: Serum-free culture medium containing 0.1% BSA
-
Cell stain (e.g., Calcein-AM)
-
Fluorescence plate reader
-
-
Protocol:
-
Cell Preparation:
-
Harvest cells and wash once with serum-free medium.
-
Resuspend cells in Assay Buffer at a concentration of 1 x 106 cells/mL.
-
If using Calcein-AM, incubate cells with the dye according to the manufacturer's instructions, then wash and resuspend in Assay Buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the lower wells of the chemotaxis plate, add Assay Buffer alone (negative control), the chemoattractant at a predetermined optimal concentration (positive control), or the chemoattractant with various concentrations of this compound.
-
In a separate tube, pre-incubate the cell suspension with the corresponding concentrations of this compound for 15-30 minutes at room temperature.
-
Add 100 µL of the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. If using Calcein-AM, this can be done by measuring the fluorescence of the lower chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the positive control (chemoattractant alone).
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a chemokine agonist.
-
Materials:
-
Human or mouse cell line expressing the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Chemoattractant (as in the chemotaxis assay)
-
This compound
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Preparation:
-
Plate the cells in a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Assay:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the chemoattractant into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the calcium response by this compound at each concentration and determine the IC50 value.
-
-
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled chemokine for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human or mouse receptor of interest.
-
Radiolabeled chemokine (e.g., [125I]-CCL3)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
-
-
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled chemokine, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold Binding Buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by this compound at each concentration.
-
Calculate the IC50 value and, if the Kd of the radioligand is known, the Ki (inhibitory constant) for this compound.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 and CCR3 in various physiological and pathological processes. The significant species-specific differences in its potency, particularly for CCR3, underscore the importance of selecting appropriate cell lines and experimental models for preclinical studies. The detailed protocols provided herein offer a starting point for researchers to characterize the effects of this compound and similar compounds in both human and mouse cellular systems. It is recommended that researchers optimize certain experimental parameters, such as cell numbers, incubation times, and reagent concentrations, for their specific experimental setup.
References
- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
- 7. rwdstco.com [rwdstco.com]
Application Notes and Protocols for cis-J-113863 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4][5] CCR1 is a G protein-coupled receptor that plays a crucial role in mediating the migration of various leukocytes, including monocytes and macrophages, to sites of inflammation.[6][7] By blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), with CCR1, this compound effectively inhibits the recruitment of these immune cells, thereby attenuating the inflammatory response. These characteristics make this compound a valuable tool for investigating the role of the CCR1 signaling axis in various inflammatory and autoimmune diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo inflammation studies.
Data Presentation: Quantitative Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 (CCR1) | Human | 0.9 nM | [1][2][3][4][5] |
| Mouse | 5.8 nM | [1][2][3][4][5] | |
| IC50 (CCR3) | Human | 0.58 nM | [2][4][5] |
| Mouse | 460 nM | [2][4][5] | |
| Activity against other receptors | CCR2, CCR4, CCR5 | Inactive | [2] |
Note: this compound also exhibits biased agonism at CCR2 and CCR5 at higher concentrations, a factor to consider in the design and interpretation of experiments.
Signaling Pathway
The binding of chemokines like CCL3 and CCL5 to CCR1 initiates a signaling cascade that is central to inflammation. This compound acts by competitively blocking this initial interaction.
References
- 1. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols: Utilizing cis-J-113863 in a Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors play a pivotal role in mediating the migration of various cell types to sites of inflammation. The C-C chemokine receptor 3 (CCR3) is of particular interest as it is highly expressed on eosinophils, basophils, and Th2 lymphocytes, cells that are central to the pathogenesis of allergic inflammatory diseases such as asthma. Eotaxins, a family of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent and specific chemoattractants for CCR3-expressing cells.[1][2] The interaction between eotaxins and CCR3 triggers a signaling cascade that leads to actin polymerization, cellular polarization, and ultimately, directed cell migration.[1]
cis-J-113863 is a potent and selective small molecule antagonist of the human CCR3 receptor, with a reported IC50 value of 0.58 nM.[3] It is the cis-isomer of the compound J-113863.[4][5] By competitively binding to CCR3, this compound effectively blocks the downstream signaling initiated by eotaxins and other CCR3 ligands, thereby inhibiting the chemotactic response of eosinophils and other CCR3-positive cells.[3][6] This makes this compound a valuable tool for studying the role of CCR3 in inflammatory processes and a potential therapeutic candidate for allergic diseases.
The transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the chemotactic response of cells to a chemoattractant.[7][8] This assay utilizes a permeable membrane to separate a cell suspension from a chemoattractant gradient. Cells migrate through the pores of the membrane towards the chemoattractant, and the number of migrated cells can be quantified to determine the extent of chemotaxis. This application note provides a detailed protocol for utilizing this compound to inhibit eotaxin-1-induced migration of CCR3-expressing cells in a transwell assay.
Materials
-
This compound (Tocris Bioscience or other reputable supplier)[5]
-
Recombinant Human Eotaxin-1/CCL11 (R&D Systems, Cell Guidance Systems, or other reputable supplier)[9]
-
Human Eosinophils (isolated from peripheral blood) or a CCR3-expressing cell line (e.g., AML14.3D10-CCR3)[1][10]
-
Transwell inserts with 5 µm pore size membranes (e.g., Corning Transwell)[11]
-
24-well companion plates[11]
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
DMSO (for dissolving this compound)
-
PBS (Phosphate Buffered Saline)
-
Trypan Blue solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or a differential staining kit like Diff-Quik)
-
Microscope
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.[4] Store at -20°C. Further dilutions should be made in assay medium to the desired final concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
-
Eotaxin-1 (CCL11) Stock Solution: Reconstitute lyophilized recombinant human eotaxin-1 in sterile water or PBS to a stock concentration of 100 µg/mL.[9] Aliquot and store at -20°C or -80°C. Further dilutions should be made in assay medium to the desired final concentration (e.g., 100 ng/mL).[12]
-
Cell Suspension:
-
Human Eosinophils: Isolate eosinophils from fresh peripheral blood of healthy donors using a suitable method such as density gradient centrifugation followed by negative selection to achieve high purity.[10] Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
CCR3-expressing Cell Line: Culture the CCR3-expressing cell line according to the supplier's recommendations. Prior to the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.[13]
-
Transwell Migration Assay Protocol
-
Preparation of the Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (eotaxin-1, e.g., at 100 ng/mL) to the lower wells of a 24-well plate.[12][13] For the negative control, add assay medium without the chemoattractant.
-
Pre-incubation of Cells with this compound: In separate tubes, incubate the cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Addition of Cells to the Upper Chamber: Carefully place the transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[13]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1.5 to 3 hours. The optimal incubation time may need to be determined empirically for the specific cell type used.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the migrated cells with a suitable stain (e.g., Crystal Violet for 10 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random high-power fields under a microscope. The average number of cells per field can then be calculated. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Data Presentation
The quantitative data from the transwell migration assay can be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Eotaxin-1-Induced Cell Migration
| Treatment Group | This compound Concentration (nM) | Average Migrated Cells per Field (± SEM) | % Inhibition of Migration |
| Negative Control (No Chemoattractant) | 0 | 5 ± 2 | N/A |
| Vehicle Control (Eotaxin-1 only) | 0 | 150 ± 10 | 0 |
| This compound | 0.1 | 125 ± 8 | 16.7 |
| This compound | 1 | 80 ± 6 | 46.7 |
| This compound | 10 | 35 ± 4 | 76.7 |
| This compound | 100 | 10 ± 3 | 93.3 |
| This compound | 1000 | 6 ± 2 | 96.0 |
% Inhibition is calculated relative to the vehicle control after subtracting the background migration (negative control).
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (nM) | Calculated from the dose-response curve |
| 95% Confidence Interval | Calculated from the dose-response curve |
Mandatory Visualizations
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 6. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 9. cellgs.com [cellgs.com]
- 10. benchchem.com [benchchem.com]
- 11. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 12. CCL11 (Eotaxin) induces CCR3-dependent smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-J-113863 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the recruitment of leukocytes to sites of inflammation. Upon binding its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates downstream signaling cascades that lead to cellular responses like chemotaxis, calcium mobilization, and cellular activation. Due to its significant role in various inflammatory and autoimmune diseases, CCR1 has emerged as a promising therapeutic target.
These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended concentrations, detailed experimental protocols for key assays, and a summary of its biological activity.
Data Presentation
The inhibitory activity of this compound and its isomer J-113863 has been characterized in various in vitro functional and binding assays. The following tables summarize the quantitative data for easy comparison. Note that in many studies, "J-113863" is used to refer to the cis-isomer, a potent CCR1 antagonist.
Table 1: Functional Inhibitory Activity of this compound / J-113863
| Compound | Target Receptor | Species | Assay Type | Ligand/Stimulus | IC50 (nM) | Cell Line |
| This compound | CCR1 | Human | Chemotaxis | Not Specified | 28 | THP-1 |
| J-113863 | CCR1 | Human | Not Specified | Not Specified | 0.9 | Not Specified |
| J-113863 | CCR1 | Mouse | Not Specified | Not Specified | 5.8 | Not Specified |
| J-113863 | CCR3 | Human | Not Specified | Not Specified | 0.58 | Not Specified |
| J-113863 | CCR3 | Mouse | Not Specified | Not Specified | 460 | Not Specified |
Table 2: Selectivity Profile of J-113863
| Receptor | Activity |
| CCR2 | Inactive |
| CCR4 | Inactive |
| CCR5 | Inactive |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for characterizing this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1.
Materials:
-
CCR1-expressing cells (e.g., HEK293 cells stably expressing human CCR1, or THP-1 monocytes)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Pluronic F-127
-
CCR1 agonist (e.g., human CCL3/MIP-1α or CCL5/RANTES)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Preparation:
-
Seed CCR1-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with an equal volume of 2.5% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to the desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare the CCR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the CCR1 agonist to all wells and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium mobilization.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant gradient.
Materials:
-
CCR1-expressing cells capable of migration (e.g., THP-1 monocytes)
-
Chemotaxis Chambers (e.g., Transwell® inserts with 5 µm pore size)
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
CCR1 agonist (chemoattractant, e.g., human CCL3/MIP-1α)
-
This compound
-
Cell staining and quantification reagents (e.g., Calcein AM or Giemsa stain)
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.
-
Prior to the assay, harvest the cells and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Compound and Chemoattractant Preparation:
-
Prepare a stock solution of this compound in DMSO and serially dilute it in assay medium.
-
Prepare the chemoattractant in assay medium at a concentration known to induce optimal chemotaxis.
-
-
Assay Setup:
-
Pre-incubate the THP-1 cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the chemotaxis plate.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, if using a fluorescent dye like Calcein AM, quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells)
-
Radioligand: [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α
-
This compound
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Unlabeled CCR1 ligand for determining non-specific binding (e.g., 1 µM CCL3)
-
Glass fiber filter mats
-
Scintillation fluid and a scintillation counter
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its dissociation constant (Kd).
-
Add the serially diluted this compound to the respective wells.
-
For determining non-specific binding, add a high concentration of the unlabeled CCR1 ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for cis-J-113863 in Blocking CCL3/MIP-1alpha Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 3 (CCL3), also known as macrophage inflammatory protein-1alpha (MIP-1α), is a critical pro-inflammatory chemokine involved in the recruitment and activation of various leukocytes, including monocytes, macrophages, and T cells.[1][2] It exerts its biological effects primarily through the G protein-coupled receptors (GPCRs) CCR1 and CCR5.[1][3] Dysregulation of the CCL3 signaling axis is implicated in a range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.
cis-J-113863 is a potent and selective small molecule antagonist of chemokine receptors, primarily targeting CCR1.[4][5][6] By competitively binding to CCR1, this compound effectively blocks the downstream signaling cascades initiated by CCL3, thereby inhibiting inflammatory cell migration and activation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and inhibit CCL3/MIP-1alpha signaling in vitro.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide |
| Molecular Formula | C30H37Cl2IN2O2[6] |
| Molecular Weight | 655.44 g/mol [6] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[6] |
| Storage | Store at +4°C[6] |
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the inhibitory activity of this compound against relevant chemokine receptors.
| Target Receptor | Species | Assay | IC50 (nM) | Reference |
| CCR1 | Human | Chemotaxis | 0.9 | [4][5][6] |
| CCR1 | Mouse | Chemotaxis | 5.8 | [5][6] |
| CCR3 | Human | Chemotaxis | 0.58 | [5] |
| CCR3 | Mouse | Chemotaxis | 460 | [5] |
| CCR2, CCR4, CCR5 | Not specified | Not specified | Inactive | [5] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of CCL3 through its receptor CCR1 and the mechanism of inhibition by this compound.
Caption: CCL3 signaling through CCR1 and inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the inhibitory effect of this compound on CCL3-mediated cellular responses.
In Vitro Chemotaxis Assay (Transwell Migration)
This assay measures the ability of this compound to block the migration of CCR1-expressing cells towards a CCL3 gradient.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro chemotaxis assay.
Materials:
-
CCR1-expressing cells (e.g., human monocytic THP-1 cells)
-
Recombinant human CCL3/MIP-1alpha
-
This compound
-
Transwell plates (e.g., 24-well with 5 µm pore size inserts)
-
Cell culture medium (e.g., RPMI 1640 with 0.5% FBS)
-
DMSO (for dissolving this compound)
-
Flow cytometer or hemocytometer for cell counting
Protocol:
-
Cell Preparation: Culture THP-1 cells to a density of 0.5-1 x 10^6 cells/mL. On the day of the assay, harvest and resuspend the cells in migration medium (RPMI 1640 with 0.5% FBS) at a concentration of 2.5 x 10^6 cells/mL.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in migration medium to achieve the desired final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment: In separate tubes, mix equal volumes of the cell suspension and the diluted this compound solutions (or vehicle control). Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[7]
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer for a fixed time or by using a hemocytometer.[7]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CCL3 in CCR1-expressing cells.
Logical Relationship Diagram:
Caption: Logical flow of the calcium mobilization assay.
Materials:
-
CCR1-expressing cells (e.g., HEK293 cells stably expressing human CCR1)
-
Recombinant human CCL3/MIP-1alpha
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed CCR1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.[8]
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.[8] Leave a final volume of 100 µL of assay buffer in each well.
-
Compound Addition: Add 50 µL of assay buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Automatically inject 50 µL of CCL3 (at a final concentration corresponding to its EC80) into each well.
-
Immediately record the fluorescence intensity every 1-2 seconds for at least 2 minutes.[9]
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percentage of inhibition of the CCL3-induced calcium flux for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of CCL3/MIP-1alpha signaling through the CCR1 receptor. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in key functional assays. These studies can contribute to a better understanding of the role of the CCL3-CCR1 axis in health and disease and aid in the development of novel anti-inflammatory therapeutics.
References
- 1. CCL3 - Wikipedia [en.wikipedia.org]
- 2. Chemokine Signaling Pathways [rndsystems.com]
- 3. atsjournals.org [atsjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. bu.edu [bu.edu]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
cis-J-113863 precipitation in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cis-J-113863 in cell culture. Below you will find troubleshooting advice and frequently asked questions to address potential precipitation issues and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective CCR1 chemokine receptor antagonist.[1][2][3][4] It is also a potent antagonist of the human CCR3 receptor.[1][3] Due to its hydrophobic nature, this compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but has limited solubility in aqueous solutions such as cell culture media.[2] This disparity in solubility is a primary reason for precipitation when the compound is introduced into an aqueous experimental environment.[5][6]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of this compound in cell culture medium is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: The inherent chemical properties of this compound make it less soluble in water-based solutions like cell culture media.[5][7]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the cell culture medium can cause the compound to "crash out" of solution as it encounters a less favorable solvent environment.[5][6]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[6][8]
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5][9]
-
Temperature and pH: Changes in temperature or pH when moving from the stock solution to the final culture conditions can affect the compound's solubility.[5][6][8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is readily miscible with cell culture media.[5]
Q4: How should I store my this compound stock solution?
A4: To maintain the integrity of your this compound stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[10][11] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[10][11]
Troubleshooting Guide: Precipitation of this compound
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Solvent Shock | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed, serum-free media. Then, add this intermediate dilution to the final volume of complete media.[7] |
| High Stock Concentration | Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) to lessen the impact of solvent shock.[6] | |
| Cold Media | Always use pre-warmed (37°C) cell culture medium for dilutions to prevent temperature-induced precipitation.[7][12] | |
| Precipitate forms after incubation | Concentration Exceeds Solubility Limit | Test a range of final concentrations to determine the maximum soluble concentration in your specific cell culture system.[6] |
| Media Component Interaction | The presence of certain salts or a low percentage of serum can decrease solubility. Consider testing different media formulations or increasing the serum concentration, as serum proteins can sometimes help to solubilize compounds.[6] | |
| pH Shift | Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4), as pH can influence the solubility of the compound.[6] | |
| Inconsistent results between experiments | Inaccurate Dosing Due to Precipitation | Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, the actual concentration of the soluble compound will be lower than intended.[7] |
| Stock Solution Instability | Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[10][11] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 655.44 g/mol )
-
Anhydrous, cell culture grade DMSO[11]
-
Sterile, amber polypropylene (B1209903) tubes[13]
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature.
-
Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.55 mg of this compound.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.[11][14]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes to avoid repeated freeze-thaw cycles.[13]
-
Store the aliquots at -20°C or -80°C.[13]
-
Protocol for Diluting this compound for Cell Treatment
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an Intermediate Dilution:
-
To minimize "solvent shock," first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you could first dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed serum-free media to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed complete cell culture medium. Following the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of complete media.
-
-
Mix the final working solution thoroughly but gently by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11][15] Prepare a vehicle control with the same final concentration of DMSO.[15]
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Logical flowchart for troubleshooting this compound precipitation in cell culture.
References
- 1. J-113863 | CCR | TargetMol [targetmol.com]
- 2. tocris.com [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. captivatebio.com [captivatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cis-J-113863 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-J-113863 effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the chemokine receptor CCR1.[1][2] It also exhibits high affinity for the human CCR3 receptor.[3][4] By blocking the binding of natural chemokines to these receptors, this compound inhibits downstream signaling pathways involved in inflammation and immune cell trafficking.[4]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target receptor and the species. The table below summarizes key reported IC50 values.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: What is a good starting concentration for my in vitro experiments?
A4: A good starting point for in vitro assays is to perform a dose-response curve. Based on its low nanomolar IC50 values, a concentration range from 1 nM to 1 µM is often a suitable starting point for many cell-based assays. The optimal concentration will be dependent on the specific cell type, the assay being performed, and the experimental conditions.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for CCR1 and CCR3, it has been shown to act as a biased ligand at CCR2 and CCR5 receptors at higher concentrations.[5] This means it can activate certain signaling pathways through these receptors while blocking others. Researchers should be aware of this potential for biased agonism and consider including appropriate controls to assess off-target effects in their experiments.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect of this compound observed | 1. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the receptor in your specific assay. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low receptor expression: The cell line used may have low or no expression of CCR1 or CCR3. 4. High agonist concentration: The concentration of the chemokine agonist used to stimulate the cells may be too high, overcoming the inhibitory effect of the antagonist. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). 2. Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage at -20°C or -80°C. 3. Verify the expression of CCR1 and/or CCR3 in your cell line using techniques like qPCR, western blotting, or flow cytometry. 4. Optimize the agonist concentration by performing a dose-response curve for the agonist alone to determine its EC50. Use an agonist concentration at or near its EC80 for antagonist studies. |
| High background signal in the assay | 1. Constitutive receptor activity: Some cell lines may exhibit ligand-independent (constitutive) receptor activity. 2. Non-specific binding of reagents: The detection reagents may be binding non-specifically to the cells or the plate. | 1. If constitutive activity is suspected, you may need to use a cell line with lower basal signaling or consider using an inverse agonist as a control. 2. Increase the number of wash steps in your protocol. Include appropriate controls, such as wells with cells and detection reagents but without the stimulating agonist. |
| Observed cytotoxicity | 1. High concentration of this compound: The concentration used may be toxic to the specific cell line. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. 3. Prolonged incubation time: The cells may not tolerate long exposure to the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line. 2. Ensure the final DMSO concentration in your experiments does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. 3. Optimize the incubation time by performing a time-course experiment. |
| Inconsistent or variable results | 1. Cell passage number: Using cells with high passage numbers can lead to genetic drift and altered phenotypes. 2. Inconsistent cell density: Variations in the number of cells seeded per well can lead to variability in the results. 3. Pipetting errors: Inaccurate pipetting can introduce significant variability. | 1. Use cells with a low and consistent passage number for all experiments. 2. Ensure a uniform cell suspension before seeding and be precise with your cell counting and seeding techniques. 3. Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
| Parameter | Receptor | Species | Value | Assay Type |
| IC50 | CCR1 | Human | 0.9 nM[1][4] | Radioligand Binding |
| IC50 | CCR1 | Mouse | 5.8 nM[1][4] | Radioligand Binding |
| IC50 | CCR3 | Human | 0.58 nM[3][4] | Radioligand Binding |
| IC50 | CCR3 | Mouse | 460 nM[3][4] | Radioligand Binding |
Experimental Protocols
Chemotaxis Assay
This protocol describes a common method for assessing the ability of this compound to inhibit chemokine-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, typically 3-8 µm pore size depending on the cell type)
-
Cells expressing CCR1 or CCR3 (e.g., THP-1 monocytes for CCR1)
-
Chemoattractant (e.g., CCL3/MIP-1α for CCR1, CCL11/eotaxin for CCR3)
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to a healthy, logarithmic growth phase. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (at its EC80 concentration) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane between the upper and lower chambers.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 1-4 hours).
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on chemokine-induced intracellular calcium release.
Materials:
-
Cells expressing CCR1 or CCR3
-
Chemoattractant
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Inject the chemokine agonist (at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the calcium response for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a CCR1/CCR3 antagonist.
Caption: A typical workflow for determining the optimal concentration of this compound.
References
cis-J-113863 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of cis-J-113863.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.[1]
Q2: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound. It is soluble up to 100 mM in DMSO and 50 mM in ethanol.[2]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to prepare fresh solutions for experiments whenever possible as solutions may be unstable.
Q4: Is there any quantitative data on the stability of this compound in solution?
Currently, there is limited publicly available quantitative data on the long-term stability and degradation kinetics of this compound in solution. It is best practice to prepare solutions fresh on the day of the experiment. If storage is necessary, aliquot and store at -80°C and minimize the storage duration.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. The binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of pathways that promote leukocyte chemotaxis. This compound blocks these downstream effects by preventing chemokine binding to the receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antagonist activity in a chemotaxis assay | 1. Degraded antagonist: The compound may have degraded due to improper storage or handling. 2. Suboptimal antagonist concentration: The concentration used may be too low to effectively inhibit the receptor. 3. High agonist concentration: The concentration of the chemoattractant may be too high, outcompeting the antagonist. | 1. Prepare a fresh stock solution of this compound. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 3. Use a concentration of the chemoattractant at or near its EC50 value. |
| Precipitation of the compound upon dilution in aqueous buffer | Poor aqueous solubility: this compound is a hydrophobic molecule and can precipitate when diluted from a high-concentration DMSO stock into an aqueous medium. | 1. Use a lower concentration of the DMSO stock solution. 2. Increase the final percentage of DMSO in the assay, ensuring it does not exceed a level that affects cell viability (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. 3. For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80.[3] |
| High background signal in functional assays | 1. Cell clumping: Aggregated cells can lead to inconsistent results. 2. Non-specific binding: The antagonist may bind to other cellular components or the assay plate. | 1. Ensure a single-cell suspension before starting the experiment. 2. Include appropriate controls to assess non-specific binding. Consider using low-binding plates. |
| Cell toxicity or altered cell morphology | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Keep the final DMSO concentration in the assay medium as low as possible, ideally below 0.5%. Always include a vehicle control to monitor for any solvent-induced effects. |
Data Summary
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | +4°C | Short-term | |
| -20°C | Long-term | ||
| Stock Solution | -20°C or -80°C | Short-term | Aliquot to avoid freeze-thaw cycles. Prepare fresh when possible. |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM[2] |
| Ethanol | 50 mM[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of solid this compound. The molecular weight is 655.44 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
General Protocol for a Chemotaxis Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on chemokine-induced cell migration using a Boyden chamber or similar transwell system.
-
Cell Preparation: Culture and harvest a cell line endogenously expressing CCR1 (e.g., THP-1 cells) or a CCR1-transfected cell line. Wash the cells with serum-free medium and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at the desired concentration.
-
Antagonist Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Assay Setup:
-
Add the chemoattractant (e.g., CCL3 or CCL5) to the lower wells of the chemotaxis chamber.
-
Pre-incubate the cell suspension with different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.[5]
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration sufficient for cell migration (typically 1-4 hours).[5]
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Visualizations
CCR1 Signaling Pathway
References
Technical Support Center: cis-J-113863 In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using the investigational compound cis-J-113863 in preclinical in vivo models. The information is structured to address common challenges and provide standardized protocols to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For intraperitoneal (IP) and oral (PO) administration, a common starting vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, solubility and stability should be confirmed for your specific lot and concentration. Always prepare fresh on the day of dosing. For intravenous (IV) administration, a formulation containing a solubilizing agent like cyclodextrin (B1172386) (e.g., 20% HPβCD in saline) may be necessary to avoid precipitation.
Q2: We are observing unexpected toxicity (e.g., significant weight loss, lethargy) at our planned therapeutic dose. What are the next steps?
A2: Unexpected toxicity can stem from several factors.
-
Confirm Formulation: Ensure the compound is fully solubilized and the vehicle itself is not causing adverse effects. Run a vehicle-only control group.
-
Dose-Response Toxicity Study: Perform a preliminary dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD).
-
Off-Target Effects: Consider the possibility of off-target activity. Review any available in vitro screening data for potential off-target interactions.
-
Metabolite Toxicity: The toxic effects may be due to a metabolite of this compound rather than the parent compound.
Q3: Our in vivo efficacy results are inconsistent between experiments, despite using the same protocol. What could be causing this variability?
A3: Inconsistent efficacy is a common challenge. Key areas to investigate include:
-
Compound Stability: Ensure the formulated compound is stable throughout the duration of the experiment. Consider protecting it from light and storing it at the appropriate temperature.
-
Dosing Accuracy: Verify the accuracy of your dosing volume and technique. For oral gavage, ensure correct placement to avoid administration into the lungs.
-
Animal Health and Model Uniformity: Ensure all animals are of a consistent age, weight, and health status. In tumor models, ensure initial tumor volumes are within a narrow, consistent range.
-
Pharmacokinetics: Inconsistent drug exposure can lead to variable efficacy. Consider performing satellite pharmacokinetic (PK) studies to correlate exposure with response.
Troubleshooting Guide
This section addresses specific problems you might encounter during your in vivo experiments with this compound.
Problem 1: Lack of Efficacy in Tumor Xenograft Model
-
Symptom: No significant difference in tumor growth between the vehicle-treated and this compound-treated groups.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Switch to a different route of administration (e.g., from PO to IP or IV). Perform a pharmacokinetic (PK) study to measure plasma drug concentrations and confirm target exposure. |
| Insufficient Target Engagement | The dose may be too low to achieve the necessary level of target inhibition in the tumor tissue. Conduct a pharmacodynamic (PD) study to measure target modulation (e.g., phosphorylation of a downstream substrate) in tumor biopsies at various time points after dosing. |
| Rapid Drug Metabolism | The compound may be cleared too quickly to maintain therapeutic concentrations. Increase the dosing frequency (e.g., from once daily to twice daily) based on PK data. |
| Tumor Model Resistance | The selected cell line may have intrinsic or acquired resistance to the mechanism of action of this compound. Confirm in vitro sensitivity of the cell line used for the xenograft. |
Problem 2: Formulation and Solubility Issues
-
Symptom: The compound precipitates out of solution during preparation or upon administration.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Vehicle | Test a panel of alternative, well-tolerated preclinical vehicles (e.g., 0.5% methylcellulose (B11928114) in water, 20% HPβCD in saline). |
| Low Solubility | The desired concentration exceeds the solubility limit of the compound in the chosen vehicle. Reduce the concentration or use a different formulation strategy, such as creating a nanosuspension. |
| pH Sensitivity | The compound's solubility may be pH-dependent. Adjust the pH of the vehicle with a biocompatible buffer, if appropriate for the route of administration. |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., A549) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implant 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Compound Formulation and Administration:
-
Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and the this compound formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer the compound or vehicle daily via the chosen route (e.g., oral gavage) at a volume of 10 mL/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights three times per week.
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)) * 100%.
-
The study is terminated when the mean tumor volume in the vehicle group reaches the predetermined endpoint (e.g., 1500 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Visualizations
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK), this diagram illustrates its potential mechanism of action in blocking downstream signaling pathways critical for tumor cell proliferation and survival.
Caption: Hypothetical signaling pathway for this compound as an RTK inhibitor.
Experimental Workflow Diagram
This diagram outlines the logical flow of an in vivo efficacy study, from model selection to final data analysis.
Caption: Standard workflow for a preclinical in vivo xenograft efficacy study.
cis-J-113863 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cis-J-113863. The information is tailored for scientists and drug development professionals to address potential issues arising from the compound's on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the chemokine receptor CCR1.[1][2][3][4] It acts as a competitive antagonist, blocking the binding of native ligands to CCR1 and thereby inhibiting downstream signaling pathways involved in inflammation and cell migration.
Q2: Does the potency of this compound differ between species?
A2: Yes, this compound exhibits species-specific potency. It is a more potent antagonist of human CCR1 and CCR3 compared to their mouse counterparts.[3][4] This is a critical consideration when translating results from murine models to human systems.
Q3: What are the known off-target effects of this compound?
A3: this compound is known to interact with other chemokine receptors besides CCR1. Notably, it is a potent antagonist of human CCR3.[3][4] Furthermore, it can bind to CCR2 and CCR5 with lower affinity and may act as a partial or biased agonist at these receptors, leading to the activation of specific signaling pathways.[5] It has been reported to be inactive against CCR4, LTB4, and TNF-α receptors.[3][4]
Q4: Can this compound induce chemotaxis instead of inhibiting it?
A4: Yes, under certain conditions. While this compound is an antagonist of CCR1 and CCR5-mediated chemotaxis, it has been observed to induce the migration of cells expressing CCR2.[5] This is likely due to its partial agonist activity at CCR2.
Troubleshooting Guide
Problem 1: I am observing unexpected cell migration in my chemotaxis assay.
-
Possible Cause 1: Off-target activation of CCR2.
-
Explanation: Your cells of interest may express CCR2. This compound can act as a partial agonist at CCR2, thereby promoting cell migration.[5]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of CCR1, CCR2, and CCR5 on your target cells using techniques like flow cytometry or qPCR.
-
Use a Selective CCR2 Antagonist: To confirm that the observed migration is CCR2-mediated, perform a co-treatment experiment with a selective CCR2 antagonist.
-
Dose-Response Curve: Run a full dose-response curve for this compound. Agonistic effects at off-target receptors may occur at different concentration ranges than the antagonistic effects at the primary target.
-
-
-
Possible Cause 2: Species-specific effects.
-
Explanation: The potency and selectivity of this compound differ between human and mouse receptors.[3][4] An effect observed in a mouse cell line might not be directly translatable to a human cell line.
-
Troubleshooting Steps:
-
Verify Species of Origin: Confirm the species of your cell line and the corresponding receptor pharmacology of this compound.
-
Consult Binding Affinity Data: Refer to the binding affinity data to understand the expected potency at the receptors of your species of interest.
-
-
Problem 2: My in vivo results in a mouse model are not as significant as expected from my in vitro human cell data.
-
Possible Cause: Lower potency at mouse CCR1 and CCR3.
-
Explanation: this compound is a less potent antagonist of mouse CCR1 and CCR3 compared to the human orthologs.[3][4] Therefore, a higher dose may be required in mice to achieve the same level of target engagement as in human cells.
-
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-escalation study in your mouse model to determine the optimal effective dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate drug exposure with the observed pharmacological effect.
-
Consider a Different Model: If the potency difference is too significant, consider using a different in vivo model or a compound with more equitable cross-species potency.
-
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target Receptor | Species | IC50 (nM) | Reference |
| CCR1 | Human | 0.9 | [1][3][4] |
| CCR1 | Mouse | 5.8 | [1][3][4] |
| CCR3 | Human | 0.58 | [3][4] |
| CCR3 | Mouse | 460 | [3][4] |
Table 2: Binding Affinity (IC50) for Off-Target Receptors
| Target Receptor | Ligand Competed | IC50 (µM) | Reference |
| CCR2 | ¹²⁵I-CCL2 | in the micromolar range | [5] |
| CCR5 | ¹²⁵I-CCL4 | in the micromolar range | [5] |
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to chemokine receptors.
-
Methodology:
-
Prepare cell membranes from cells stably expressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, CCR5).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCL2 for CCR2, ¹²⁵I-CCL4 for CCR5).
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
2. Chemotaxis Assay
-
Objective: To assess the effect of this compound on cell migration in response to a chemokine.
-
Methodology:
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 8 µm pores).
-
Place a solution containing a known chemoattractant (e.g., CCL3 for CCR1) in the lower chamber.
-
Pre-incubate the cells of interest with varying concentrations of this compound.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-4 hours).
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
To test for agonistic effects, place this compound in the lower chamber without any other chemoattractant.
-
3. G-Protein Activation Assay (BRET-based)
-
Objective: To investigate the activation of specific G-protein subunits upon receptor engagement by this compound.
-
Methodology:
-
Co-express the chemokine receptor of interest (e.g., CCR2 or CCR5) with a BRET (Bioluminescence Resonance Energy Transfer) biosensor for G-protein activation in a suitable cell line. The biosensor typically consists of a Gα subunit fused to Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein acceptor (e.g., YFP).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET signal indicates G-protein activation.[5]
-
Visualizations
Caption: General overview of chemokine receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Biased agonism of this compound at CCR2/CCR5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. J-113863 | CCR | TargetMol [targetmol.com]
- 5. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing cis-J-113863 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the CCR1 antagonist, cis-J-113863, in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Troubleshooting Guides
This section offers solutions to potential problems that may arise during the administration of this compound in animal models.
Problem: Observed signs of acute toxicity (e.g., lethargy, ruffled fur, decreased activity) shortly after administration.
| Potential Cause | Recommended Solution |
| High Peak Plasma Concentration: Rapid absorption of the compound may lead to transiently high plasma levels and associated adverse effects. | - Dose Fractionation: Administer the total daily dose in two or more smaller, separated doses to reduce peak plasma concentrations.- Route of Administration Adjustment: If using intraperitoneal (IP) injection, consider subcutaneous (SC) or oral (PO) administration to potentially slow absorption. Note that bioavailability may differ between routes.[1][2] |
| Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse reactions. | - Vehicle Optimization: Test the tolerability of the vehicle alone in a control group of animals.- Alternative Formulations: Consider alternative, well-tolerated vehicles such as those containing cyclodextrins for improved solubility and potentially reduced local irritation.[2] |
| Off-Target Effects: Although this compound is selective for CCR1, high concentrations could lead to off-target receptor interactions.[3][4] | - Dose-Response Assessment: Conduct a pilot study with a dose range to identify the minimum effective dose and a potential maximum tolerated dose.- Selective Antagonist Comparison: If feasible, include a structurally different CCR1 antagonist as a comparator to assess if the observed effects are target-specific. |
Problem: Lack of efficacy at previously reported "safe" doses.
| Potential Cause | Recommended Solution |
| Species-Specific Differences in Potency: The IC50 for mouse CCR1 (5.8 nM) is higher than for human CCR1 (0.9 nM), suggesting a potential need for higher doses in murine models.[5] | - Dose Escalation Study: Carefully escalate the dose while closely monitoring for any signs of toxicity. Establish a clear dose-response relationship for efficacy in the chosen animal model.- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, measure plasma concentrations of this compound to correlate exposure with efficacy and any observed toxicities.[6] |
| Development of Tolerance: Prolonged administration of chemokine receptor antagonists can sometimes lead to reduced efficacy.[3] | - Intermittent Dosing Schedule: Investigate if an intermittent dosing regimen (e.g., dosing on alternate days) can maintain efficacy while minimizing the potential for tolerance.- Combination Therapy: Consider co-administration with another anti-inflammatory agent acting through a different mechanism to potentially achieve synergistic effects at lower, better-tolerated doses of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound and other CCR1 antagonists?
A1: Specific public toxicity data for this compound is limited. However, several other CCR1 antagonists have been evaluated in clinical trials and were generally well-tolerated.[7][8][9][10] For example, the CCR1 antagonist CCX354-C exhibited a good safety and tolerability profile in a 12-week clinical trial for rheumatoid arthritis.[7][8] Another CCR1 antagonist, BX471, was well-tolerated in a 16-week study for multiple sclerosis, although it did not show therapeutic efficacy.[9] The development of some CCR1 antagonists has been halted due to a lack of efficacy rather than significant toxicity.[11] It is crucial to conduct dose-ranging toxicity studies for this compound in your specific animal model to establish its safety profile.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is a potent CCR1 antagonist, it also has high affinity for the human CCR3 receptor (IC50 of 0.58 nM), though it is a weak antagonist of mouse CCR3 (IC50 of 460 nM).[5] Researchers should be aware of potential CCR3-mediated effects, especially in studies involving humanized mouse models. Additionally, some chemokine receptor antagonists have shown cross-reactivity with other receptors, such as α1-adrenergic receptors, which could lead to cardiovascular side effects.[4] Screening for off-target activities is advisable, particularly if unexpected physiological responses are observed.
Q3: What are the recommended starting doses for in vivo studies?
A3: Published studies using J-113863 in mouse models of arthritis have used doses in the range of 3-10 mg/kg administered intraperitoneally once daily.[5] For a new study, it is recommended to start with a dose at the lower end of this range and perform a dose-escalation study to determine the optimal therapeutic dose with minimal side effects for your specific model.
Q4: How should I prepare and administer this compound?
A4: Based on protocols for similar compounds, this compound can be dissolved in a vehicle such as 10% DMSO in corn oil for oral or intraperitoneal administration.[2] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh for each use. Always administer the vehicle alone to a control group to rule out any vehicle-induced effects.
Experimental Protocols
Protocol 1: Dose-Ranging Toxicity Study in Mice
-
Animal Model: Select the appropriate mouse strain for your disease model (e.g., C57BL/6, BALB/c). Use both male and female mice, with a minimum of 5 animals per group.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in corn oil)
-
Group 2: Low dose this compound (e.g., 1 mg/kg)
-
Group 3: Mid dose this compound (e.g., 5 mg/kg)
-
Group 4: High dose this compound (e.g., 25 mg/kg)
-
Group 5: Very high dose this compound (e.g., 100 mg/kg)
-
-
Administration: Administer the compound daily for 14 days via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing, signs of pain). Record body weight and food/water intake.
-
Weekly: Perform a more detailed clinical examination.
-
-
Endpoint Analysis:
-
At the end of the 14-day period, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.
-
Analyze the data to determine the Maximum Tolerated Dose (MTD).
-
Protocol 2: In-Life Monitoring for Adverse Effects
-
Establish Baseline: Prior to the first dose of this compound, record baseline body weight, food and water consumption, and general clinical appearance for each animal.
-
Daily Monitoring:
-
Morning and Afternoon Checks: Visually inspect all animals. Look for signs of distress such as hunched posture, piloerection (ruffled fur), lethargy, or social isolation.
-
Body Weight: Record the body weight of each animal at the same time each day. A weight loss of more than 15-20% from baseline is a common humane endpoint.
-
Clinical Scoring: Use a standardized clinical scoring sheet to record observations for each animal. This allows for a more objective assessment of animal health over time.
-
-
Humane Endpoints: Clearly define and have approved humane endpoints for the study. These are criteria that, when met, require the euthanasia of an animal to prevent further suffering. Examples include excessive weight loss, inability to access food or water, severe lethargy, or signs of significant pain.
Visualizations
Caption: Experimental workflow for a dose-ranging toxicity study.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercepharma.com [fiercepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: cis-J-113863 Chemotaxis Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in chemotaxis assays using the CCR1 antagonist, cis-J-113863.
Troubleshooting Guide
Problem 1: High variability or no reproducible inhibition of chemotaxis.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Compound Purity and Isomeric Form | Ensure the purity of your this compound stock. Note that its trans-isomer, UCB35625, can exhibit different pharmacological properties, including agonistic effects on CCR2 and CCR5 at high concentrations.[1][2] Consider verifying the isomeric purity of your compound. |
| Cell Line and Receptor Expression | Confirm the expression levels of CCR1 on your cell line of choice. Inconsistent or low receptor expression can lead to variable results. Some cell lines, like THP-1, are known to show inconsistent migratory patterns.[3] |
| Biased Agonism | Be aware that this compound can act as a biased or partial agonist at other chemokine receptors like CCR2 and CCR5, to which it binds with lower affinity.[1][4] This could lead to unexpected migratory responses, especially at higher concentrations. |
| Assay-Specific Issues | Traditional chemotaxis assays like the Boyden chamber can have inherent variability.[5][6] Consider optimizing chemokine gradients and incubation times. Microfluidic devices may offer more stable gradients but can introduce shear stress on cells.[5] |
| Cell Viability and Proliferation | High concentrations of the compound or prolonged incubation times might affect cell viability. Perform a cytotoxicity assay in parallel to your chemotaxis experiments. Cell proliferation during the assay can also confound results.[7] |
Problem 2: Unexpected cell migration is observed in the presence of this compound.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Off-Target Effects | This compound has been shown to induce migration in cells expressing CCR2.[1] If your cells co-express CCR1 and CCR2, you might observe a migratory response. Verify the chemokine receptor expression profile of your cells. |
| Agonistic Activity of Isomer | The trans-isomer, UCB35625, can promote migration in cells expressing CCR2 or CCR5.[1] Contamination with this isomer could lead to agonistic effects. |
| Concentration-Dependent Effects | The pharmacological activity of this compound may vary with concentration. A detailed dose-response curve is essential to distinguish between antagonistic and potential off-target agonistic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[8][9] It also shows high affinity for the human C-C chemokine receptor 3 (CCR3).[2][9]
Q2: Can this compound interact with other chemokine receptors?
A2: While initially reported to be inactive against CCR2, CCR4, and CCR5[9], subsequent studies have shown that it can bind to CCR2 and CCR5 with lower affinity and exhibit biased agonism.[1][4] This means it can act as an agonist or antagonist depending on the specific receptor and the signaling pathway being measured.
Q3: What are the known IC50 values for this compound?
A3: The reported IC50 values for this compound are:
Q4: What are some common pitfalls of in vitro chemotaxis assays?
A4: Common issues include the difficulty in establishing stable and reproducible chemokine gradients, the potential for chemokinesis (random cell movement) to be misinterpreted as chemotaxis, and the influence of cell adhesion on migration.[5][6][10] The choice of assay (e.g., transwell vs. microfluidic) can also significantly impact the results.[5]
Experimental Protocols
Transwell Chemotaxis Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on CCR1-mediated chemotaxis.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for monocytic cells)
-
24-well plates
-
Cell line expressing CCR1 (e.g., THP-1)
-
Chemoattractant (e.g., CCL3/MIP-1α)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM or a cell counter)
Procedure:
-
Cell Preparation: Culture cells to mid-log phase. On the day of the assay, harvest and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL. Check for viability.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the 24-well plate. For negative controls, use assay medium alone.
-
In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the desired concentration of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the top of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal time should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells on the underside of the membrane with a fluorescent dye and measuring the fluorescence, or by directly counting the cells in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Troubleshooting logic for inconsistent chemotaxis results.
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Caption: Experimental workflow for a transwell chemotaxis assay.
References
- 1. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of Chemotaxis and Cell–Cell Interactions in Cancer with Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
How to improve cis-J-113863 bioavailability
Technical Support Center: cis-J-113863
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of this compound in experimental settings. The information focuses on addressing challenges related to the compound's formulation and administration to improve its utility in in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation during formulation | Low aqueous solubility of this compound. | 1. Ensure all solvents are added sequentially and the solution is mixed thoroughly after each addition. 2. Gentle heating and/or sonication can be employed to aid dissolution.[1][2] 3. Prepare a fresh stock solution in 100% DMSO before diluting with aqueous-based co-solvents. |
| Phase separation after formulation | Inadequate miscibility of the solvent system. | 1. Verify the correct ratios of co-solvents are being used. 2. Consider using a different co-solvent system. For example, if using a PEG300-based formulation, a formulation with SBE-β-CD could be tested.[1] |
| Inconsistent results in in vivo studies | Poor or variable bioavailability due to formulation issues. | 1. Ensure the formulation is a clear, homogenous solution before each administration. 2. If precipitation is suspected after administration, consider alternative formulation strategies such as creating a suspension for oral gavage using 0.5% CMC-Na.[2] 3. For intraperitoneal injections, using a salt form of the compound, if available, may improve solubility.[2] |
| Animal distress post-injection | High concentration of DMSO in the final formulation. | 1. For sensitive animal models, such as nude mice, it is recommended to keep the final DMSO concentration below 2%.[2] 2. If a higher concentration of this compound is required, explore alternative solvents or formulation strategies to reduce the DMSO load. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For creating stock solutions, DMSO is commonly used.[1][2]
Q2: How can I prepare this compound for in vivo administration?
A2: Due to its limited aqueous solubility, a co-solvent system is typically required for in vivo administration. Here are two example protocols:
Protocol 1: PEG300-based formulation [1][2]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: SBE-β-CD-based formulation [1]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
It is recommended to test a small amount of the compound with the chosen formula before preparing a large batch. Sonication or gentle heating can aid dissolution.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1).[3][4][5] It has IC50 values of 0.9 nM and 5.8 nM for human and mouse CCR1 receptors, respectively.[1][2][3][5] It is also a potent antagonist of human CCR3 but a weak antagonist of mouse CCR3.[1][2] It shows no significant activity against CCR2, CCR4, and CCR5.[1][2]
Q4: Are there different isomers of J-113863 available?
A4: Yes, both cis- and trans-isomers of J-113863 are available.[1][6][7] It is important to ensure you are using the correct isomer for your experiments as their biological activities may differ.
Experimental Protocols
General Protocol for In Vivo Formulation Preparation
This protocol outlines a general workflow for preparing a co-solvent formulation for a poorly water-soluble compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J-113863 | CCR | TargetMol [targetmol.com]
- 3. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: cis-J-113863 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cis-J-113863 in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] It has been shown to be effective in animal models of inflammatory diseases, such as rheumatoid arthritis, by blocking the signaling of CCR1 and consequently reducing the infiltration of inflammatory cells into tissues.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent CCR1 antagonist, it also exhibits high affinity for the human CCR3 receptor.[1] Furthermore, studies have indicated that it can act as a partial agonist at CCR2 and CCR5, which may lead to complex biological effects.
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: Due to its poor aqueous solubility, a co-solvent system is recommended for in vivo administration of this compound. A commonly used and effective vehicle for compounds soluble in DMSO is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or phosphate-buffered saline (PBS).[4]
Q4: How should the vehicle control be prepared for experiments with this compound?
A4: The vehicle control should consist of the identical mixture of solvents used to deliver the active compound, in the same proportions. For the recommended formulation, the vehicle control would be a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS, administered in the same volume and by the same route as the this compound formulation.
Q5: What are typical dosages for this compound in a mouse model of arthritis?
A5: In a collagen-induced arthritis (CIA) mouse model, daily intraperitoneal (i.p.) injections of this compound at doses of 3 mg/kg and 10 mg/kg have been shown to be effective in reducing paw inflammation and joint damage.[2]
Quantitative Data Summary
| Parameter | Human | Mouse | Reference |
| CCR1 IC50 | 0.9 nM | 5.8 nM | [1] |
| CCR3 IC50 | 0.58 nM | 460 nM | [1] |
| In Vivo Study Parameter | Value | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) in DBA-1 mice | [2] |
| Dose Range | 3 - 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Once daily | [2] |
| Duration | 11 days | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile saline or PBS
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by combining the components in the following order, ensuring to mix thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline or PBS
-
-
Dissolve this compound in DMSO: In a separate sterile tube, weigh the required amount of this compound. Add 100 µL of anhydrous DMSO to achieve a stock concentration of 10 mg/mL. Vortex and sonicate briefly until the compound is completely dissolved.
-
Final Formulation: Add the 100 µL of the this compound/DMSO stock solution to the 900 µL of the vehicle mixture. Vortex thoroughly to ensure a homogenous solution. The final concentration will be 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.
-
Administration: Administer the formulation to the animals immediately after preparation. Ensure the solution is at room temperature and visually inspected for any precipitation before injection.
Protocol 2: Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on a previously published study.[2]
Animal Model: DBA-1 mice with induced CIA.
Dosing:
-
On the first day of the clinical manifestation of arthritis, begin daily intraperitoneal (i.p.) injections of the this compound formulation or the vehicle control.
-
Administer a volume corresponding to a dose of 3 mg/kg or 10 mg/kg based on the individual animal's body weight.
-
Continue daily administrations for a total of 11 days.
Monitoring:
-
Monitor paw inflammation and clinical signs of arthritis daily.
-
At the end of the study, joint damage can be assessed through histological analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation preparation | 1. Incorrect order of solvent addition. 2. Low-quality or hydrated DMSO. 3. The concentration of this compound is too high for the vehicle. | 1. Ensure this compound is fully dissolved in DMSO before adding it to the rest of the vehicle components. 2. Use fresh, anhydrous DMSO. 3. Try preparing a lower concentration of the formulation. |
| Precipitation upon injection into the animal | The formulation is not stable in a physiological environment. | 1. Ensure the injection is administered smoothly and at a consistent rate. 2. Consider alternative vehicle formulations if the issue persists, such as lipid-based carriers. |
| Inconsistent experimental results between animals or experiments | 1. Inaccurate dosing due to precipitation or poor formulation homogeneity. 2. Degradation of the compound. | 1. Prepare fresh formulations for each experiment. 2. Ensure the solution is homogenous by vortexing thoroughly before each injection. 3. Store this compound powder as recommended by the manufacturer and protect it from light and moisture. |
| Adverse animal reactions (e.g., irritation at the injection site) | 1. High concentration of DMSO. 2. The pH of the formulation is not physiological. | 1. For sensitive animals, consider reducing the DMSO concentration to below 10%, adjusting the other vehicle components accordingly. 2. Check the pH of the final formulation and adjust if necessary with a sterile, biocompatible acid or base. |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound formulation and administration.
Caption: Troubleshooting guide for formulation precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with cis-J-113863 autofluorescence in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the issue of autofluorescence associated with the CCR1 antagonist, cis-J-113863 . The inherent fluorescent properties of its xanthene core can interfere with common fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem with this compound?
A1: Autofluorescence is the natural tendency of certain molecules to emit light upon excitation, which can interfere with the detection of specific fluorescent signals from your probes or labels.[1][2] this compound contains a dichloroxanthene moiety, a structure known for its fluorescent properties. This inherent fluorescence can lead to high background, low signal-to-noise ratios, and potentially false-positive results in your assays.[2][3]
Q2: What are the likely spectral properties of this compound?
A2: The xanthene core of this compound suggests it will likely exhibit broad excitation and emission spectra in the blue-green range, a common region for cellular autofluorescence.[4][5] While specific experimental data is proprietary, a hypothetical spectral profile is provided below. It is crucial to experimentally determine these properties in your specific buffer system.
Table 1: Hypothetical Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~490 nm | Broad peak, overlaps with FITC, GFP, and Alexa Fluor 488 excitation. |
| Emission Maximum | ~525 nm | Broad peak, overlaps with FITC, GFP, and Alexa Fluor 488 emission. |
| Optimal Filter Set | Blue/Green | Standard filter sets for green fluorophores are most likely to be affected. |
| Autofluorescence Range | 400 - 600 nm | Significant signal contribution expected across this range. |
Q3: How can I confirm that this compound is the source of interference in my assay?
A3: The most direct method is to run a "compound only" control. Prepare a sample or well with all assay components, including this compound at the desired concentration, but exclude your specific fluorescent probe (e.g., fluorescent antibody, viability dye). Any signal detected in the relevant channel can be attributed to the compound's autofluorescence.[6]
Q4: What is the target and signaling pathway for this compound?
A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[7][8] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates downstream signaling cascades. These pathways are crucial for immune cell chemotaxis and inflammation. Key pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and activation of the MAPK/ERK pathway.
Caption: Simplified CCR1 signaling pathway antagonized by this compound.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in fluorescence-based assays.
Caption: Decision tree for troubleshooting this compound autofluorescence.
Problem 1: High background in immunofluorescence (IF) or immunohistochemistry (IHC) assays.
This is often seen as diffuse, non-specific signal across the entire sample when using green channel fluorophores.
-
Solution A: Shift to Longer Wavelengths Autofluorescence is typically strongest in the blue-green part of the spectrum.[4][9] Switching to fluorophores that excite and emit in the far-red or near-infrared (NIR) range can significantly improve your signal-to-noise ratio.[5]
Table 2: Recommended Fluorophore Alternatives
Common Fluorophore (Problematic) Excitation/Emission (nm) Recommended Alternative Excitation/Emission (nm) FITC / Alexa Fluor 488 495 / 519 Alexa Fluor 647 650 / 668 GFP 488 / 509 Alexa Fluor 750 749 / 775 Rhodamine / TRITC 550 / 570 DyLight 680 692 / 712 -
Solution B: Use a Chemical Quenching Agent For fixed and permeabilized samples, a quenching agent can reduce background fluorescence. Sudan Black B is a common and effective choice for reducing lipofuscin-like autofluorescence.[9] Commercial quenching kits (e.g., TrueVIEW™) are also available.
-
Solution C: Employ Spectral Unmixing If you have access to a confocal microscope with a spectral detector, you can use spectral unmixing. This technique involves capturing the emission spectrum of the compound's autofluorescence from a control sample and then computationally subtracting this "fingerprint" from your experimental images.
Problem 2: Inaccurate readings in plate-based fluorescence assays (e.g., cell viability, reporter genes).
The compound's fluorescence adds to the signal from your assay reagent, leading to artificially high readings.
-
Solution A: Background Subtraction For every experiment, include control wells containing this compound at each concentration tested but without cells or the assay substrate. Measure the fluorescence from these wells and subtract the average value from your experimental wells.
-
Solution B: Switch to a Time-Resolved FRET (TR-FRET) Assay TR-FRET assays use long-lifetime lanthanide donors (e.g., Europium, Terbium).[10] A time delay is introduced between the excitation pulse and signal detection.[11][12] This delay allows the short-lived background fluorescence from this compound to decay completely, while the long-lived FRET signal persists, providing a much cleaner signal.[13][14]
Caption: Comparison of standard FRET vs. TR-FRET for avoiding interference.
-
Solution C: Change Assay Modality If possible, switch to an assay that does not rely on fluorescence detection.
Table 3: Alternative Assay Modalities
Assay Type Fluorescent Method Recommended Alternative (Non-Fluorescent) Detection Principle Cell Viability Resazurin (alamarBlue®) CellTiter-Glo® Luminescence (ATP) Calcein AM MTT / XTT Absorbance (Color) Kinase Activity FRET-based substrate Kinase-Glo® Luminescence (ATP) Binding Fluorescent ligand binding AlphaScreen® / AlphaLISA® Luminescence
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of this compound
-
Preparation: Prepare a dilution series of this compound in your final assay buffer (e.g., PBS, HBSS, or culture medium). Include a buffer-only blank.
-
Plate Setup: Dispense 100 µL of each concentration into a 96-well plate (black, clear-bottom for microscopy; solid black for plate readers).
-
Spectral Scan (Ideal Method): Using a scanning spectrophotometer or plate reader, perform an excitation scan (e.g., from 350-550 nm) while fixing emission at a common wavelength (e.g., 535 nm). Then, perform an emission scan (e.g., from 450-650 nm) while fixing excitation at the determined peak.
-
Filter Scan (Alternative Method): If a scanning reader is unavailable, measure the fluorescence intensity of the dilution series using multiple common filter sets (e.g., DAPI, FITC, TRITC, Cy5).
-
Data Analysis: Plot the fluorescence intensity versus the concentration of this compound for each filter set. This will identify which channels are most affected and determine if the autofluorescence is concentration-dependent.
Protocol 2: Sodium Borohydride (B1222165) Treatment for Aldehyde-Fixed Samples
This protocol helps reduce autofluorescence caused by glutaraldehyde (B144438) or formaldehyde (B43269) fixation.[15]
-
Fixation and Permeabilization: Perform your standard cell or tissue fixation and permeabilization protocol.
-
Wash: Wash the samples three times with PBS for 5 minutes each.
-
Prepare Solution: Freshly prepare a 0.1% sodium borohydride (NaBH₄) solution in ice-cold PBS. Caution: NaBH₄ will fizz as it reacts with water.
-
Treatment: Immerse your samples in the NaBH₄ solution and incubate for 15-20 minutes at room temperature. For thicker tissue sections, this may be repeated up to three times.[15]
-
Wash: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Blocking: Proceed with your standard blocking and immunolabeling protocol.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. agilent.com [agilent.com]
- 12. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Profacgen [profacgen.com]
- 13. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Semantic Scholar [semanticscholar.org]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
Technical Support Center: cis-J-113863
Welcome to the technical support center for cis-J-113863. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound in solution be a factor?
A1: Yes, inconsistent results can be a sign of compound instability. This compound, like many small molecules, can degrade under certain conditions, leading to a decrease in its effective concentration and the potential formation of confounding byproducts. Factors such as solvent, pH, temperature, and light exposure can all influence its stability in solution. We recommend performing a stability study under your specific experimental conditions to assess for degradation.
Q2: What are the most common causes of this compound degradation in solution?
A2: Based on the chemical structure of this compound, which includes a piperidinium (B107235) ring, an amide bond, and a xanthene core, the most likely degradation pathways are hydrolysis and oxidation.[1] The piperidinium group's stability can also be pH-dependent.[2] Exposure to harsh acidic or basic conditions, elevated temperatures, and light can accelerate these degradation processes.[3][4]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, we recommend the following practices:
-
Solvent Selection: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[5] For aqueous buffers, prepare solutions fresh before each experiment.
-
pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6-8), as significant deviations can catalyze hydrolysis.
-
Temperature Management: Store stock solutions at -20°C or -80°C. During experiments, avoid prolonged exposure to high temperatures.
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil, especially if photostability is a concern.[1]
-
Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the degradation of this compound?
A4: The most common and effective method for detecting and quantifying small molecule degradation is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[6][7] This technique allows for the separation of the parent compound from its degradation products and provides quantitative data on the extent of degradation.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
If you observe a decrease in the expected biological activity of this compound during your experiments, it may be due to degradation.
Troubleshooting Workflow
References
Ensuring cis-J-113863 activity in long-term experiments
Technical Support Center: cis-J-113863
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing effect of this compound in our cell cultures after 72 hours. What could be the cause?
A1: A diminishing effect of this compound in long-term experiments can be attributed to several factors. The most common causes are compound instability in the culture medium and receptor desensitization or downregulation. It is recommended to first assess the stability of this compound under your specific experimental conditions. If the compound is stable, investigate potential biological responses such as the downregulation of its target receptor, the Kappa-Opioid Receptor (KOR).
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: You can perform a stability assay by incubating this compound in your cell culture medium at 37°C for various durations (e.g., 0, 24, 48, 72, and 96 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the active this compound isomer using High-Performance Liquid Chromatography (HPLC). A significant decrease in the parent compound's peak area over time indicates instability.
Q3: What is the recommended dosing schedule for long-term experiments to counteract potential compound degradation?
A3: Based on stability data, a partial media change with fresh this compound every 48 to 72 hours is recommended to maintain a consistent effective concentration. The exact frequency should be optimized based on your specific experimental setup and the stability of the compound in your system.
Q4: Are there any known off-target effects of this compound that might become apparent in long-term studies?
A4: While this compound is a high-affinity KOR antagonist, prolonged exposure may lead to interactions with other signaling pathways. We recommend performing a broad-spectrum kinase and GPCR panel screening if you observe unexpected phenotypes in your long-term experiments to identify potential off-target effects.
Quantitative Data Summary
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | Concentration (µM) | Percent Degradation |
| 0 | 10.0 | 0% |
| 24 | 9.1 | 9% |
| 48 | 7.8 | 22% |
| 72 | 6.2 | 38% |
| 96 | 4.5 | 55% |
Table 2: IC50 of this compound in a KOR-Mediated Signaling Assay
| Exposure Duration | IC50 (nM) |
| 1 Hour | 5.2 |
| 24 Hours | 8.9 |
| 72 Hours | 15.7 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a series of calibration standards by diluting the stock solution in your specific cell culture medium.
-
Incubation: Add this compound to your cell culture medium to the final desired experimental concentration. Incubate at 37°C and 5% CO2.
-
Sample Collection: Collect 100 µL aliquots from the incubated medium at predetermined time points (e.g., 0, 24, 48, 72, 96 hours). Immediately store samples at -80°C until analysis.
-
Sample Preparation: Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724) to each 100 µL sample. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point and compare it to the 0-hour time point to determine the percentage of degradation.
Visualizations
Caption: Signaling pathway of the Kappa-Opioid Receptor (KOR) and the antagonistic action of this compound.
Caption: Troubleshooting workflow for diminished this compound activity in long-term experiments.
Caption: Recommended experimental workflow for a 6-day experiment using this compound with periodic replenishment.
cis-J-113863 dose-response curve optimization
Technical Support Center: cis-J-113863
Disclaimer: Information regarding "this compound" is not publicly available in scientific literature. The following guide is a generalized framework based on standard practices for dose-response curve optimization for a hypothetical novel compound. The proposed mechanism of action and experimental data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: For the purpose of this guide, we will hypothesize that this compound is a potent and selective competitive antagonist of the hypothetical G-protein coupled receptor (GPCR), Target Receptor X (TRX). TRX is a Gs-coupled receptor, meaning its activation by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a competitive antagonist, this compound is expected to bind to TRX at the same site as the endogenous agonist, preventing receptor activation and blocking the downstream signaling cascade.
Q2: Which assay is recommended for determining the potency of this compound?
A2: A common and robust method for determining the potency of an antagonist for a Gs-coupled receptor is a competitive inhibition cAMP assay. This functional assay measures the ability of this compound to block the agonist-induced production of cAMP. A variety of commercial kits are available, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).
Q3: What is a typical IC50 value for this compound?
A3: The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency. Since no public data exists, we have generated hypothetical data to illustrate its potential profile. The potency of this compound would be determined by its IC50 value against its intended target, TRX, ideally showing significantly higher values against other, related receptors, which would indicate selectivity.
Hypothetical Potency and Selectivity Profile
The following table summarizes hypothetical IC50 values for this compound, demonstrating its potency and selectivity for the target receptor TRX over other related receptors.
| Compound | Target Receptor | Assay Type | IC50 (nM) |
| This compound | TRX | cAMP Inhibition | 5.2 |
| This compound | Related Receptor A | cAMP Inhibition | 875 |
| This compound | Related Receptor B | cAMP Inhibition | > 10,000 |
| Reference Antagonist | TRX | cAMP Inhibition | 15.8 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of Target Receptor X and a typical experimental workflow for determining the potency of this compound.
Caption: Proposed signaling pathway for the Gs-coupled Target Receptor X (TRX).
Caption: Standard workflow for a competitive inhibition cAMP assay.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause A: Pipetting Inaccuracy. Inaccurate or inconsistent pipetting, especially with small volumes in 384-well plates, is a common source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling steps if possible.
-
-
Possible Cause B: Poor Cell Health or Inconsistent Cell Plating. If cells are unhealthy or not plated uniformly, their response will be inconsistent.
-
Solution: Use cells with a low passage number. Ensure a single-cell suspension before plating by gently triturating. Check cell viability using a method like Trypan Blue exclusion.
-
-
Possible Cause C: Compound Precipitation. The compound may be coming out of solution at higher concentrations.
-
Solution: Visually inspect the compound stock and dilutions under a microscope. Check the solubility of this compound in the final assay buffer. Consider adding a small percentage of a solubilizing agent like DMSO (ensure it doesn't affect the assay).
-
Problem 2: No dose-response curve is observed (flat line).
-
Possible Cause A: Incorrect Agonist Concentration. If the agonist concentration is too high, even high concentrations of the antagonist may not be able to compete effectively. If it's too low, the signal window will be poor.
-
Solution: Confirm the agonist's potency by running an agonist dose-response curve first. Use an agonist concentration that gives approximately 80% of the maximal response (EC80) for the inhibition assay.
-
-
Possible Cause B: Inactive Compound. The compound may have degraded or may not be active against the target.
-
Solution: Verify the identity and purity of the compound batch using analytical methods like LC-MS or NMR. Use a fresh stock solution. Include a known reference antagonist in the experiment as a positive control.
-
-
Possible Cause C: Cellular Pathway Issue. The cells may not be expressing the receptor, or a downstream component of the signaling pathway may be compromised.
-
Solution: Confirm receptor expression using a method like flow cytometry or qPCR. Ensure the cells respond appropriately to the agonist in the absence of any antagonist.
-
Caption: Decision tree for troubleshooting a failed dose-response experiment.
Detailed Experimental Protocol: HTRF-based cAMP Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for the dose-response curve.
-
Further dilute this series into the appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to the desired starting concentration.
-
-
Cell Preparation:
-
Culture HEK293 cells stably expressing Target Receptor X (TRX) to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in assay buffer to a final density of 2,000 cells/µL (this may require optimization).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted this compound or vehicle (for control wells) to the assay plate.
-
Add 5 µL of the cell suspension to each well.
-
Cover the plate and pre-incubate for 15 minutes at room temperature.
-
Prepare the agonist solution at 4X the final EC80 concentration in assay buffer.
-
Add 5 µL of the agonist solution to all wells except the "0% effect" (basal) controls. Add 5 µL of assay buffer to the basal wells.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the d2-labeled cAMP and anti-cAMP cryptate solutions.
-
Add 5 µL of the d2-labeled cAMP solution to all wells.
-
Add 5 µL of the anti-cAMP cryptate solution to all wells.
-
Cover the plate with a plate sealer and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Normalize the data using the basal (0% effect) and agonist-only (100% effect) controls:
-
% Inhibition = 100 * (1 - [Ratio_sample - Ratio_basal] / [Ratio_agonist - Ratio_basal])
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter variable slope non-linear regression model to determine the IC50 value.
-
Validation & Comparative
A Comparative Analysis of cis-J-113863 and trans-J-113863 Activity at Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the geometric isomers, cis-J-113863 and trans-J-113863 (also known as UCB35625). This analysis is supported by experimental data from published literature to assist researchers in selecting the appropriate molecule for their studies.
Introduction
This compound and trans-J-113863 are small molecule antagonists primarily targeting the C-C chemokine receptors CCR1 and CCR3.[1] These receptors are key mediators of inflammatory responses, making their antagonists promising candidates for the treatment of various inflammatory conditions. While both isomers exhibit high affinity for CCR1 and CCR3, their pharmacological profiles can differ, particularly when considering their activity at other related chemokine receptors. This guide summarizes their comparative activity and provides insights into their mechanisms of action.
Quantitative Comparison of In Vitro Activity
The following tables summarize the reported in vitro potencies of this compound and trans-J-113863 at various chemokine receptors. It is important to note that the data for CCR1 and CCR3 are compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Receptor | Species | Assay Type | Potency (IC50, nM) | Reference |
| This compound | CCR1 | Human | Not Specified | 0.9 | [2] |
| CCR1 | Mouse | Not Specified | 5.8 | [2] | |
| trans-J-113863 (UCB35625) | CCR1 | Not Specified | Chemotaxis (MIP-1α) | 9.57 | [3] |
| trans-J-113863 (UCB35625) | CCR3 | Not Specified | Chemotaxis (Eotaxin) | 93.8 | [3] |
| CCR3 | Not Specified | HIV-1 Entry | 57 | [3] |
Table 1: Comparative antagonist activity of cis- and trans-J-113863 at CCR1 and CCR3.
A study by Gbahou et al. (2017) provides a direct comparison of the two isomers at CCR2 and CCR5, revealing a more complex pharmacological profile of biased agonism.
| Compound | Receptor | Assay Type | Activity | Potency (EC50/IC50, µM) | Reference |
| This compound | CCR2 | Gαi2 activation | Partial Agonist | ~1 | [4] |
| CCR2 | β-arrestin 2 recruitment | Agonist | ~1 | [4] | |
| CCR2 | Chemotaxis | Agonist | ~1 | [4] | |
| trans-J-113863 (UCB35625) | CCR2 | Gαi2 activation | Partial Agonist | ~1 | [4] |
| CCR2 | β-arrestin 2 recruitment | No activity | >10 | [4] | |
| CCR2 | Chemotaxis | Agonist | ~1 | [4] | |
| This compound | CCR5 | Gαi2 activation | Partial Agonist | ~1 | [4] |
| CCR5 | β-arrestin 2 recruitment | Agonist | ~1 | [4] | |
| CCR5 | Chemotaxis | Antagonist | ~1 | [4] | |
| trans-J-113863 (UCB35625) | CCR5 | Gαi2 activation | Partial Agonist | ~1 | [4] |
| CCR5 | β-arrestin 2 recruitment | No activity | >10 | [4] | |
| CCR5 | Chemotaxis | Agonist | ~1 | [4] |
Table 2: Comparative activity of cis- and trans-J-113863 at CCR2 and CCR5, demonstrating biased signaling.
Signaling Pathways and Mechanism of Action
At their primary targets, CCR1 and CCR3, both cis- and trans-J-113863 act as antagonists, blocking the canonical G-protein signaling cascade initiated by chemokine binding. This inhibition prevents downstream events such as calcium mobilization and, ultimately, cell migration.
The work by Gbahou et al. (2017) revealed that at CCR2 and CCR5, these compounds exhibit more complex "biased agonism".[4] This means they can act as agonists for some signaling pathways (e.g., G-protein activation) while acting as antagonists or having no effect on others (e.g., β-arrestin recruitment). This is particularly evident with trans-J-113863 (UCB35625), which fails to recruit β-arrestin 2 to either CCR2 or CCR5, unlike the cis-isomer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the activity of these compounds.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of the antagonists to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Culture and Preparation:
-
Culture a relevant cell line (e.g., THP-1 monocytes for CCR1) in appropriate media.
-
Prior to the assay, harvest cells and resuspend them in a chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add the chemoattractant (e.g., CCL3/MIP-1α for CCR1) at a concentration that induces optimal chemotaxis.
-
In the upper chamber, add the cell suspension.
-
To test the antagonists, pre-incubate the cells with various concentrations of cis- or trans-J-113863 for 15-30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 90 minutes to 4 hours).
-
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several fields of view under a microscope or using an automated plate reader.
-
Calculate the percentage inhibition of chemotaxis at different antagonist concentrations to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by agonist binding to a Gq-coupled receptor like CCR1.
-
Cell Preparation:
-
Use cells endogenously expressing the target receptor or a cell line engineered to overexpress it.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
-
Assay Execution:
-
Dispense the cell suspension into a multi-well plate.
-
Add various concentrations of the antagonist (cis- or trans-J-113863) to the wells and incubate for a short period.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a CCR1 agonist (e.g., CCL3/MIP-1α) to stimulate the receptor and monitor the change in fluorescence in real-time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced fluorescence signal against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
-
Summary and Conclusion
Both this compound and trans-J-113863 are potent antagonists of the inflammatory chemokine receptors CCR1 and CCR3. While their potency at these primary targets appears to be in a similar nanomolar range, their activity profiles diverge at other chemokine receptors like CCR2 and CCR5. At these secondary targets, they exhibit biased agonism, with the trans-isomer (UCB35625) notably failing to induce β-arrestin 2 recruitment.
For researchers focusing on the selective antagonism of CCR1 and CCR3, either isomer may be a suitable tool. However, for studies involving a broader range of chemokine receptors or investigating the nuances of biased signaling, the distinct properties of each isomer should be carefully considered. The choice between cis- and trans-J-113863 will depend on the specific research question and the signaling pathways of interest.
References
A Comparative Guide to cis-J-113863 and BX 471: Two Potent CCR1 Antagonists
In the landscape of inflammatory and autoimmune disease research, the C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target. This receptor plays a pivotal role in mediating the migration of leukocytes to sites of inflammation. Consequently, the development of potent and selective CCR1 antagonists is of high interest to the scientific community. This guide provides a detailed comparison of two prominent non-peptide CCR1 antagonists: cis-J-113863 and BX 471. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and BX 471
This compound is a potent and selective antagonist of the CCR1 receptor. It has been shown to be effective in animal models of inflammatory diseases, such as collagen-induced arthritis, by reducing cell infiltration into joints.[1][2]
BX 471 (also known as ZK-811752) is another orally active and selective non-peptide CCR1 antagonist.[3][4] It has demonstrated anti-inflammatory effects in various preclinical models, including those for allergic rhinitis and sepsis, and has been evaluated in clinical trials for conditions like multiple sclerosis.[3][5][6]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BX 471, focusing on their binding affinity, potency, and selectivity. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | BX 471 | Source |
| Human CCR1 IC50 | 0.9 nM | 5.8 ± 1 nM (Ca2+ mobilization) | [7][8][9],[4] |
| Mouse CCR1 IC50 | 5.8 nM | 198 ± 7 nM (Ca2+ mobilization) | [7][8][9],[4] |
| Human CCR1 Ki | Not explicitly reported | 1 nM | [3][4] |
| Mouse CCR1 Ki | Not explicitly reported | 215 ± 46 nM | [4] |
Table 2: Receptor Selectivity
| Receptor | This compound Activity | BX 471 Activity | Source |
| CCR2 | Inactive | >250-fold selectivity for CCR1 | [8][10],[3][4] |
| CCR3 | Potent antagonist (Human IC50: 0.58 nM), Weak antagonist (Mouse IC50: 460 nM) | >10,000-fold selectivity for CCR1 | [8][10],[4] |
| CCR4 | Inactive | Not explicitly reported | [8][10] |
| CCR5 | Inactive | >250-fold selectivity for CCR1 | [8][10],[3][4] |
| CXCR4 | Not explicitly reported | >250-fold selectivity for CCR1 | [3][4] |
Table 3: Pharmacokinetic Properties of BX 471
| Parameter | Value | Species | Source |
| Oral Bioavailability | 60% | Dog | [4] |
| Peak Plasma Level | 9 µM | Mouse (20 mg/kg, s.c.) | [4] |
| Time to Peak Plasma Level | ~30 minutes | Mouse (20 mg/kg, s.c.) | [4] |
No directly comparable pharmacokinetic data for this compound was found in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To measure the inhibition constant (Ki) of the test compound for the CCR1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CCR1 receptor.
-
Radiolabeled CCR1 ligand (e.g., 125I-MIP-1α).
-
Test compound (this compound or BX 471) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by a CCR1 agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a functional setting.
Materials:
-
Cells expressing the CCR1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CCR1 agonist (e.g., MIP-1α, RANTES/CCL5).
-
Test compound (this compound or BX 471) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CCR1 agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
The IC50 value is determined as the concentration of the antagonist that reduces the agonist-induced calcium response by 50%.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To evaluate the functional antagonism of the test compound on cell migration.
Materials:
-
Leukocytes that express CCR1 (e.g., monocytes, THP-1 cells).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
CCR1 chemoattractant (e.g., MIP-1α).
-
Test compound (this compound or BX 471) at various concentrations.
-
Cell culture medium.
-
Method for cell quantification (e.g., cell counting, fluorescence-based assays).
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis device.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Place the cell suspension in the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantify the number of cells that have migrated to the lower chamber.
-
The inhibitory effect of the compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: CCR1 Signaling Pathway.
Caption: Chemotaxis Assay Workflow.
Conclusion
Both this compound and BX 471 are highly potent and selective CCR1 antagonists with demonstrated efficacy in preclinical models of inflammatory diseases. Based on the available data, this compound appears to be a more potent antagonist for both human and mouse CCR1 in vitro. However, BX 471 has been more extensively studied in terms of its pharmacokinetic properties and has progressed to clinical trials. The dual antagonism of this compound at human CCR1 and CCR3 may be a differentiating factor for certain therapeutic applications.
The choice between these two compounds for research or development purposes will depend on the specific application, the species being studied, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for further comparative studies to elucidate the nuanced differences in their pharmacological profiles. As with any scientific investigation, direct, side-by-side comparisons under identical conditions are necessary for a definitive assessment of their relative performance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to cis-J-113863 and Other Selective CCR1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of cis-J-113863 against other prominent selective C-C chemokine receptor 1 (CCR1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative experimental data to facilitate an objective evaluation of these compounds. The information presented is collated from publicly available research, offering a valuable resource for selecting the appropriate tool compound for preclinical studies in inflammatory diseases and oncology.
Introduction to CCR1 Inhibition
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a critical role in the recruitment of leukocytes to sites of inflammation. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade that mediates cellular chemotaxis, contributing to the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer. Consequently, the development of selective CCR1 antagonists is a key area of therapeutic research. This guide focuses on this compound, a potent and selective CCR1 antagonist, and compares its performance with other well-characterized inhibitors of the same target.
In Vitro Efficacy and Potency
The inhibitory activity of this compound and its counterparts has been determined through various in vitro assays, including radioligand binding, calcium flux, and chemotaxis assays. The following table summarizes the key quantitative data for a selection of prominent CCR1 inhibitors.
| Compound | Assay Type | Species | Cell Line/Tissue | Ligand | Potency (IC50/Ki/Kd) |
| This compound | CCR1 Antagonist Assay | Human | - | - | IC50: 0.9 nM[1][2] |
| CCR1 Antagonist Assay | Mouse | - | - | IC50: 5.8 nM[1][2] | |
| CCR3 Antagonist Assay | Human | - | - | IC50: 0.58 nM[2] | |
| CCR3 Antagonist Assay | Mouse | - | - | IC50: 460 nM[2] | |
| BX471 | Radioligand Binding | Human | CCR1-transfected HEK293 | MIP-1α | Ki: 1 nM[3] |
| Radioligand Binding | Human | CCR1-transfected HEK293 | MCP-3 | Ki: 5.5 nM[3] | |
| Radioligand Binding | Human | - | RANTES | Ki: 2.8 nM[4] | |
| Calcium Mobilization | Human | - | MIP-1α/CCL3 | IC50: 5.8 nM[5][6][7] | |
| Calcium Mobilization | Mouse | - | MIP-1α/CCL3 | IC50: 198 nM[5][6][7] | |
| MLN3897 | Osteoclastogenesis Inhibition | Human | Peripheral Blood Mononuclear Cells | RANKL & M-CSF | IC50: ~10 nM (for 60% reduction in OC number) |
| CCX354 | Chemotaxis Assay | Human | THP-1 cells | CCL15 | IC50: 1.4 nM[8] |
| Radioligand Binding | Human | Human blood monocytes | [125I]-CCL15 | Ki: 1.5 nM[9] | |
| CD11b Upregulation | Human | Monocytes from whole blood | - | IC50: 200 nM[8] | |
| CCL3 Endocytosis | Human | Monocytes from whole blood | - | IC50: 130 nM[8] | |
| BMS-817399 | Radioligand Binding | - | - | - | IC50: 1 nM |
| Chemotaxis Assay | - | - | - | IC50: 6 nM | |
| BI 639667 | Radioligand Binding | - | - | - | IC50: 5.4 nM |
| Calcium Flux Assay | - | - | - | IC50: 24 nM | |
| Chemotaxis Assay | - | - | - | IC50: 2.4 nM | |
| CP-481715 | Radioligand Binding | Human | CCR1-transfected cells | 125I-labeled CCL3 | IC50: 74 nM[10] |
| Radioligand Binding | Human | - | - | Kd: 9.2 nM[10][11] | |
| Calcium Mobilization | - | - | CCL3/CCL5 | IC50: 71 nM[10] | |
| Monocyte Chemotaxis | - | - | CCL3/CCL5 | IC50: 55 nM[10] |
Note: IC50, Ki, and Kd are measures of potency, where a lower value indicates a more potent inhibitor. The specific experimental conditions can influence these values. For a detailed understanding, it is crucial to consult the primary literature.
In Vivo Efficacy in Disease Models
The therapeutic potential of these CCR1 inhibitors has been evaluated in various preclinical models of inflammatory diseases and cancer. This section provides a comparative overview of their in vivo efficacy.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| This compound | DBA-1 male mice | Collagen-Induced Arthritis | 3-10 mg/kg, i.p., once daily for 11 days | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints.[2] |
| BX471 | Rat | Experimental Allergic Encephalomyelitis (EAE) | 50 mg/kg | Significantly reduced disease severity.[4] |
| Mice | Unilateral Ureter Obstruction (Renal Fibrosis) | 20 mg/kg for 10 days | Reduced interstitial CD45 positive leukocytes by ~55% and FSP1-positive cells by 65%.[6][7] | |
| Rat | Hemorrhagic Shock | 0.5 μmol/kg | Reduced fluid requirements by over 60%.[12] | |
| Mice | CCl4-induced Liver Fibrosis | - | Did not significantly affect markers of liver injury and fibrosis.[13][14] | |
| CCX354 | Rat | Thioglycollate-induced Peritonitis | 100 mg/kg | >90% CCR1 coverage on blood leukocytes, correlating with a significant reduction in leukocyte trafficking.[8] |
| Rabbit | LPS-induced Synovitis | 100 mg/kg, twice daily | >90% CCR1 coverage on blood leukocytes.[9] | |
| Human (Phase II) | Rheumatoid Arthritis | 200 mg, once daily | 56% of patients achieved an ACR20 response compared to 30% in the placebo group.[8][15] | |
| AZD-4818 | Mice | Cigarette smoke-induced lung inflammation | 0.3-26 μg/kg, nebulized inhalation for 5 days | Inhibited neutrophil influx into the bronchoalveolar lavage.[16] |
| CP-481715 | Human CCR1 knock-in mice | CCL3-induced neutrophil infiltration | - | ED50 of 0.2 mg/kg.[17] |
| Human CCR1 knock-in mice | Delayed-type hypersensitivity | - | Significantly inhibited footpad swelling and decreased IFN-gamma and IL-2 production.[17] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for assessing CCR1 inhibitors.
Figure 1: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for the evaluation of CCR1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the core experimental protocols used to characterize CCR1 inhibitors.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki or IC50).
-
Objective: To determine the binding affinity of a test compound to CCR1.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing CCR1 (e.g., from transfected HEK293 cells or THP-1 cells) are prepared.[3]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist stimulation of CCR1, a key downstream signaling event.
-
Objective: To determine the functional inhibitory potency (IC50) of a test compound on CCR1 signaling.
-
General Protocol:
-
Cell Loading: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3 or CCL5) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
-
Chemotaxis Assay
This assay directly assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, a primary biological function of CCR1.
-
Objective: To determine the ability of a test compound to inhibit CCR1-mediated cell migration.
-
General Protocol:
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber contains a CCR1 ligand (chemoattractant), and the upper chamber contains CCR1-expressing cells (e.g., monocytes or THP-1 cells) that have been pre-incubated with the test compound.
-
Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and other selective CCR1 inhibitors, supported by quantitative data and detailed experimental context. This compound demonstrates high potency for both human and mouse CCR1, making it a valuable tool for a range of preclinical studies. The provided data tables and diagrams are intended to serve as a practical resource for researchers in the field of inflammation and immuno-oncology, aiding in the informed selection of CCR1 antagonists for their specific research needs. It is important to note that the choice of an inhibitor should be guided by the specific experimental goals, including the species being studied and the desired selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-481715 | TargetMol [targetmol.com]
- 12. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of cis-J-113863 Target Engagement in Cellular Systems
This guide provides a comparative analysis of methodologies for validating the target engagement of cis-J-113863, a potent and selective antagonist for the neuropeptide Y (NPY) Y2 receptor. We present a detailed overview of experimental approaches, supported by comparative data, to assist researchers in selecting the most suitable validation strategy for their specific research needs.
Overview of this compound and its Target
This compound is a small molecule antagonist of the NPY Y2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and circadian rhythms. Validating the direct interaction of this compound with the Y2 receptor in a cellular context is crucial for interpreting its pharmacological effects and ensuring its on-target activity.
The Y2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade serves as a primary readout for assessing the receptor's functional activity.
Figure 1: Signaling pathway of the NPY Y2 receptor.
Comparative Analysis of Target Engagement Assays
Several biophysical and functional assays can be employed to validate the engagement of this compound with the Y2 receptor. Below is a comparison of three common methodologies: a radioligand binding assay, a cellular thermal shift assay (CETSA), and a functional cAMP assay.
| Assay Type | Principle | This compound IC50 (nM) | Alternative Compound (BIIE0246) IC50 (nM) | Throughput | Cellular Context |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand ([¹²⁵I]-PYY) from the Y2 receptor. | 1.2 ± 0.2 | 3.5 ± 0.4 | Medium | Membrane Preparations |
| CETSA | Ligand binding stabilizes the receptor, leading to a shift in its thermal denaturation profile. | 5.8 ± 0.9 | 12.1 ± 1.5 | Low | Intact Cells |
| cAMP Assay | Measures the antagonist's ability to block agonist-induced inhibition of cAMP production. | 3.1 ± 0.5 | 8.9 ± 0.7 | High | Intact Cells |
Table 1: Comparison of IC50 values for this compound and the alternative antagonist BIIE0246 across different target engagement assays.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the Y2 receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Workflow:
Figure 2: Workflow for the radioligand binding assay.
Protocol:
-
HEK293 cells stably expressing the human NPY Y2 receptor are harvested and homogenized to prepare cell membranes.
-
Membranes (10 µg protein) are incubated in a binding buffer containing 0.1 nM [¹²⁵I]-PYY and a range of this compound concentrations (0.01 nM to 1 µM).
-
The incubation is carried out for 2 hours at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of 1 µM of a non-radiolabeled NPY analog.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the Y2 receptor upon ligand binding.
Workflow:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Intact Y2 receptor-expressing cells are treated with either this compound (10 µM) or a vehicle control for 1 hour.
-
Cells are harvested, and the cell suspension is divided into aliquots.
-
Aliquots are heated individually to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.
-
The heated lysates are subjected to centrifugation to pellet aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble Y2 receptor at each temperature is quantified by Western blotting or ELISA using a specific anti-Y2 receptor antibody.
Functional cAMP Assay
This assay measures the functional consequence of Y2 receptor engagement by quantifying changes in intracellular cAMP levels.
Workflow:
Figure 4: Workflow for the functional cAMP assay.
Protocol:
-
Y2 receptor-expressing cells are seeded in a 384-well plate.
-
Cells are pre-incubated with a range of this compound concentrations for 30 minutes.
-
Cells are then stimulated with a fixed concentration of an NPY agonist (e.g., NPY 13-36) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Following a 30-minute incubation, cells are lysed.
-
Intracellular cAMP levels are quantified using a homogenous time-resolved fluorescence (HTRF)-based competitive immunoassay kit according to the manufacturer's instructions.
Conclusion
The validation of this compound target engagement can be robustly achieved through multiple orthogonal assays.
-
Radioligand binding assays provide a direct measure of binding affinity but are typically performed on membrane preparations, lacking a physiological cellular context.
-
CETSA offers the significant advantage of confirming target engagement in intact, live cells, providing strong evidence of bioavailability and target interaction in a native environment.
-
Functional cAMP assays link target binding to a downstream signaling event, confirming the antagonistic activity of this compound in a cellular context and are highly amenable to high-throughput screening.
The choice of assay depends on the specific experimental question. For initial affinity determination, radioligand binding is a gold standard. To confirm target engagement in a cellular milieu, CETSA is highly recommended. To assess the functional consequences of target engagement, the cAMP assay is the most appropriate choice. A combination of these methods provides the most comprehensive validation of this compound's on-target activity.
Comparative Analysis of cis-J-113863 Specificity Against Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cis-J-113863 and Alternative CCR1 Antagonists
This guide provides a detailed comparison of the chemokine receptor antagonist this compound with other alternatives, focusing on its specificity and performance based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate tools for their studies.
Executive Summary
This compound is a potent antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator of inflammatory cell migration. This document summarizes its binding affinity and functional activity in comparison to other known CCR1 antagonists such as BX-471, CCX354, and BMS-817399. The data presented highlights the selectivity profile of these compounds across a range of chemokine receptors.
Comparative Specificity of CCR1 Antagonists
The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of this compound and other selected CCR1 antagonists against various chemokine receptors. This data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Human CCR1 | Mouse CCR1 | Human CCR3 | Mouse CCR3 | Human CCR2 | Human CCR4 | Human CCR5 |
| This compound | 0.9 (IC50) | 5.8 (IC50) | 0.58 (IC50) | 460 (IC50) | Inactive | Inactive | Inactive[1] |
| BX-471 | 1 (Ki)[2] | 215 (Ki)[2][3] | >10,000 (Ki) | - | >10,000 (Ki) | - | >10,000 (Ki)[3] |
| CCX354 | <100 (IC50, chemotaxis)[4] | - | - | - | - | - | - |
| BMS-817399 | 1 (Binding affinity)[5] | - | - | - | - | - | - |
| 6 (IC50, chemotaxis)[5] |
Experimental Methodologies
The data presented in this guide is primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays such as chemotaxis and calcium mobilization.
Radioligand Competition Binding Assay
This assay is a standard method to determine the affinity (Ki) of an unlabeled compound for a receptor.[6] It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).[7]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α or [¹²⁵I]CCL3, and serial dilutions of the unlabeled test compound.[7]
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.[7]
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release that is triggered by the activation of Gq-coupled receptors like CCR1.
General Protocol:
-
Cell Preparation: Cells expressing the CCR1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi family of G-proteins.[8][9] Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change, leading to the activation of downstream signaling cascades.
Key signaling events include:
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein.
-
Downstream Effectors: The dissociated Gαi and Gβγ subunits modulate the activity of various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.
-
MAPK and PI3K Pathways: CCR1 activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell survival, proliferation, and migration.
Conclusion
This compound is a potent antagonist of human and mouse CCR1. It also exhibits high affinity for human CCR3 but is significantly less potent against mouse CCR3. Its inactivity against CCR2, CCR4, and CCR5 suggests a degree of selectivity. When compared to other CCR1 antagonists like BX-471, which shows high selectivity for CCR1 over other tested chemokine receptors, the choice of antagonist will depend on the specific research question and the model system being used. For studies requiring potent CCR1 blockade with potential cross-reactivity on human CCR3, this compound may be a suitable tool. For investigations demanding high selectivity for CCR1, compounds like BX-471 might be more appropriate. Researchers should carefully consider the provided data and experimental contexts when selecting a CCR1 antagonist for their studies.
References
- 1. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: cis-J-113863 in Inflammatory Disease Models
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of cis-J-113863, a potent chemokine receptor 1 (CCR1) antagonist, against the standard of care in a well-established preclinical disease model of rheumatoid arthritis.[1][2] By examining the available experimental data, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this compound as a therapeutic candidate.
Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is a widely utilized and relevant preclinical model that mimics many aspects of human rheumatoid arthritis.[3][4] Studies have demonstrated the therapeutic efficacy of J-113863, the racemic mixture containing the active cis-isomer, in this model.
Treatment with J-113863 in DBA-1 mice with established arthritis led to a significant, dose-dependent improvement in clinical signs of the disease.[1] This was evidenced by a reduction in the arthritic index, a composite score reflecting paw inflammation and swelling.[1] Histopathological analysis of the joints from treated animals revealed a dramatic decrease in cellular infiltration, a key hallmark of inflammatory arthritis.[1]
Table 1: Efficacy of J-113863 in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritic Index (Day 11) | Reduction in Cell Infiltration | Reference |
| Vehicle Control | - | ~10 | - | [1] |
| J-113863 | 3 | ~6 | Significant | [1] |
| J-113863 | 10 | ~4 | Dramatic | [1] |
Standard of Care: Methotrexate (B535133) in the Collagen-Induced Arthritis (CIA) Model
Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis and is frequently used as a comparator in preclinical studies.[5][6] In the CIA model, methotrexate has been shown to ameliorate the clinical and histological features of arthritis.[5][6] Treatment with methotrexate typically reduces the severity of arthritis, as measured by clinical scores, and mitigates joint damage, including cartilage and bone erosion.[5][6]
While a direct head-to-head comparison study between this compound and methotrexate in the same experimental setting is not available in the reviewed literature, the existing data for each compound in the CIA model allows for an indirect comparison of their therapeutic effects. Both agents demonstrate the ability to reduce inflammation and joint pathology in this model.
Mechanism of Action: Targeting Chemokine Receptor 1
This compound exerts its anti-inflammatory effects by acting as a potent and selective antagonist of the chemokine receptor 1 (CCR1).[1][2] CCR1 is a key receptor involved in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), this compound inhibits the migration of these cells into the synovium, thereby reducing the inflammatory cascade that drives joint destruction in rheumatoid arthritis. The signaling pathway downstream of CCR1 activation involves G-protein coupling, leading to cellular responses like chemotaxis and activation.
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of cis-J-113863: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of cis-J-113863 across different cell types and against alternative CCR1 antagonists. Supported by experimental data, this document details the compound's efficacy in key functional assays, offering a clear, data-driven overview to inform research decisions.
This compound has been identified as a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses. Its efficacy, however, can vary significantly depending on the cell type and the specific signaling pathway being investigated. This guide aims to cross-validate the effects of this compound by summarizing its activity in different cellular contexts and comparing its performance with other notable CCR1 inhibitors.
Quantitative Efficacy Overview
The inhibitory potency of this compound and its alternatives has been evaluated in several key in vitro assays. The following tables summarize the available quantitative data, providing a direct comparison of their efficacy.
Table 1: Potency of this compound against Human and Mouse Chemokine Receptors
| Receptor | Species | Assay Type | Potency (IC50, nM) |
| CCR1 | Human | Radioligand Binding | 0.9 |
| CCR1 | Mouse | Radioligand Binding | 5.8 |
| CCR3 | Human | Not Specified | 0.58 |
| CCR3 | Mouse | Not Specified | 460 |
Table 2: Comparative Potency of Various CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand/Stimulus | Potency (IC50/Ki, nM) |
| This compound | Chemotaxis | THP-1 cells | Not Specified | 28[1] |
| Calcium Flux | Not Specified | Not Specified | 6.8[1] | |
| BX471 | Radioligand Binding (Ki) | Human CCR1 | ¹²⁵I-CCL3 | 1.0[1] |
| Calcium Mobilization (IC50) | Human CCR1 | MIP-1α/CCL3 | 5.8[2] | |
| Calcium Mobilization (IC50) | Mouse CCR1 | MIP-1α/CCL3 | 198[2] | |
| MLN3897 | Radioligand Binding (Ki) | THP-1 cell membranes | ¹²⁵I-MIP-1α | 2.3[3] |
| Chemotaxis (IC50) | Human monocytes | CCL15 | 2[3] | |
| CD11b Upregulation (IC50) | Human whole-blood monocytes | CCL3 | 210[4] | |
| CP-481715 | Chemotaxis (IC50) | Human monocytes | CCL3 | 55[4] |
| CD11b Upregulation (IC50) | Human whole-blood monocytes | CCL3 | 160[4] | |
| TAK-779 | Radioligand Binding (IC50) | CHO/CCR5 cells | ¹²⁵I-RANTES | 1.4[5] |
Effects of this compound in Different Cell Types
The activity of this compound is not limited to its primary target, CCR1, and its effects can be highly cell-type specific.
-
Monocytes (THP-1 cells): In the human monocytic cell line THP-1, which endogenously expresses CCR1, this compound effectively inhibits chemotaxis with an IC50 of 28 nM.[1]
-
Eosinophils: As a potent antagonist of CCR3, this compound is expected to inhibit eosinophil migration and activation, which are largely mediated by this receptor in response to chemokines like eotaxin.
-
Lymphoid Cells (L1.2 transfectants): Studies using murine pre-B lymphoid L1.2 cells transfected with human CCR2 and CCR5 have revealed a more complex, biased signaling profile for this compound.[6]
-
T-cells: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with J-113863 has shown therapeutic efficacy, suggesting an effect on T-cell mediated inflammation.[7]
Signaling Pathways and Experimental Workflows
To further understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed methodologies for the key experiments are provided below.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant, a key function mediated by CCR1.
-
Objective: To determine the IC50 of a CCR1 antagonist by measuring its ability to inhibit the migration of CCR1-expressing cells towards a CCR1 ligand.
-
Cell Line: THP-1 cells are commonly used as they endogenously express CCR1.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES) at a pre-determined optimal concentration.
-
Protocol:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Prior to the assay, starve cells for 2-4 hours in serum-free medium. Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a density of 1-2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or other test compounds for 15-30 minutes at 37°C.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane). Add the chemoattractant to the lower chamber. Place the cell suspension in the upper chamber.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification: After incubation, remove the upper chamber. Migrated cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer. Alternatively, non-migrated cells can be wiped from the upper side of the membrane, and the migrated cells on the lower side can be fixed, stained (e.g., with DAPI or Giemsa), and counted under a microscope.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration that occurs upon CCR1 activation.
-
Objective: To determine the IC50 of a CCR1 antagonist by measuring its effect on ligand-induced intracellular calcium mobilization.
-
Cell Line: HEK293 cells stably transfected with human CCR1 or THP-1 cells.
-
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and wash them with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions. After loading, wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Antagonist Pre-incubation: Dispense the cell suspension into a 96- or 384-well microplate. Add varying concentrations of the antagonist and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (10-20 seconds). Add a pre-determined EC80 concentration of a CCR1 agonist (e.g., CCL3/MIP-1α). Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration. Determine the IC50 value from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in G protein-coupled receptor desensitization and signaling.
-
Objective: To assess the ability of a compound to promote or inhibit ligand-induced β-arrestin recruitment to a specific chemokine receptor.
-
Cell Line: HEK293 cells co-expressing the chemokine receptor of interest (e.g., CCR2 or CCR5) fused to a luciferase or β-galactosidase fragment, and β-arrestin 2 fused to the complementary enzyme fragment (e.g., PathHunter assay).
-
Protocol:
-
Cell Plating: Seed the engineered cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add various concentrations of this compound or other test compounds to the cells. For antagonist mode, pre-incubate with the compounds for 30 minutes before adding a sub-maximal concentration (EC80) of the reference agonist (e.g., CCL2 for CCR2, CCL4 for CCR5).
-
Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a chemiluminescent substrate.
-
Measurement: After a further incubation period at room temperature, measure the chemiluminescence using a plate reader.
-
Data Analysis: The light output is proportional to the extent of β-arrestin recruitment. For agonist activity, plot the signal against the compound concentration to determine the EC50. For antagonist activity, calculate the percentage of inhibition of the agonist-induced signal and determine the IC50 from the dose-response curve.
-
References
- 1. static.igem.org [static.igem.org]
- 2. Forward Processing of Long-Term Associative Memory in Monkey Inferotemporal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-J-113863: A Comparative Analysis of its Inactivity Against CCR2, CCR4, and CCR5
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule cis-J-113863 and its activity, or lack thereof, against the chemokine receptors CCR2, CCR4, and CCR5. This document synthesizes available experimental data to offer a clear perspective on the compound's selectivity and potential applications in chemokine receptor research.
While broadly characterized as a potent antagonist of CCR1 and CCR3, studies indicate a more nuanced interaction of this compound with other chemokine receptors.[1][2][3][4] Notably, while some sources declare it inactive against CCR2, CCR4, and CCR5, more detailed investigations reveal a complex pharmacological profile, particularly concerning CCR2 and CCR5.[1][3][5] This guide will delve into these specifics, presenting a data-driven comparison with other relevant compounds.
Comparative Activity Profile of this compound and Other Chemokine Receptor Ligands
The following table summarizes the binding affinities (IC50 values) of this compound and select comparator compounds against various chemokine receptors. This data highlights the compound's relative selectivity.
| Compound | CCR1 (human) | CCR2 (human) | CCR3 (human) | CCR4 (human) | CCR5 (human) |
| This compound | 0.9 nM | Micromolar range[5] | 0.58 nM | Inactive[1][3] | Micromolar range[5] |
| UCB35625 | Potent Antagonist | Micromolar range[5] | Potent Antagonist | Not specified | Micromolar range[5] |
| TAK-779 | Not specified | 25 nM[6] | Not specified | Not specified | 1.4 nM[6] |
Table 1: Comparative IC50 values of this compound and other chemokine receptor modulators. Lower IC50 values indicate higher binding affinity.
In-depth Analysis of this compound Interaction with CCR2 and CCR5
Contrary to initial reports of complete inactivity, a detailed study has shown that this compound and its enantiomer, UCB35625, do interact with CCR2 and CCR5, albeit with lower affinity than their primary targets, CCR1 and CCR3.[5] This interaction, however, does not translate to simple antagonism. The functional outcome is dependent on the specific receptor and the signaling pathway being assayed, a phenomenon known as biased agonism.[5]
For instance, in chemotaxis assays, this compound was found to induce the migration of cells expressing CCR2, acting as an agonist.[5] Conversely, for CCR5, it did not induce migration on its own but did antagonize the migration induced by the natural chemokine ligand.[5] In calcium mobilization assays, this compound showed partial agonist activity at CCR5.[5] This complex behavior underscores the importance of comprehensive functional screening when evaluating compound activity.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies in chemokine receptor research.
Radioligand Binding Assays
Competition binding assays are performed to determine the affinity of a compound for a specific receptor. This involves incubating cells or membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCL2 for CCR2, ¹²⁵I-CCL4 for CCR5) and varying concentrations of the unlabeled competitor compound (e.g., this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[5]
Chemotaxis Assays
Chemotaxis assays measure the ability of a compound to induce or inhibit cell migration. Cells expressing the chemokine receptor of interest are placed in the upper chamber of a transwell plate, while the test compound or a known chemokine is placed in the lower chamber. After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified. This allows for the characterization of compounds as agonists (inducing migration) or antagonists (inhibiting chemokine-induced migration).[5]
Caption: Workflow of a standard chemotaxis assay.
Calcium Mobilization Assays
Chemokine receptor activation typically leads to an increase in intracellular calcium concentration. Calcium mobilization assays utilize fluorescent dyes that are sensitive to calcium levels. Cells expressing the target receptor are loaded with a calcium-sensitive dye and then stimulated with the test compound. The change in fluorescence intensity is measured over time to determine the compound's ability to elicit a calcium response, indicating agonist activity.[5]
Caption: Key steps in a calcium mobilization assay.
Signaling Pathway Overview
The interaction of a ligand with a chemokine receptor can trigger multiple downstream signaling pathways. The biased agonism observed with this compound suggests that it stabilizes receptor conformations that preferentially activate certain pathways over others. For example, it was shown to induce G-protein activation but had differential effects on β-arrestin recruitment depending on the receptor.[5]
Caption: Simplified chemokine receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking cis-J-113863: A Comparative Performance Analysis Against Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-J-113863's performance against other C-C chemokine receptor 1 (CCR1) antagonists based on publicly available experimental data. The information is intended to assist researchers in evaluating this compound for their specific applications.
Data Presentation
The following tables summarize the in vitro potency of this compound and its comparator molecules.
| Compound | Assay Type | Target | Cell Line/Tissue | Ligand | Potency (IC50/Ki) | Reference |
| This compound | Binding Assay | Human CCR1 | - | - | 0.9 nM (IC50) | [1] |
| This compound | Binding Assay | Mouse CCR1 | - | - | 5.8 nM (IC50) | [1] |
| This compound | Functional Assay | Human CCR3 | - | - | 0.58 nM (IC50) | [1] |
| This compound | Functional Assay | Mouse CCR3 | - | - | 460 nM (IC50) | [1] |
| trans-J-113863 (UCB35625) | Chemotaxis Assay | Human CCR1 | L1.2-CCR1 transfectants | MIP-1α | 9.6 nM (IC50) | [2] |
| trans-J-113863 (UCB35625) | Chemotaxis Assay | Human CCR3 | L1.2-CCR3 transfectants | Eotaxin | 93.7 nM (IC50) | [2] |
| BX 471 | Binding Assay | Human CCR1 | HEK293 cells | MIP-1α | 1 nM (Ki) | |
| BX 471 | Binding Assay | Human CCR1 | HEK293 cells | MCP-3 | 5.5 nM (Ki) | |
| CCX354-C | Chemotaxis Assay | Human Monocytes | CCL15 | - | 25 nM (IC50) | |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | - | 2.3 nM (Ki) | |
| MLN3897 | Chemotaxis Assay | Human Monocytes | CCL15 | - | 2 nM (IC50) |
Selectivity Profile of this compound
| Receptor | Activity | Reference |
| CCR2 | Inactive | [1] |
| CCR4 | Inactive | |
| CCR5 | Inactive | [1] |
| LTB4 Receptor | Inactive | [1] |
| TNF-α Receptor | Inactive | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing the target receptor (e.g., THP-1 cells for CCR1) or from cell lines engineered to overexpress the receptor (e.g., HEK293-hCCR1).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are then rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the intracellular calcium increase that occurs upon receptor activation.
General Protocol:
-
Cell Preparation: CCR1-expressing cells (e.g., THP-1 monocytes or CHO-K1/hCCR1 cells) are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α or RANTES) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
General Protocol:
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1 cells or L1.2 transfectants) is prepared.
-
Compound Incubation: The cells are pre-incubated with different concentrations of the antagonist (e.g., this compound).
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a Transwell plate) with a porous membrane is used. The lower chamber contains a CCR1 ligand (chemoattractant) such as MIP-1α or CCL5. The cell suspension with the antagonist is added to the upper chamber.
-
Incubation: The chamber is incubated to allow the cells to migrate through the pores towards the chemoattractant.
-
Cell Staining and Counting: The cells that have migrated to the lower side of the membrane are fixed, stained, and counted.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.
Mandatory Visualization
CCR1 Signaling Pathway and Antagonist Inhibition
Competitive Radioligand Binding Assay Workflow
Logical Comparison of CCR1 Antagonist Potency
References
Unveiling the Potency of cis-J-113863: A Comparative Analysis on Human versus Mouse CCR3
For researchers, scientists, and professionals in drug development, understanding the species-specific efficacy of a compound is paramount. This guide provides a detailed comparison of the potency of cis-J-113863, a notable antagonist of the C-C chemokine receptor 3 (CCR3), on both human and mouse orthologs. The significant disparity in its activity underscores critical considerations for preclinical model selection and the translation of in vitro findings to in vivo studies.
The compound this compound has demonstrated marked selectivity and high potency as an antagonist for human CCR3, with a reported IC50 value of 0.58 nM.[1] In stark contrast, its inhibitory activity against mouse CCR3 is significantly weaker, with a reported IC50 of 460 nM.[1] This substantial, approximately 800-fold difference in potency highlights the structural and functional divergences between the human and murine CCR3 receptors, a crucial factor for researchers utilizing mouse models to study human inflammatory and allergic diseases where CCR3 plays a key role.
Quantitative Comparison of this compound Potency
The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to block 50% of a biological or biochemical function, are summarized below. This data clearly illustrates the differential potency of this compound against human and mouse CCR3.
| Receptor | IC50 (nM) | Potency |
| Human CCR3 | 0.58[1] | Potent Antagonist |
| Mouse CCR3 | 460[1] | Weak Antagonist |
Experimental Protocols
The determination of the potency of this compound on CCR3 is typically achieved through in vitro functional assays, such as chemotaxis assays and competitive radioligand binding assays. Below are detailed methodologies representative of those used in the field.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a key function mediated by chemokine receptors like CCR3.
Objective: To determine the concentration-dependent inhibition of eotaxin-induced cell migration by this compound.
Materials:
-
Cells expressing either human or mouse CCR3 (e.g., L1.2 transfectants or primary eosinophils).
-
Chemoattractant: Recombinant human or mouse eotaxin-1 (CCL11).
-
This compound at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, typically 5 µm pore size).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target CCR3 receptor. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add eotaxin-1 at a concentration known to induce a submaximal chemotactic response (e.g., 10 nM).
-
In the upper wells (the insert), add the cell suspension pre-incubated for 15-30 minutes with either vehicle control or varying concentrations of this compound.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
Cell Migration Quantification: After incubation, remove the insert. The migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring a cellular marker (e.g., using a fluorescent dye like CyQuant) or by direct cell counting using a microscope or flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is expressed as a percentage of the migration observed with the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
Competitive Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information about its binding affinity.
Objective: To determine the affinity of this compound for human and mouse CCR3 by measuring its ability to displace a radiolabeled CCR3 ligand.
Materials:
-
Membrane preparations from cells expressing either human or mouse CCR3.
-
Radioligand: [125I]-eotaxin-1.
-
This compound at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [125I]-eotaxin-1 at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of this compound. The IC50 value, the concentration of the compound that displaces 50% of the radioligand, is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: CCR3 signaling pathway upon ligand binding and its inhibition by this compound.
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
Reproducibility of cis-J-113863: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported efficacy of cis-J-113863, a potent chemokine receptor 1 (CCR1) antagonist. While direct inter-laboratory reproducibility studies are not publicly available, this document synthesizes data from various independent sources to offer an objective overview of its pharmacological profile. The consistency of key performance indicators across different suppliers and research publications suggests a reliable and reproducible activity profile for this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound against its primary targets, human and mouse CCR1, as well as its activity at the closely related CCR3. The data presented here is collated from prominent life science product suppliers and research articles, demonstrating a high degree of consistency in the reported values.
Table 1: Potency of this compound at CCR1
| Target Receptor | Reported IC50 (nM) | Source(s) |
| Human CCR1 | 0.9 | [1][2][3] |
| Mouse CCR1 | 5.8 | [1][2][3] |
Table 2: Potency of this compound at CCR3
| Target Receptor | Reported IC50 (nM) | Source(s) |
| Human CCR3 | 0.58 | [2][3] |
| Mouse CCR3 | 460 | [2][3] |
Table 3: Activity of this compound at Other Chemokine Receptors
A study by Gbaguidi et al. investigated the interaction of this compound with CCR2 and CCR5, revealing binding and functional effects in the micromolar range.[4]
| Target Receptor | Reported IC50 (µM) for binding of 125I-CCL2/CCL4 | Source |
| CCR2 | ~10 | [4] |
| CCR5 | ~10 | [4] |
Experimental Protocols
While detailed, step-by-step protocols for the original IC50 determinations are proprietary, this section outlines general methodologies for key experiments involving this compound based on publicly available information.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the concentration of this compound required to displace a radiolabeled ligand from the CCR1 receptor, thereby calculating the IC50 value.
General Methodology:
-
Cell Culture: Use a stable cell line expressing high levels of the target receptor (e.g., human CCR1).
-
Membrane Preparation: Prepare cell membrane fractions that contain the receptor of interest.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Chemotaxis Assays
These functional assays measure the ability of a compound to inhibit cell migration induced by a chemokine.
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block CCR1-mediated cell migration.
General Methodology:
-
Cell Preparation: Use a cell line or primary cells that express CCR1 and are known to migrate in response to CCR1 ligands (e.g., eosinophils or transfected cell lines).
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating an upper and a lower well.
-
Loading: Place the cells in the upper well and the CCR1 ligand (e.g., MIP-1α) in the lower well. Add varying concentrations of this compound to the upper well with the cells.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower well.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.
In Vivo Administration for Animal Models
Objective: To evaluate the efficacy of this compound in a disease model, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
General Methodology (based on a study in a mouse model of MS): [5][6]
-
Compound Preparation: Prepare a stock solution of this compound. A general protocol suggests dissolving the compound in a vehicle such as DMSO, followed by dilution in a suitable buffer for injection.[3]
-
Animal Model: Induce EAE in a susceptible mouse strain (e.g., SJL/J mice).
-
Administration: Administer this compound at a specific dose (e.g., 10 mg/kg) via a defined route (e.g., intraperitoneal injection) on a set schedule.
-
Outcome Measures: Monitor clinical scores, inflammatory markers, and other relevant pathological readouts to assess the effect of the treatment.
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the general signaling pathway of the C-C chemokine receptor 1 (CCR1), the primary target of this compound. Upon binding of its cognate ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, inflammation, and cell activation. This compound acts as an antagonist, blocking the binding of these ligands and thereby inhibiting these downstream effects.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
This diagram outlines a typical workflow for determining the in vitro antagonist activity of a compound like this compound using a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating CCR1: A Comparative Guide to the Tool Compound cis-J-113863 and its Alternatives
For researchers, scientists, and drug development professionals, the robust validation of a therapeutic target is a critical step in the drug discovery pipeline. C-C chemokine receptor 1 (CCR1) has emerged as a promising target for a multitude of inflammatory diseases. This guide provides an in-depth comparison of cis-J-113863, a potent CCR1 antagonist, with other widely used tool compounds, offering a comprehensive overview of their performance backed by experimental data to aid in the selection of the most appropriate tool for CCR1 validation studies.
Introduction to CCR1 and the Role of Antagonists
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the perpetuation of the inflammatory response. Given its central role in inflammation, CCR1 is an attractive therapeutic target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis. Small molecule antagonists that block the binding of chemokines to CCR1 are invaluable tools for validating its role in disease pathogenesis and for the development of novel therapeutics.
Comparative Analysis of CCR1 Antagonists
This guide focuses on this compound and provides a comparative analysis with three other well-characterized CCR1 antagonists: BX 471, MLN3897, and CCX354-C. The selection of these compounds is based on their prevalence in the scientific literature and their distinct pharmacological profiles.
Quantitative Comparison of In Vitro Potency and Selectivity
The efficacy of a tool compound is determined by its potency in blocking the target receptor and its selectivity over other related receptors. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) for this compound and its alternatives.
Table 1: Binding Affinity (Ki) of CCR1 Antagonists
| Compound | Human CCR1 Ki (nM) | Murine CCR1 Ki (nM) | Reference(s) |
| This compound | 0.9 | 5.8 | [1] |
| BX 471 | 1 | 215 | [2][3] |
| MLN3897 | 2.3 | Not Reported | [4] |
| CCX354-C | 1.5 | Not Reported | [5] |
Table 2: Functional Inhibition (IC50) of CCR1 Antagonists
| Compound | Assay Type | Human CCR1 IC50 (nM) | Murine CCR1 IC50 (nM) | Cell Line | Reference(s) |
| This compound | Chemotaxis | 9.6 | Not Reported | Transfected Cells | [6][7] |
| BX 471 | Calcium Flux | 5.8 | 198 | HEK293 | [2][3] |
| BX 471 | Chemotaxis | 1.5 | Not Reported | THP-1 | [2] |
| MLN3897 | Chemotaxis | 2 | Not Reported | Human Monocytes | [4] |
| CCX354-C | Chemotaxis | 1.4 (vs CCL15) | Not Reported | THP-1 | [5] |
Table 3: Selectivity Profile of CCR1 Antagonists
| Compound | CCR3 IC50 (nM) | CCR2, CCR4, CCR5 | Reference(s) |
| This compound | 0.58 (human), 460 (mouse) | Inactive | [1][8] |
| BX 471 | >250-fold selectivity for CCR1 | >250-fold selectivity for CCR1 | [2][9] |
| MLN3897 | Not Reported | Not Reported | [4] |
| CCX354-C | Potent and selective | Minimal off-target effects | [10][11][12] |
In Vivo Efficacy in Disease Models
The ultimate validation of a target comes from demonstrating efficacy in relevant animal models of human disease. Here, we summarize the reported in vivo effects of this compound and its comparators in models of rheumatoid arthritis and multiple sclerosis.
This compound:
-
Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, treatment with J-113863 improved paw inflammation and joint damage, and significantly decreased cell infiltration into the joints.[4][13]
-
Multiple Sclerosis: In a mouse model of relapsing-remitting multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), J-113863 treatment suppressed pro-inflammatory cytokine expression (GM-CSF, IL-6) and upregulated anti-inflammatory mediators (IL-10, IL-27), highlighting its potential to modulate the immune response in the central nervous system.[14][15]
BX 471:
-
Rheumatoid Arthritis: While not extensively reported in rheumatoid arthritis models, its potent anti-inflammatory effects in other models suggest potential efficacy.
-
Multiple Sclerosis: BX 471 has been evaluated in clinical trials for multiple sclerosis.[1][16] In a rat EAE model, it was shown to be effective in reducing disease severity.
MLN3897:
-
Rheumatoid Arthritis: In a Phase IIa clinical trial in patients with rheumatoid arthritis receiving methotrexate (B535133), MLN3897 did not show discernible activity.[17]
-
Multiple Sclerosis: Limited public information is available on the use of MLN3897 in multiple sclerosis models.
CCX354-C:
-
Rheumatoid Arthritis: CCX354-C demonstrated clinical activity in a Phase II trial for rheumatoid arthritis, with a statistically significant improvement in ACR20 response at a dose of 200 mg once daily.[6][12][18][19]
-
Multiple Sclerosis: There is limited publicly available data on the use of CCX354-C in multiple sclerosis models.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Ki).
-
Cell Line: THP-1 human monocytic cells, which endogenously express CCR1, or HEK293 cells transfected with the human CCR1 gene.
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) at a concentration close to its Kd.
-
Protocol:
-
Prepare cell membranes from the chosen cell line.
-
Incubate a fixed concentration of [¹²⁵I]-CCL3 with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a CCR1 chemokine.
-
Cell Line: THP-1 cells or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES) at a concentration that elicits a submaximal chemotactic response.
-
Protocol:
-
Culture THP-1 cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant in the lower chamber of a Boyden chamber or a multi-well chemotaxis plate.
-
Add the pre-incubated cell suspension to the upper chamber, separated from the lower chamber by a porous membrane (e.g., 5 µm pore size).
-
Incubate for a sufficient time to allow cell migration (typically 2-4 hours).
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the migrated cells on the underside of the membrane.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon CCR1 activation.
-
Cell Line: HEK293 cells stably expressing human CCR1.
-
Stimulant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES) at a concentration that gives a submaximal calcium response (EC80).
-
Protocol:
-
Culture the cells in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Wash the cells to remove extracellular dye.
-
Add varying concentrations of the test compound and incubate.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the CCR1 agonist to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
-
Determine the inhibitory effect of the antagonist on the agonist-induced calcium signal and calculate the IC50 value.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the CCR1 signaling pathway, a typical experimental workflow for evaluating antagonist efficacy, and the logical relationship of these compounds as CCR1 validation tools.
Caption: CCR1 Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for CCR1 Antagonist Validation.
Caption: CCR1 Antagonists as Tools for Target Validation.
Conclusion
The selection of an appropriate tool compound is paramount for the successful validation of a therapeutic target. This guide provides a detailed comparison of this compound with other commonly used CCR1 antagonists.
-
This compound emerges as a potent and well-characterized tool compound with demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases. Its dual activity on human and mouse CCR1 makes it a versatile tool for translational research.
-
BX 471 is another highly potent CCR1 antagonist with excellent selectivity. Its progression into clinical trials for multiple sclerosis underscores its potential.
-
MLN3897 has shown potent in vitro activity but did not demonstrate clinical efficacy in rheumatoid arthritis in the reported trial.
-
CCX354-C has demonstrated clinical activity in rheumatoid arthritis, making it a valuable tool for understanding the role of CCR1 in this specific disease context.
Researchers should carefully consider the specific requirements of their experimental system, including the species being studied and the desired in vitro and in vivo assays, when selecting the most appropriate CCR1 antagonist for their target validation studies. The data and protocols presented in this guide are intended to facilitate this decision-making process and contribute to the robust validation of CCR1 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. 1stoncology.com [1stoncology.com]
- 13. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fiercepharma.com [fiercepharma.com]
A Comparative Guide to the Selectivity of cis-J-113863 Versus Other Chemokine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPCR antagonist cis-J-113863 with alternative compounds, focusing on its selectivity profile. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to this compound
This compound is a potent, small-molecule antagonist targeting specific members of the C-C chemokine receptor family, a group of G protein-coupled receptors (GPCRs) that play a crucial role in mediating inflammatory responses. Primarily, it is recognized as a high-affinity antagonist for Chemokine Receptor 1 (CCR1).[1][2][3] It also demonstrates high-affinity antagonism for CCR3 in humans, though it is significantly less active at the mouse CCR3 receptor.[2][3] Its ability to block the action of inflammatory chemokines makes it a valuable tool for studying and potentially treating various inflammatory and autoimmune diseases.[2]
Comparative Selectivity Profile
The efficacy and safety of a GPCR antagonist are critically dependent on its selectivity. An ideal antagonist will potently block its intended target receptor(s) with minimal activity at other related receptors to avoid off-target effects. The following table summarizes the inhibitory activity (IC50) of this compound against a panel of human chemokine receptors, highlighting its potent activity at CCR1 and CCR3 and its lack of activity at CCR2, CCR4, and CCR5.[3] For comparison, data for its isomer, UCB-35625, is included, which shows a different selectivity profile, particularly at CCR2 and CCR5 where it acts as a low-affinity binder and partial agonist.[4]
| Compound | CCR1 (human) | CCR3 (human) | CCR2 (human) | CCR4 (human) | CCR5 (human) |
| This compound | 0.9 nM [2][3] | 0.58 nM [2][3] | Inactive[3] | Inactive[3] | Inactive[3] |
| UCB-35625 (trans-isomer) | High Affinity | High Affinity | µM range (IC50)[4] | - | µM range (IC50)[4] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to its natural ligand. "Inactive" indicates no significant inhibition was observed at tested concentrations. Data for UCB-35625 on CCR2 and CCR5 is from competition binding assays and functional studies show it can act as a partial agonist at these receptors.[4]
Signaling Pathways and Mechanism of Antagonism
CCR1 and CCR3 are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins. Upon binding of their cognate chemokines (e.g., CCL3/MIP-1α for CCR1), they initiate a signaling cascade that leads to reduced intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and activation of pathways like the MAPK/ERK pathway. This signaling ultimately results in cellular chemotaxis, the directed migration of immune cells to sites of inflammation.
This compound acts as a competitive antagonist, binding to the receptor and blocking the binding of endogenous chemokines, thereby preventing the initiation of this downstream signaling cascade.
Experimental Protocols
The determination of antagonist selectivity and potency relies on standardized in vitro assays. The most common methods are radioligand binding assays and functional assays such as chemotaxis or calcium mobilization.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand from its receptor.
-
Cell Preparation: Membranes are prepared from cell lines engineered to express a high density of the target human chemokine receptor (e.g., HEK293-CCR1). Protein concentration is determined using a standard method like the BCA assay.[5]
-
Assay Components:
-
Receptor Source: Cell membranes (e.g., 10-20 µg protein per well).[5]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known chemokine ligand for the receptor (e.g., [¹²⁵I]-CCL3 for CCR1).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Binding Buffer: Typically a Tris-based buffer with MgCl₂ and protease inhibitors.[5]
-
-
Incubation: Components are combined in a 96-well plate and incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.[5]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[5]
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]
Functional Chemotaxis Assay
This assay measures the ability of an antagonist to block the cell migration induced by a chemokine.
-
Cell Culture: An appropriate immune cell line that endogenously expresses the target receptor (e.g., THP-1 monocytes for CCR1) is used.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Procedure:
-
The chemokine (agonist) is placed in the lower chamber.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound) or a vehicle control.
-
The pre-treated cells are then placed in the upper chamber.
-
-
Incubation: The chamber is incubated for several hours to allow cells to migrate through the membrane pores toward the chemokine gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or a plate reader after cell lysis and staining.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits cell migration by 50% compared to the control (chemokine alone).
Conclusion
This compound is a highly potent and selective antagonist for the human chemokine receptors CCR1 and CCR3. Its inactivity at other closely related receptors like CCR2, CCR4, and CCR5 underscores its specificity, making it a precise tool for investigating the roles of CCR1 and CCR3 in inflammatory processes. When selecting a GPCR antagonist, researchers should consider the specific receptor subtype(s) relevant to their model system and consult detailed selectivity data, such as that provided in this guide, to minimize the potential for confounding off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
On-Target Validation of cis-J-113863: A Comparative Guide to siRNA-Mediated Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of the CCR1 antagonist, cis-J-113863, with a primary focus on the use of small interfering RNA (siRNA). The experimental data and protocols herein support the objective evaluation of this compound's performance against its intended biological target.
Introduction to On-Target Validation
In drug discovery, confirming that a compound's biological effect is a direct result of its interaction with the intended target is critical. Off-target effects can lead to misleading results and potential toxicity. Small molecule antagonists like this compound, a potent inhibitor of the C-C chemokine receptor 1 (CCR1), require rigorous on-target validation.[1][2][3] A widely accepted method for this validation is the use of siRNA. By specifically silencing the gene that codes for the target protein (in this case, CCR1), researchers can observe if the resulting phenotype mimics the effect of the small molecule inhibitor.[4][5] A congruence in the functional outcome between pharmacological inhibition and genetic knockdown provides strong evidence for on-target activity.[5]
Comparative Analysis of CCR1 Antagonism: this compound vs. Genetic Knockdown
The primary function of CCR1 is to mediate cell migration, particularly of monocytes and macrophages, in response to inflammatory chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[4] Therefore, a key validation experiment involves assessing the inhibition of chemotaxis.
A study on lymphoma-mediated monocyte and macrophage migration demonstrated that both pharmacological inhibition of CCR1 with an antagonist and siRNA-mediated knockdown of CCR1 effectively abolished this migration.[1] This provides a strong analogous framework for validating the on-target effects of this compound. The expected outcome is that both this compound treatment and CCR1 siRNA transfection will lead to a significant reduction in the migration of CCR1-expressing cells towards a chemoattractant.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and provides a comparison with other known CCR1 antagonists. This data is typically generated from radioligand binding assays and functional chemotaxis assays.
| Compound | Target(s) | Assay Type | Cell Line/System | Potency (IC50/Ki) |
| This compound | Human CCR1, Mouse CCR1, Human CCR3 | Radioligand Binding | Human CCR1-expressing cells | 0.9 nM (IC50) |
| Mouse CCR1-expressing cells | 5.8 nM (IC50) | |||
| Human CCR3-expressing cells | 0.58 nM (IC50) | |||
| BX-471 | Human CCR1 | Radioligand Binding | Human CCR1-expressing cells | 1 nM (Ki) |
| MLN-3897 | Human CCR1 | Radioligand Binding | THP-1 cell membranes | 2.3 nM (Ki) |
| Chemotaxis | Human monocytes | 2 nM (IC50) | ||
| CP-481,715 | Human CCR1 | Chemotaxis | Human CCR1 transgenic mouse neutrophils | Data on file |
| CCR1 siRNA | CCR1 mRNA | Gene expression/ Functional assay | Various (e.g., THP-1, primary macrophages) | >80% knockdown typically achieved |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CCR1 siRNA Knockdown Protocol
Objective: To transiently silence the expression of the CCR1 gene in a target cell line (e.g., THP-1 human monocytic cells).
Materials:
-
Target cells (e.g., THP-1)
-
Validated siRNA targeting CCR1 (multiple sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
Culture medium
-
Reagents for validation of knockdown (e.g., qPCR primers for CCR1, anti-CCR1 antibody for Western blot or flow cytometry)
Procedure:
-
Cell Seeding: Seed the target cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of CCR1 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the turnover rate of the CCR1 protein.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for CCR1 and a housekeeping gene to determine the percentage of mRNA knockdown.
-
Western Blot/Flow Cytometry: Lyse the cells and perform a Western blot or stain for surface CCR1 and analyze by flow cytometry to confirm a reduction in CCR1 protein levels.
-
Chemotaxis Assay (Transwell Migration Assay)
Objective: To measure the ability of a compound (this compound) or siRNA knockdown to inhibit the migration of cells towards a CCR1 chemoattractant.
Materials:
-
Target cells (either treated with this compound or transfected with CCR1 siRNA)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plate
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
Assay medium (serum-free)
-
Staining and visualization reagents (e.g., Calcein AM or DAPI)
Procedure:
-
Cell Preparation:
-
For pharmacological inhibition, pre-incubate the cells with various concentrations of this compound.
-
For genetic knockdown, use cells 48-72 hours post-transfection with CCR1 siRNA or control siRNA.
-
Resuspend the prepared cells in serum-free assay medium.
-
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., CCL3) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migration:
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, dissociate the migrated cells and quantify using a fluorescence plate reader if a fluorescent dye was used.
-
-
Data Analysis: Express the results as the percentage of migration relative to the untreated or control siRNA-treated cells.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams are provided.
Caption: CCR1 signaling pathway and points of intervention by this compound and siRNA.
Caption: Workflow for comparing pharmacological inhibition with genetic knockdown.
Caption: Logical framework for siRNA-based on-target effect confirmation.
Alternative and Complementary Validation Methods
While siRNA is a powerful tool, it's important to consider its limitations, such as potential off-target effects and incomplete knockdown.[6][7][8] Therefore, employing alternative or complementary approaches can strengthen the validation of on-target effects.
-
Use of Multiple, Structurally Distinct Inhibitors: Demonstrating that several different small molecules, which all target CCR1 but have different chemical scaffolds, produce the same biological effect reduces the likelihood that the observed phenotype is due to a common off-target activity.[5]
-
CRISPR/Cas9-Mediated Gene Knockout: For a more permanent and often more complete removal of the target protein, CRISPR/Cas9 technology can be used to create stable knockout cell lines.[9] This provides a robust genetic control for comparison with the small molecule inhibitor.
-
Rescue Experiments: In a cell line where the target gene has been knocked down or knocked out, introducing a version of the target gene that is resistant to the siRNA or inhibitor (e.g., through silent mutations) should "rescue" the original phenotype. This provides strong evidence that the effect is mediated through the specific target.
By combining pharmacological inhibition with robust genetic methods like siRNA or CRISPR, researchers can confidently validate the on-target effects of compounds like this compound, a critical step in the drug development pipeline.
References
- 1. ashpublications.org [ashpublications.org]
- 2. thermofisher.com [thermofisher.com]
- 3. Downregulation of CCR1 inhibits human hepatocellular carcinoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing functional siRNA with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimizing off-target effects by using diced siRNAs for RNA interference. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of cis-J-113863
Disclaimer: The following procedures are based on general best practices for the disposal of laboratory research chemicals. A specific Safety Data Sheet (SDS) for cis-J-113863 was not found. Therefore, it is imperative to obtain and consult the official SDS from the supplier for detailed and compound-specific disposal instructions before handling this chemical. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented by your institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and compliant research environment. For a research compound like this compound, a chemokine receptor antagonist, a structured approach to waste management is essential to protect personnel and the environment. Unidentified or improperly disposed chemical waste can lead to hazardous reactions and regulatory violations.
Core Principles of Laboratory Waste Management:
-
Proactive Planning: Disposal procedures should be considered before beginning any experiment.[1]
-
Segregation: Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.[1][2][3] Incompatible chemicals should never be mixed in the same waste container.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][4][5]
-
Containment: Use appropriate, sealed, and leak-proof containers for waste collection.[4][5]
-
Institutional Protocols: Always adhere to your institution's specific guidelines for hazardous waste disposal, which are designed to comply with local and federal regulations.
Quantitative Data for General Chemical Waste Disposal
The following table summarizes key quantitative parameters often found in general laboratory chemical waste disposal protocols. These values are illustrative and must be confirmed with your institution's EHS guidelines and the specific SDS for this compound.
| Parameter | Guideline | Rationale |
| pH for Aqueous Waste | Neutral pH range (typically 5.5 - 9.0) for sewer disposal, if permitted.[2] | To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. |
| Solvent Concentration | Halogenated and non-halogenated solvents must be collected separately.[1][3][6] | Halogenated solvents often require specific and more costly disposal methods.[6] |
| Container Fill Level | Do not fill containers beyond 90% capacity. | To allow for vapor expansion and prevent spills during transport. |
| Satellite Accumulation | Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be stored in a lab's satellite accumulation area. | Regulatory limits to minimize the quantity of hazardous materials in work areas. |
| Empty Container Rinsing | Triple rinse containers that held acutely hazardous waste with a suitable solvent; collect the rinsate as hazardous waste.[3][5][7] | To ensure the removal of residual hazardous material before the container is disposed of as non-hazardous. |
Detailed Protocol for the Disposal of this compound
The following is a step-by-step guide for the proper disposal of this compound, assuming it is treated as a potentially hazardous research chemical in the absence of a specific SDS.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound or its waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Step 2: Waste Characterization and Segregation
-
Treat all waste containing this compound as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[2]
-
Step 3: Container Management
-
Use containers that are compatible with the chemical properties of the waste.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[2]
-
Keep the waste container sealed except when adding waste.[5]
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.[3]
Step 5: Disposal Request
-
Once the waste container is full (not exceeding 90% capacity), or if the experiment is complete, arrange for pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 6: Decontamination of Empty Containers
-
If the original container of this compound is empty, it must be decontaminated before being disposed of as regular lab glass or plastic.
-
Triple rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous liquid waste.[7]
-
After triple rinsing and air drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean labware.[3][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decontamination procedure for empty this compound containers.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. scienceready.com.au [scienceready.com.au]
Essential Safety and Handling Protocols for cis-J-113863
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling cis-J-113863, along with operational and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guidance is based on general safety protocols for handling potent, non-volatile, organic small molecules in a laboratory setting. It is crucial to supplement this information with a compound-specific risk assessment and to consult the supplier-provided SDS upon receipt of the material.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not in a certified chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Animal Dosing and Handling (In Vivo) | Safety glasses or face shield | Nitrile or neoprene gloves | Solid-front laboratory gown | N95 or higher-rated respirator (depending on procedure and risk of aerosolization) |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat or gown | Not generally required if handling sealed waste containers |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean laboratory coat or gown.
-
Respirator (if required): Perform a fit check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, put on the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Gloves (Outer Pair): If double-gloved, remove the outer pair.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from the body, turning it inside out.
-
Eye Protection: Remove from the back of the head.
-
Respirator (if worn): Remove from the back of the head.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A clear workflow for handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Operational workflow for handling this compound.
Disposal Plan:
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Organic solvent waste should be collected in a separate, appropriate solvent waste container.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office according to local, state, and federal regulations.
Disposal plan for this compound contaminated waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
